Product packaging for Dimethoxysilane(Cat. No.:CAS No. 5314-52-3)

Dimethoxysilane

Cat. No.: B13764172
CAS No.: 5314-52-3
M. Wt: 90.15 g/mol
InChI Key: UXFBJATYVZPQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethoxysilane is a useful research compound. Its molecular formula is C2H6O2Si and its molecular weight is 90.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2Si B13764172 Dimethoxysilane CAS No. 5314-52-3

Properties

CAS No.

5314-52-3

Molecular Formula

C2H6O2Si

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3

InChI Key

UXFBJATYVZPQTG-UHFFFAOYSA-N

Canonical SMILES

CO[Si]OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxysilane from Dichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of dimethoxysilane (H₂Si(OCH₃)₂) from dichlorosilane (B8785471) (H₂SiCl₂). The information presented herein is curated for professionals in research and development who require a detailed understanding of the reaction, including experimental protocols, quantitative data, reaction mechanisms, and purification strategies.

Executive Summary

The synthesis of this compound from dichlorosilane via methanolysis is a fundamental process in organosilicon chemistry. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the silicon are replaced by methoxy (B1213986) groups from methanol (B129727). The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can lead to side reactions and corrosion. This guide details a robust experimental protocol, outlines expected yields and reaction parameters, and provides a visual representation of the underlying chemical processes.

Reaction Overview and Mechanism

The core reaction involves the stepwise substitution of chloride ions on the dichlorosilane molecule with methoxide (B1231860) ions derived from methanol.

Overall Reaction: H₂SiCl₂ + 2CH₃OH → H₂Si(OCH₃)₂ + 2HCl

The reaction is typically carried out in a controlled environment to manage the exothermic nature of the reaction and the evolution of corrosive HCl gas.

Signaling Pathway of the Methanolysis Reaction

The following diagram illustrates the proposed signaling pathway for the methanolysis of dichlorosilane. This pathway highlights the sequential nature of the substitution and the role of key intermediates.

Methanolysis_Pathway DCS Dichlorosilane (H₂SiCl₂) Intermediate Chloromethoxysilane (H₂Si(OCH₃)Cl) DCS->Intermediate Nucleophilic Attack MeOH1 Methanol (CH₃OH) MeOH1->Intermediate HCl1 HCl Intermediate->HCl1 Elimination DMS This compound (H₂Si(OCH₃)₂) Intermediate->DMS Nucleophilic Attack MeOH2 Methanol (CH₃OH) MeOH2->DMS HCl2 HCl DMS->HCl2 Elimination

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from analogous syntheses of alkoxysilanes.[1] Special care must be taken due to the hazardous nature of dichlorosilane.[2]

Materials and Reagents
ReagentFormulaPuritySupplier
DichlorosilaneH₂SiCl₂≥99%(Specify Supplier)
MethanolCH₃OHAnhydrous, ≥99.8%(Specify Supplier)
Urea (B33335)(NH₂)₂CO≥99%(Specify Supplier)
Sodium BicarbonateNaHCO₃Saturated Solution(Specify Supplier)
Anhydrous Sodium SulfateNa₂SO₄≥99%(Specify Supplier)
Inert Gas (Nitrogen or Argon)N₂ / ArHigh Purity(Specify Supplier)
Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas inlet and outlet (bubbler)

  • Thermometer

  • Neutralization vessel

  • Separatory funnel

  • Distillation apparatus (fractional)

Reaction Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Setup Assemble dry glassware under inert atmosphere Charge Charge flask with Dichlorosilane and Urea Setup->Charge Addition Slowly add Methanol via dropping funnel Charge->Addition React Maintain temperature and stir Addition->React Separate Separate organic layer React->Separate Neutralize Wash with saturated NaHCO₃ solution Separate->Neutralize Dry Dry with anhydrous Na₂SO₄ Neutralize->Dry Filter Filter to remove drying agent Dry->Filter Distill Fractional distillation under inert atmosphere Filter->Distill Collect Collect this compound fraction Distill->Collect

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the dry three-neck flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and an inert gas inlet/outlet. Purge the entire system with dry nitrogen or argon.

  • Charging Reactants: In the flask, place dichlorosilane and urea. The molar ratio of urea to dichlorosilane should be approximately 1.2:1 to effectively scavenge the generated HCl.[1]

  • Methanol Addition: Charge the dropping funnel with anhydrous methanol. Add the methanol dropwise to the stirred dichlorosilane/urea mixture. The rate of addition should be controlled to maintain the reaction temperature below 40°C. An ice bath may be necessary to control the exothermic reaction.

  • Reaction: After the addition of methanol is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining HCl.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • The crude this compound is purified by fractional distillation under an inert atmosphere.

    • Collect the fraction boiling at the expected boiling point of this compound (approximately 45-47°C).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from dichlorosilane. Data is based on analogous reactions and theoretical calculations.

ParameterValueReference/Comment
Stoichiometry
Dichlorosilane:Methanol Molar Ratio1 : 2.2A slight excess of methanol is recommended.
Dichlorosilane:Urea Molar Ratio1 : 1.2To ensure complete HCl scavenging.[1]
Reaction Conditions
Temperature< 40°CControl of exothermicity is crucial.
Reaction Time2 - 4 hours
PressureAtmospheric
Yield and Purity
Theoretical Yield(Calculate based on starting materials)
Expected Yield75 - 85%Based on analogous reactions.[1]
Purity (post-distillation)>98%
Physical Properties
Boiling Point of this compound~46°C
Density of this compound~0.87 g/cm³

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule. Expected ¹H NMR signals for this compound would be a singlet for the methoxy protons and a signal for the Si-H protons.[8][9][10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies, such as Si-H, Si-O, and C-H bonds.

Safety Considerations

  • Dichlorosilane: is a highly flammable, corrosive, and toxic gas that reacts violently with water.[2] It should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Methanol: is flammable and toxic.

  • Hydrogen Chloride: is a corrosive gas that is evolved during the reaction. The use of an HCl scavenger like urea is highly recommended.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from dichlorosilane is a well-established, though hazardous, procedure. Careful control of reaction conditions, particularly temperature, and effective management of the HCl byproduct are critical for achieving high yields and purity. The protocol and data presented in this whitepaper provide a solid foundation for researchers and professionals to safely and efficiently perform this synthesis. Further optimization of reaction parameters may be possible depending on the specific scale and purity requirements of the application.

References

An In-depth Technical Guide to Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, reactivity, and handling of dimethoxysilane (CAS Number: 5314-52-3). Due to the limited availability of detailed experimental protocols specific to this compound in publicly accessible literature, this guide includes generalized procedures for the handling and reactions of moisture-sensitive alkoxysilanes, which are directly applicable to this compound.

Core Properties of this compound

This compound is an organosilicon compound featuring a silicon atom bonded to two methoxy (B1213986) groups and two hydrogen atoms. It is a colorless, volatile liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 5314-52-3[1][2]
Molecular Formula C₂H₈O₂Si[1][2]
Molecular Weight 92.17 g/mol [3]
Boiling Point 30.4 °C at 760 mmHg[1][2]
Vapor Pressure 626 mmHg at 25 °C[1][2]
Topological Polar Surface Area 18.5 Ų[3][4]
Hydrogen Bond Acceptor Count 2[2][3][4]
Rotatable Bond Count 2[2][3][4]

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of hydrolyzable methoxy groups and reactive silicon-hydride bonds.

Moisture Sensitivity and Hydrolysis: Like other alkoxysilanes, this compound is sensitive to moisture and must be handled with care, typically under an inert atmosphere.[1] In the presence of water, it undergoes hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is the first step in the formation of siloxane bonds (Si-O-Si) through subsequent condensation reactions. The hydrolysis and condensation of alkoxysilanes are complex processes catalyzed by either acids or bases.[5][6]

Stability: this compound is stable when stored in a tightly sealed container under a dry, inert atmosphere.[2] Exposure to moisture will lead to its decomposition.

Applications

This compound is primarily used as a coupling agent in the production of composite materials, where it enhances the adhesion between inorganic fillers and organic polymers.[1] It also serves as a reagent in the synthesis of various other organosilicon compounds and as a silylating agent in organic synthesis.[1]

Safety and Handling

Hazard Classification: According to GHS classifications, this compound is considered a self-reactive substance that may cause a fire upon heating and is harmful to aquatic life with long-lasting effects.[4]

Precautionary Measures: When handling this compound, it is crucial to take the following precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Store in a cool, well-ventilated place.[4]

  • Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Ground and bond the container and receiving equipment to prevent static discharge.[4]

  • Avoid release to the environment.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

General Protocol for Hydrolysis of an Alkoxysilane:

Objective: To hydrolyze the alkoxysilane to form silanol (B1196071) intermediates for subsequent condensation or surface modification.

Materials:

  • Alkoxysilane (e.g., this compound)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • Acid or base catalyst (e.g., hydrochloric acid, ammonia)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

  • Preparation: Assemble the glassware and dry it thoroughly in an oven. Cool the glassware under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve the alkoxysilane in the anhydrous solvent.

  • Hydrolysis: In a separate flask, prepare a solution of deionized water in the same solvent. If a catalyst is used, add it to the water-solvent mixture.

  • Addition: Slowly add the water-solvent mixture to the stirred alkoxysilane solution at a controlled temperature (e.g., using an ice bath). The rate of addition can influence the resulting particle size and polymer structure.

  • Reaction: Allow the reaction to stir for a specified period at a controlled temperature. The progress of the hydrolysis can be monitored by techniques such as FT-IR or NMR spectroscopy.

  • Work-up: The resulting solution of hydrolyzed silane (B1218182) can be used directly for condensation or surface treatment applications.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep1 Dry glassware in oven prep2 Assemble and cool under inert gas prep1->prep2 react1 Dissolve alkoxysilane in anhydrous solvent under inert gas prep2->react1 Transfer to reaction setup react3 Slowly add water mixture to alkoxysilane solution with stirring react1->react3 react2 Prepare water/solvent mixture (with catalyst if needed) react2->react3 react4 Allow to react at controlled temperature react3->react4 analysis1 Monitor reaction (FT-IR, NMR) react4->analysis1 Sample for analysis use1 Use resulting solution for condensation or surface treatment analysis1->use1

References

An In-depth Technical Guide on the Mechanism of Dimethoxysilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of dimethoxysilanes, a fundamental process in sol-gel science, surface modification, and the formulation of silicon-based materials relevant to various industrial and pharmaceutical applications. This document details the reaction pathways under both acidic and alkaline conditions, presents available kinetic data, outlines detailed experimental protocols for monitoring the reaction, and provides visual representations of the key processes.

Core Reaction Mechanism: A Two-Stage Process

The reaction of a dimethoxysilane, such as dimethylthis compound (DMDMS), with water is a sequential two-stage process involving an initial hydrolysis step followed by a subsequent condensation step.

1.1. Hydrolysis: In the first stage, the methoxy (B1213986) groups (–OCH₃) on the silicon atom are progressively replaced by hydroxyl groups (–OH) through a nucleophilic substitution reaction with water. This reaction is catalyzed by either an acid or a base and produces methanol (B129727) as a byproduct. The hydrolysis proceeds in two steps:

  • First Hydrolysis: R₂Si(OCH₃)₂ + H₂O ⇌ R₂Si(OCH₃)(OH) + CH₃OH

  • Second Hydrolysis: R₂Si(OCH₃)(OH) + H₂O ⇌ R₂Si(OH)₂ + CH₃OH

The resulting silanediol (B1258837), R₂Si(OH)₂, is a key reactive intermediate.

1.2. Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation to form stable siloxane bonds (Si–O–Si). This process can occur through two primary pathways, releasing either water or alcohol:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O

  • Alcohol Condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule. ≡Si–OH + CH₃O–Si≡ → ≡Si–O–Si≡ + CH₃OH

Due to the difunctional nature of the precursor, these condensation reactions can lead to the formation of linear chains, cyclic oligomers, and ultimately, cross-linked polysiloxane networks.

Catalysis and Reaction Kinetics

The rate of hydrolysis is significantly influenced by the pH of the reaction medium. The reaction is slowest near neutral pH and is accelerated by both acid and base catalysts.[1][2]

2.1. Acid-Catalyzed Mechanism Under acidic conditions, a methoxy group is rapidly protonated in an equilibrium step, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water.[1][3] This mechanism generally favors the hydrolysis reaction over the condensation reaction. The substitution of electron-donating alkyl groups (like methyl) for alkoxy groups tends to stabilize the positively charged transition state, influencing the overall reaction rate.[2]

2.2. Base-Catalyzed Mechanism In alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile and directly attacks the silicon atom.[1][3] This pathway is believed to proceed through a pentacoordinate silicon intermediate.[1] Unlike the acid-catalyzed route, base catalysis typically promotes the condensation of silanols more significantly, often leading to faster gelation. Electron-withdrawing substituents on the silicon atom can stabilize the negatively charged intermediate, thereby enhancing the hydrolysis rate under basic conditions.[2]

Below is a diagram illustrating the general pathways for acid- and base-catalyzed hydrolysis and subsequent condensation.

G General Hydrolysis and Condensation Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 R₂Si(OCH₃)₂ A2 Protonation [R₂Si(OCH₃)(OCH₃H)]⁺ A1->A2 + H⁺ A3 Nucleophilic Attack by H₂O A2->A3 + H₂O A4 R₂Si(OCH₃)(OH) + CH₃OH A3->A4 - H⁺ A5 Further Hydrolysis & Condensation A4->A5 B1 R₂Si(OCH₃)₂ B2 Pentacoordinate Intermediate [R₂Si(OCH₃)₂(OH)]⁻ B1->B2 + OH⁻ B3 R₂Si(OCH₃)(OH) + CH₃O⁻ B2->B3 B4 Further Hydrolysis & Condensation B3->B4

Acid- and base-catalyzed hydrolysis pathways.

Quantitative Data on Silane (B1218182) Hydrolysis

Specific kinetic data for dimethylthis compound (DMDMS) is not extensively available in the reviewed literature. However, studies on the closely related analogue, dimethyldiethoxysilane (DMDES or DDS), provide valuable insights into the reaction kinetics. The following table summarizes representative data for the ammonia-catalyzed hydrolysis of DMDES.

ParameterReactant SystemConditionsValueReference
Reaction OrderDMDES (DDS)Ammonia catalysis in methanolFirst Order[4]
Hydrolysis Rate Constant (k)TEOS/DDS Mixture (0.4 M NH₃, 8 M H₂O)25 °C0.0039 min⁻¹[4]
Hydrolysis Rate Constant (k)DMDES (DDS) only (0.4 M NH₃, 8 M H₂O)25 °C0.0053 min⁻¹[4]

Note: TEOS refers to tetraethoxysilane. The rate constants were determined using in-situ ²⁹Si liquid-state NMR.[4] The data indicates that the hydrolysis rate of DMDES is influenced by the presence of other silanes in the mixture.

Experimental Protocols

Monitoring the kinetics of this compound hydrolysis is crucial for understanding and controlling the subsequent material properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful in-situ techniques for this purpose.

Monitoring Hydrolysis by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, allows for the direct quantification of reactants, intermediates, and products over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the dimethylthis compound in a suitable solvent (e.g., ethanol, methanol). A deuterated solvent (e.g., D₂O, ethanol-d6) can be used for the lock signal.

    • In a separate container, prepare the aqueous solution with the desired pH by adding an acid (e.g., HCl) or base (e.g., ammonia) catalyst.

    • To initiate the reaction, mix the silane solution with the aqueous catalyst solution in a standard NMR tube at a controlled temperature (e.g., 25 °C). The final concentrations should be accurately known. For quantitative ²⁹Si NMR, a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to ensure full relaxation of the silicon nuclei.[4]

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, pre-equilibrated at the desired reaction temperature.

    • Acquire a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals. For ²⁹Si NMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Data Analysis:

    • ¹H NMR: Track the decrease in the signal intensity of the methoxy protons (–OCH₃) of the silane and the corresponding increase in the methanol signal to follow the hydrolysis rate.

    • ²⁹Si NMR: Observe the chemical shifts to identify and quantify the starting dialkoxysilane, the partially hydrolyzed intermediate [R₂Si(OCH₃)(OH)], the fully hydrolyzed silanediol [R₂Si(OH)₂], and various condensed siloxane species (dimers, trimers, etc.).[4][5] The concentration of each species can be determined by integrating the respective signals.

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for observing changes in chemical bonding during the reaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of dimethylthis compound in a solvent mixture (e.g., water/ethanol) with the chosen catalyst. The concentration should be suitable for transmission or Attenuated Total Reflectance (ATR) measurements.

    • For in-situ monitoring, the reaction can be initiated directly in the FTIR cell or sample holder.

  • FTIR Measurement:

    • Record FTIR spectra of the solution over time using a consistent background spectrum (e.g., the solvent mixture without the silane).

    • Key vibrational bands to monitor include:

      • Disappearance of Si–O–CH₃ bands: Indicates the consumption of the methoxy groups.

      • Appearance of Si–OH bands: Signals the formation of silanol intermediates.

      • Appearance of Si–O–Si bands: Tracks the progress of the condensation reaction.[6][7]

  • Data Analysis:

    • The rate of hydrolysis can be determined by monitoring the change in the absorbance intensity of the characteristic Si–O–CH₃ peak over time. A series of hydrolysis rate constants can be obtained through linear regression analysis under various reaction conditions.[2]

The following diagram outlines a general workflow for these kinetic studies.

G Experimental Workflow for Kinetic Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. In-situ Analysis cluster_data 3. Data Processing P1 Prepare Silane Solution (e.g., DMDMS in Ethanol) P3 Mix Solutions at Controlled Temperature P1->P3 P2 Prepare Aqueous Catalyst (Acid or Base) P2->P3 A1 Acquire Spectra (NMR or FTIR) at Timed Intervals P3->A1 D1 Identify & Integrate Peaks (Reactants, Intermediates, Products) A1->D1 D2 Plot Concentration vs. Time D1->D2 D3 Calculate Rate Constants (k) D2->D3

General workflow for studying hydrolysis kinetics.

Conclusion

The hydrolysis of dimethoxysilanes is a fundamental and versatile chemical process, the mechanism of which is critically dependent on the catalytic conditions. Under acidic catalysis, the reaction proceeds via a protonated intermediate, favoring hydrolysis over condensation. Conversely, base-catalyzed hydrolysis involves a direct nucleophilic attack leading to a pentacoordinate silicon intermediate and generally promotes subsequent condensation reactions. A thorough understanding and precise control of these reaction pathways, monitored through robust analytical techniques like NMR and FTIR spectroscopy, are essential for researchers and drug development professionals aiming to design and synthesize advanced silicon-based materials with tailored properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundational framework for the investigation and application of these reactive silane systems.

References

An In-depth Technical Guide to the Reactivity of Dimethoxysilane with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxysilane (DMS), and its close analogs such as dimethylthis compound (DMDMS), are versatile silicon compounds whose reactivity with protic solvents is fundamental to their application in materials science, organic synthesis, and bioconjugation strategies relevant to drug development. This guide provides a comprehensive overview of the core principles governing these reactions, focusing on hydrolysis and alcoholysis. It consolidates available quantitative data, details experimental protocols for kinetic analysis, and illustrates the underlying reaction pathways.

Core Reaction Mechanisms: Hydrolysis and Alcoholysis

The reactivity of this compound with protic solvents (H-Y, where Y is typically -OH, -OR) is characterized by the nucleophilic substitution at the silicon center. This process involves the cleavage of the silicon-oxygen bond of the methoxy (B1213986) group (-OCH₃) and the formation of a new bond with the incoming protic solvent. The two primary reactions are hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).

These reactions can be catalyzed by either acids or bases, and the reaction rates are significantly influenced by the pH of the medium, the nature of the solvent, and the temperature.[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of the protic solvent on the more electrophilic silicon atom. The reaction generally proceeds through a transition state with a pentacoordinate silicon species.

Base-Catalyzed Mechanism

In the presence of a base, the protic solvent is deprotonated to form a more potent nucleophile (e.g., hydroxide (B78521) or alkoxide ion). This nucleophile then directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate, which subsequently expels a methoxide (B1231860) ion.

Quantitative Data on Reaction Kinetics

The following tables summarize the available quantitative data for the hydrolysis of dimethylthis compound (DMDMS) and dimethyldiethoxysilane (DMDES), which serve as close analogs for this compound.

Table 1: Hydrolysis Rate Constants for Dimethylthis compound (DMDMS) under Alkaline Conditions [2]

Catalyst (Base)pHInitial DMDMS Concentration (mol/L)Apparent Rate Constant (k_obs) (min⁻¹)
NaOH11.00.1Data not explicitly provided in abstract
NaOH12.00.1Data not explicitly provided in abstract
NH₃·H₂O10.00.1Data not explicitly provided in abstract
NH₃·H₂O11.00.1Data not explicitly provided in abstract

Note: The source article indicates that a series of hydrolysis rate constants were determined under various reaction conditions, but the specific values are not detailed in the abstract. Access to the full text is required for complete data.[2]

Table 2: Hydrolysis Rate Constants for Tetraethoxysilane (TEOS) and Dimethyldiethoxysilane (DMDES) Mixtures Catalyzed by Ammonia [3]

Silane MixtureCatalystTemperature (°C)SilaneHydrolysis Rate Constant (k)
TEOS/DMDESNH₃25TEOSValue larger than in single TEOS system
TEOS/DMDESNH₃25DMDESValue smaller than in single DMDES system

Note: The study confirms the hydrolysis of DMDES in the mixture remains first order. However, specific numerical values for the rate constants require consulting the full publication.[3]

Table 3: Hydrolysis Kinetic Data for Related Alkoxysilanes [1]

SilaneConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)
Dimethyldiethoxysilane (DMDEOS)pH 2 to 50 - 0.6 M⁻¹ min⁻¹-
Methyltriethoxysilane (MTES)pH 3.134-57.61
Methyltriethoxysilane (MTES)pH 3.83-97.84
Tetraethoxysilane (TEOS)pH 3.134-31.52

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. The following sections outline the methodologies for monitoring the hydrolysis and alcoholysis of dimethoxysilanes using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Monitoring Hydrolysis Kinetics by FTIR Spectroscopy

This method is based on monitoring the disappearance of the characteristic Si-OCH₃ absorption band.[2]

Materials and Equipment:

  • Dimethylthis compound (DMDMS)

  • Deionized water

  • Appropriate acid (e.g., HCl) or base (e.g., NaOH) for catalysis

  • Anhydrous solvent (e.g., dioxane or a suitable alcohol if co-solvent is needed)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the catalyst (acid or base) in deionized water at the desired concentration.

    • In a reaction vessel maintained at a constant temperature, place the desired volume of the catalyst solution and any co-solvent.

  • Reaction Initiation:

    • Initiate the reaction by adding a known amount of DMDMS to the stirred solution. Start data acquisition immediately.

  • FTIR Data Acquisition:

    • Collect FTIR spectra at regular time intervals. The spectral range should cover the Si-OCH₃ stretching vibration, which is a key indicator of the reactant concentration.

  • Data Analysis:

    • Measure the absorbance of the Si-OCH₃ peak at each time point.

    • Assuming pseudo-first-order kinetics (if water is in large excess), plot the natural logarithm of the Si-OCH₃ peak absorbance versus time.

    • The negative of the slope of the resulting linear fit will give the apparent rate constant (k_obs).

Protocol 2: In-situ Monitoring of Hydrolysis and Alcoholysis by ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for quantitatively tracking the concentrations of the starting silane, partially hydrolyzed/alcoholyzed intermediates, and fully reacted products.[3][4]

Materials and Equipment:

  • Dimethylthis compound (DMDMS) or Dimethyldiethoxysilane (DMDES)

  • Protic solvent (e.g., D₂O for hydrolysis, deuterated methanol (B129727) or ethanol (B145695) for alcoholysis)

  • Catalyst (acid or base)

  • NMR spectrometer equipped with a broadband probe

  • NMR tubes

  • Relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) to shorten T₁ relaxation times for quantitative measurements[3]

Procedure:

  • Sample Preparation:

    • In an NMR tube, combine the deuterated protic solvent, the catalyst, and the relaxation agent.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

  • Reaction Initiation:

    • Inject a known amount of the this compound into the NMR tube and mix thoroughly.

    • Immediately begin acquiring ²⁹Si NMR spectra.

  • NMR Data Acquisition:

    • Acquire a series of single-pulse ²⁹Si NMR spectra over time. It is crucial to use a sufficiently long relaxation delay between pulses to ensure full relaxation of the silicon nuclei for accurate quantification. The use of a relaxation agent can significantly reduce this delay.[3]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting this compound and the various reaction products.

    • Plot the concentration of the starting material as a function of time.

    • Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying the kinetics of this compound reactivity.

hydrolysis_pathway DMS This compound (CH₃)₂Si(OCH₃)₂ Intermediate Partially Hydrolyzed Intermediate (CH₃)₂Si(OCH₃)(OH) DMS->Intermediate + H₂O - CH₃OH Silanediol Silanediol (CH₃)₂Si(OH)₂ Intermediate->Silanediol + H₂O - CH₃OH

Caption: Stepwise hydrolysis of this compound.

alcoholysis_pathway DMS This compound (CH₃)₂Si(OCH₃)₂ Intermediate Alkoxy-Substituted Intermediate (CH₃)₂Si(OCH₃)(OR) DMS->Intermediate + ROH - CH₃OH Product Dialkoxysilane (CH₃)₂Si(OR)₂ Intermediate->Product + ROH - CH₃OH

Caption: Stepwise alcoholysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Kinetic Monitoring cluster_data Data Processing cluster_results Results prep_solution Prepare Protic Solvent + Catalyst add_silane Add this compound prep_solution->add_silane acquire_data Acquire Spectra (FTIR or NMR) over Time add_silane->acquire_data process_spectra Process Spectra (e.g., Integration) acquire_data->process_spectra plot_data Plot Concentration vs. Time process_spectra->plot_data determine_kinetics Determine Rate Law and Rate Constants plot_data->determine_kinetics

Caption: General experimental workflow for kinetic studies.

Conclusion

The reaction of this compound with protic solvents is a cornerstone of silicon chemistry, enabling the formation of a wide array of materials and functionalized molecules. Understanding the kinetics and mechanisms of hydrolysis and alcoholysis is paramount for controlling reaction outcomes and designing novel applications. While quantitative data for this compound itself is somewhat limited in the public domain, the study of its close analogs, dimethylthis compound and dimethyldiethoxysilane, provides valuable insights. The detailed experimental protocols outlined in this guide, utilizing FTIR and ²⁹Si NMR spectroscopy, offer robust frameworks for researchers to further investigate and quantify the reactivity of this important class of compounds.

References

Quantum Chemical Calculations of Dimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For organosilicon compounds like dimethoxysilane, theoretical methods can predict optimized geometries, vibrational spectra, electronic properties, and reaction pathways with a high degree of accuracy. This information is invaluable for understanding the structure-property relationships that govern the behavior of these molecules.

This guide details the pertinent theoretical methodologies, including Density Functional Theory (DFT) and ab initio methods, which are commonly employed for the study of organosilanes. It will also present the expected format for the reporting of key quantitative data, such as optimized molecular geometries and vibrational frequencies, and illustrate the logical workflow of a computational study on this compound.

Theoretical Methodologies

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable computational results. The choice is often a compromise between computational cost and desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and versatile method for the quantum chemical study of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. A key aspect of DFT is the choice of the exchange-correlation functional.

  • Functionals: For organosilanes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide good results for both geometric and energetic properties.

  • Basis Sets: Pople-style basis sets are commonly used. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, is often a good starting point. For more accurate calculations, particularly for vibrational frequencies, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is often used for geometry optimizations and energy calculations.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for accuracy in quantum chemistry, though their computational cost is very high.

Computational Protocol for this compound

A typical computational study of this compound would involve the following steps:

  • Geometry Optimization: The starting point is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the forces on each atom are minimized.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

  • Property Calculations: Following the geometry optimization and frequency calculation, various other properties can be computed, such as:

    • Thermochemical properties: Enthalpy, entropy, and Gibbs free energy.

    • Electronic properties: Dipole moment, polarizability, and molecular orbital energies (HOMO, LUMO).

    • NMR chemical shifts: These can be calculated to aid in the interpretation of experimental NMR spectra.

Molecular Structure of this compound

A crucial output of quantum chemical calculations is the optimized molecular geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. While specific published tables of the computationally optimized geometry for this compound are scarce, Table 1 presents an illustrative example of how this data would be structured, based on expected values for similar organosilicon compounds.

Table 1: Illustrative Optimized Geometry of this compound (Note: These are representative values and not from a specific published calculation on this compound.)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Lengths
r(Si-H)SiH1.48
r(Si-O)SiO1.65
r(O-C)OC1.42
r(C-H)CH1.09
Bond Angles
∠(H-Si-H)HSiH108.5
∠(O-Si-O)OSiO110.2
∠(H-Si-O)HSiO109.8
∠(Si-O-C)SiOC123.5
∠(O-C-H)OCH109.5
Dihedral Angles
τ(H-Si-O-C)HSiOC180.0 (trans)
τ(Si-O-C-H)SiOCH60.0 (gauche)

Vibrational Spectrum of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying and characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and intensities, which are invaluable for assigning the peaks in experimental spectra. Table 2 provides a template for presenting the calculated vibrational frequencies and their assignments.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: These are representative values and not from a specific published calculation on this compound. Frequencies are typically scaled by an empirical factor to better match experimental data.)

ModeSymmetryCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν₁A'298025.315.2CH₃ asymmetric stretch
ν₂A'295015.120.5CH₃ symmetric stretch
ν₃A"220085.75.8Si-H stretch
ν₄A'146010.28.1CH₃ deformation
ν₅A'1090150.412.3Si-O-C asymmetric stretch
ν₆A'84065.225.7Si-O-C symmetric stretch
ν₇A"92040.13.2SiH₂ wag
ν₈A'73030.518.9SiH₂ rock
ν₉A"2505.62.1Torsion

Visualizations

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

Caption: Ball-and-stick model of this compound.

Computational_Workflow Figure 2: A typical workflow for quantum chemical calculations. cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis start Define Molecular Structure (this compound) method Select Method and Basis Set (e.g., B3LYP/6-31G(d)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If Not Minimum analyze_geom Analyze Optimized Geometry (Bond Lengths, Angles) verify_min->analyze_geom If Minimum assign_spectra Assign Vibrational Spectra analyze_geom->assign_spectra property_calc Calculate Other Properties (NMR, Electronic, etc.) assign_spectra->property_calc

A Technical Guide to the Spectroscopic Analysis of Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dimethoxysilane (H₂Si(OCH₃)₂) and its derivatives. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, researchers can obtain detailed structural information, confirm purity, and understand the molecular environment of this important organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing specific information about the hydrogen, carbon, and silicon nuclei.

Note on Data: Experimental spectroscopic data for the parent this compound (H₂Si(OCH₃)₂) is not widely published. Therefore, data for the closely related and well-characterized analogue, dimethylthis compound ((CH₃)₂Si(OCH₃)₂) , is used in the following tables to provide representative quantitative values. The key differences for the parent compound, such as the presence of Si-H protons, will be discussed.

Proton (¹H) NMR Analysis

¹H NMR provides information on the hydrogen environments in the molecule. For the parent this compound, two distinct signals are expected: one for the protons on the silicon atom (Si-H) and one for the protons of the methoxy (B1213986) groups (O-CH₃). For the analogue dimethylthis compound, signals for the Si-CH₃ and O-CH₃ protons are observed.

Functional GroupRepresentative Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Si-CH₃ (in (CH₃)₂Si(OCH₃)₂)0.13[1]SingletJ(²⁹Si, ¹H) ≈ 7.0[1]
O-CH₃ (in (CH₃)₂Si(OCH₃)₂)3.51[1]SingletJ(²⁹Si, ¹H) ≈ 3.9[1]
Si-H (in H₂Si(OCH₃)₂)~4.0 - 5.0 (Predicted)Triplet (Coupling to OCH₃)-

The Si-H chemical shift is predicted based on typical values for hydrosilanes. The multiplicity would be a triplet if coupling to the two methoxy groups is resolved, though it often appears as a singlet or complex multiplet.

Carbon (¹³C) NMR Analysis

¹³C NMR identifies the different carbon environments. In this compound and its simple alkyl derivatives, this primarily involves the methoxy carbons.

Functional GroupRepresentative Chemical Shift (δ) [ppm]
Si-CH₃ (in (CH₃)₂Si(OCH₃)₂)~ -4.0 (Estimated)
O-CH₃ (in (CH₃)₂Si(OCH₃)₂)~ 50.0[2]
Silicon (²⁹Si) NMR Analysis

²⁹Si NMR is highly sensitive to the substituents on the silicon atom and provides a wide chemical shift range, making it excellent for characterizing silicon compounds.[3]

Compound StructureRepresentative Chemical Shift (δ) [ppm]
(CH₃)₂Si(OCH₃)₂ -3.6
H₂Si(OCH₃)₂ ~ -50 to -70 (Predicted)

The ²⁹Si chemical shift is highly dependent on the number of electronegative oxygen atoms attached. The predicted value for H₂Si(OCH₃)₂ is based on trends observed in methoxysilanes.[4] A common challenge in ²⁹Si NMR is a broad background signal from the glass NMR tube and probe, typically around -110 ppm, which can be mitigated by using specific experimental techniques or sapphire tubes.[3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a unique fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa.

Note on Data: The following table includes characteristic frequencies for this compound derivatives. The Si-H stretching frequency, a critical band for the parent compound, is included from general data on hydrosilanes.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Description
ν(Si-H) ~2100 - 2250 StrongStrong, sharp stretch characteristic of hydrosilanes.
ν(C-H) 2960, 28432960, 2843Asymmetric and symmetric stretching of methoxy groups.
δ(CH₃) 14651465Asymmetric bending of methoxy groups.
νₐₛ(Si-O-C) ~1080 - 1100 WeakStrong, broad asymmetric stretch. Key diagnostic band.
νₛ(Si-O-C) ~840~600 - 700 Symmetric stretch, often coupled with Si-C modes.[5]
ρ(Si-CH₃) ~770~770Rocking mode for methylsilane derivatives.

Data sourced and adapted from NIST WebBook for dimethylthis compound and general vibrational frequency tables.[6][7]

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on an integrated approach, where data from multiple spectroscopic techniques are combined to build a complete structural picture. The workflow below illustrates this process, from sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample This compound (Air-Sensitive) Handling Inert Atmosphere Handling (Glovebox or Schlenk Line) Sample->Handling NMR_Prep NMR Sample Prep (Deuterated Solvent) Handling->NMR_Prep Vib_Prep IR/Raman Sample Prep (Neat Liquid Cell) Handling->Vib_Prep NMR_Acq NMR Acquisition (¹H, ¹³C, ²⁹Si) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition Vib_Prep->IR_Acq Raman_Acq Raman Acquisition Vib_Prep->Raman_Acq Data_Int Data Integration NMR_Acq->Data_Int IR_Acq->Data_Int Raman_Acq->Data_Int Struct_Conf Structural Confirmation Data_Int->Struct_Conf

Fig. 1: Integrated workflow for the spectroscopic analysis of air-sensitive this compound.

Experimental Protocols

Given that this compound and related alkoxysilanes are sensitive to moisture and air, proper handling is critical for obtaining accurate spectroscopic data.

NMR Sample Preparation (Air-Sensitive Protocol)

This protocol outlines the preparation of an NMR sample using a J. Young tube on a Schlenk line, a common method for air-sensitive compounds.[8]

  • Dry the NMR Tube: Place a 5 mm J. Young NMR tube in a drying oven at >100°C for at least 4 hours. Allow it to cool in a desiccator.

  • Prepare the Schlenk Line: Attach the J. Young tube to the Schlenk line via a suitable adapter.

  • Evacuate and Refill: Carefully evacuate the NMR tube and refill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[8]

  • Add the Sample: Under a positive pressure of inert gas, briefly remove the Teflon tap and add the this compound sample (typically 5-25 mg) into the tube using a clean, dry syringe or cannula.

  • Add the Solvent: Using a gas-tight syringe, add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.

  • Seal and Mix: Securely close the Teflon tap on the J. Young tube. Gently agitate the tube to dissolve the sample completely. The sample is now ready for analysis.

Infrared (IR) Spectroscopy Protocol

This protocol is for acquiring the IR spectrum of a neat liquid sample.

  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. If using a transmission cell (e.g., NaCl plates), place a drop between the plates and assemble the cell.

  • Data Acquisition: Place the sample into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ with a resolution of ± 2 cm⁻¹.[9]

  • Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable dry solvent (e.g., anhydrous hexane (B92381) or isopropanol) and allow it to evaporate completely.

Raman Spectroscopy Protocol

This protocol describes the acquisition of a Raman spectrum for a liquid sample. Glass vials, such as NMR tubes, can be used for sample containment, which is a significant advantage for air-sensitive compounds.[10]

  • Sample Preparation: Transfer the this compound sample into a clean glass vial or a standard NMR tube inside a glovebox or under an inert atmosphere. Seal the container.

  • Instrument Setup: Place the sealed sample into the sample holder of the Raman spectrometer.

  • Focus the Laser: Carefully focus the excitation laser (e.g., 532 nm or 785 nm) onto the liquid sample, ensuring the focal point is not on the glass wall to minimize background fluorescence.

  • Data Acquisition: Acquire the spectrum over the desired Raman shift range (e.g., 4000-100 cm⁻¹).[9] Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: Process the raw spectrum to remove any background fluorescence, if necessary, using baseline correction algorithms.

Data Interpretation and Structural Correlation

The true analytical power of spectroscopy comes from correlating specific spectral features to distinct parts of the molecular structure. The diagram below illustrates these key relationships for this compound.

Fig. 2: Logical diagram correlating specific NMR and vibrational spectroscopy signals to their origins within the this compound molecule.

References

An In-Depth Technical Guide on the Thermal Decomposition of Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available, in-depth experimental and theoretical data specifically on the thermal decomposition of dimethoxysilane (DMS, H₂Si(OCH₃)₂) is notably scarce. Therefore, this guide provides a comprehensive overview based on the well-documented thermal behavior of analogous and structurally related alkoxysilanes, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS). The principles, reaction pathways, and experimental methodologies detailed herein are presented as a predictive framework for understanding the potential thermal decomposition of this compound.

Introduction

This compound is a member of the alkoxysilane family, compounds that are pivotal as precursors in the chemical vapor deposition (CVD) of silicon-based thin films, including silicon dioxide (SiO₂) and silicon oxycarbide (SiOC). The thermal decomposition of these precursors is a critical step in the deposition process, dictating the composition, quality, and properties of the resulting films. Understanding the fundamental mechanisms of their decomposition is paramount for process optimization and the development of novel materials in the pharmaceutical and materials science sectors. This guide explores the anticipated thermal decomposition pathways of this compound, drawing parallels from comprehensive studies on similar alkoxysilane molecules.

Postulated Thermal Decomposition Pathways

The thermal decomposition of alkoxysilanes can proceed through several competing pathways, the prevalence of which is highly dependent on factors such as temperature, pressure, and the presence of reactive gases or catalytic surfaces. For this compound, the primary decomposition routes are expected to involve the cleavage of Si-O, O-C, C-H, and Si-H bonds.

Two principal mechanisms are postulated:

  • Concerted Molecular Elimination: This pathway involves the intramolecular elimination of stable molecules. For this compound, a likely concerted reaction is the β-hydride elimination, analogous to the decomposition of TEOS, which would lead to the formation of silanol (B1196071) (Si-OH) groups and formaldehyde (B43269) (CH₂O). Subsequent condensation of the silanol intermediates would then form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silicon dioxide network and the release of hydrogen gas.

  • Radical Chain Mechanisms: At higher temperatures, homolytic bond cleavage becomes more significant, initiating radical chain reactions. The weakest bonds in the this compound molecule are likely the Si-C and O-C bonds, and their cleavage would generate various radical species. These highly reactive radicals can then participate in a complex series of propagation and termination steps, leading to a wider array of byproducts.

The following diagram illustrates these potential primary decomposition pathways for this compound.

Postulated Primary Decomposition Pathways of this compound cluster_path1 cluster_path2 DMS This compound (H₂Si(OCH₃)₂) path1 Concerted Molecular Elimination DMS->path1 path2 Radical Chain Mechanism DMS->path2 intermediate1 Silanol Intermediate (H₂(OH)Si(OCH₃)) path1->intermediate1 β-hydride elimination radicals Radical Species (e.g., •OCH₃, •CH₃, H₂Si(OCH₃)•) path2->radicals Homolytic Cleavage product1a Formaldehyde (CH₂O) intermediate1->product1a product1b Silicon Dioxide Network (SiO₂) intermediate1->product1b Condensation product1c Hydrogen (H₂) product1b->product1c product2a Methane (CH₄) radicals->product2a product2b Methanol (CH₃OH) radicals->product2b product2c Complex Hydrocarbons radicals->product2c product2d Silicon-containing Fragments radicals->product2d

Caption: Postulated decomposition pathways of this compound.

Quantitative Data from Analogous Systems

Table 1: Thermal Decomposition Temperatures of Analogous Alkoxysilanes

CompoundDecomposition Temperature Range (°C)Experimental ConditionsReference
Methyltrimethoxysilane (MTMS)400 - 600Thermal decomposition in helium/air[1]
Tetraethoxysilane (TEOS)650 - 750Low-Pressure Chemical Vapor Deposition (LPCVD)[2]

Table 2: Major Gaseous Byproducts from the Decomposition of Analogous Alkoxysilanes

PrecursorMajor ByproductsAnalytical MethodReference
Methyltrimethoxysilane (MTMS)Methane, Ethane, Ethene, Ethanol, Dimethyl etherMass Spectrometry[1]
Tetraethoxysilane (TEOS)Ethylene, Ethanol, Acetaldehyde, EthaneNot specified[3]

Experimental Protocols for Studying Thermal Decomposition

The investigation of the thermal decomposition of a precursor like this compound typically involves a combination of a controlled reactor system and sensitive analytical techniques to identify and quantify the reaction products.

Pyrolysis Reactor Setup

A common experimental setup for studying gas-phase thermal decomposition is a flow tube reactor.

  • Reactor: A quartz or ceramic tube is housed within a high-temperature furnace capable of precise temperature control.

  • Precursor Delivery: Liquid this compound is placed in a temperature-controlled bubbler. A carrier gas (e.g., nitrogen or argon) is passed through the bubbler to transport the precursor vapor into the reactor. Mass flow controllers are used to maintain precise control over the precursor and carrier gas flow rates.

  • Pressure Control: The pressure within the reactor is controlled using a downstream pressure controller and a vacuum pump.

  • Sampling: The gas stream exiting the reactor is sampled for analysis. The sampling line is typically heated to prevent condensation of less volatile products.

The following diagram illustrates a typical experimental workflow for such a study.

Experimental Workflow for Thermal Decomposition Studies cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation precursor This compound in Bubbler mfc Mass Flow Controllers precursor->mfc reactor Flow Tube Reactor (Furnace) mfc->reactor carrier_gas Carrier Gas (N₂, Ar) carrier_gas->mfc pressure_control Pressure Controller & Vacuum Pump reactor->pressure_control sampling Heated Sampling Line reactor->sampling ftir FTIR Spectroscopy sampling->ftir ms Mass Spectrometry sampling->ms gc Gas Chromatography sampling->gc data_analysis Data Analysis ftir->data_analysis ms->data_analysis gc->data_analysis kinetics Kinetic Modeling data_analysis->kinetics mechanism Mechanism Elucidation kinetics->mechanism

Caption: Generalized experimental workflow for thermal decomposition studies.

Analytical Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: In-situ or ex-situ FTIR can be used to identify functional groups of gaseous products and changes in the solid film deposited on a substrate within the reactor.

  • Mass Spectrometry (MS): A mass spectrometer coupled to the reactor outlet can identify the mass-to-charge ratio of the decomposition products, helping to determine their molecular weights and structures.

  • Gas Chromatography (GC): GC is used to separate the different components of the product gas mixture, allowing for their individual identification and quantification, often in conjunction with a mass spectrometer (GC-MS).

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding of its potential behavior can be extrapolated from studies of analogous alkoxysilanes. It is anticipated that the decomposition proceeds via a combination of concerted molecular elimination and radical chain mechanisms, with the dominant pathway being temperature-dependent. The primary products are expected to include formaldehyde, methane, methanol, and ultimately a silicon dioxide network. Further dedicated experimental and computational studies are necessary to fully elucidate the specific kinetics and mechanisms of this compound pyrolysis. Such research would be invaluable for the precise control of silicon dioxide film deposition in various high-technology applications, including advanced drug delivery systems and biomedical device coatings.

References

An In-depth Technical Guide to Dimethoxysilane Precursors for Silicon-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dimethoxysilanes as versatile precursors for the synthesis of advanced silicon-based materials. It covers their fundamental properties, the critical sol-gel process, and detailed methodologies for the preparation and characterization of silica (B1680970) nanoparticles and silicone polymers.

Introduction to Dimethoxysilanes

Dimethoxysilanes are a class of organosilicon compounds characterized by the presence of two methoxy (B1213986) groups (-OCH3) attached to a central silicon atom. Their general formula is R_nSi(OCH_3)_2, where 'R' can be a variety of organic functional groups. These precursors are instrumental in materials science due to their ability to form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions, which are the cornerstone of the sol-gel process. This process allows for the creation of highly pure and homogenous silicon-based materials at relatively low temperatures. The specific properties of the resulting materials can be tailored by the choice of the organic substituent 'R' on the silane (B1218182) precursor. A widely used example is dimethyldimethoxysilane (DMDMS), where the 'R' groups are methyl (-CH3) groups.[1]

Physicochemical Properties of this compound Precursors

The utility of dimethoxysilanes as precursors is dictated by their physical and chemical properties. These properties influence the reaction kinetics and the characteristics of the final material. The following tables summarize key quantitative data for a representative this compound, dimethylthis compound (DMDMS).

Table 1: Physical Properties of Dimethylthis compound (DMDMS)

PropertyValueReference
CAS Number 1112-39-6[1]
Molecular Formula C4H12O2Si[1][2]
Molecular Weight 120.22 g/mol [1][2]
Appearance Colorless, clear liquid[1][3]
Density 0.88 g/mL at 25 °C[1]
Boiling Point 81.4 °C[1]
Melting Point -80 °C[1]
Refractive Index (n20/D) 1.369 - 1.3708[3]
Flash Point -8 °C to 10 °C (closed cup)[1]

Table 2: Chemical and Safety Properties of Dimethylthis compound (DMDMS)

PropertyValue/InformationReference
Purity ≥98.0% (GC)[1]
Main Impurities ~3% Methyl Alcohol
Solubility Decomposes slowly in contact with moist air or water[3]
Hazard Class Flammable Liquid 2
Hazard Statements H225: Highly flammable liquid and vapor
Storage Store in a cool, well-ventilated area[1]

The Sol-Gel Process: From Precursor to Material

The sol-gel process is a versatile method for producing solid materials from small molecules.[4] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound precursors, this process is primarily driven by hydrolysis and condensation reactions.

Hydrolysis and Condensation: The Core Reactions

The transformation of this compound precursors into an inorganic network occurs in two main steps:

  • Hydrolysis: The methoxy groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining methoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or methanol (B129727) as byproducts.[5]

The rates of these reactions are influenced by several factors, including pH, temperature, solvent, water-to-silane ratio, and the concentration of the precursor and catalyst.[5] Generally, hydrolysis is faster in acidic conditions, while condensation is promoted in basic conditions.

Reaction Pathway for this compound Polymerization

The following diagram illustrates the general reaction pathway for the hydrolysis and condensation of a this compound precursor, such as dimethylthis compound, leading to the formation of a polysiloxane network.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound R₂Si(OCH₃)₂ Silanol_Intermediate R₂Si(OH)(OCH₃) This compound->Silanol_Intermediate + H₂O - CH₃OH Silanediol R₂Si(OH)₂ Silanol_Intermediate->Silanediol + H₂O - CH₃OH Dimer R₂Si(OH)-O-Si(OH)R₂ Silanol_Intermediate->Dimer + R₂Si(OH)₂ - CH₃OH Silanediol->Dimer + R₂Si(OH)₂ - H₂O Polysiloxane_Network (-O-SiR₂-)n Dimer->Polysiloxane_Network + n R₂Si(OH)₂ - n H₂O

Hydrolysis and condensation of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of silicon-based materials using this compound precursors.

Synthesis of Silica Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of silica nanoparticles using a this compound precursor, adapted from the well-established Stöber process.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size.

  • Addition of Catalyst: Add a specific amount of ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity. The amount of catalyst will influence the reaction rate and final particle size.

  • Introduction of the Precursor: While vigorously stirring the mixture, rapidly add the dimethylthis compound precursor.

  • Reaction and Particle Growth: Allow the reaction to proceed at room temperature under continuous stirring. The solution will become turbid as silica nanoparticles form and grow. The reaction time can be varied from a few minutes to several hours to achieve the desired particle size.

  • Particle Collection and Washing: Collect the synthesized silica nanoparticles by centrifugation.

  • Drying: Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 60-100 °C) to obtain a fine white powder.

Synthesis of Silicone Resin from Dimethylthis compound

This protocol outlines a general procedure for the synthesis of a simple silicone resin (polydimethylsiloxane) through the hydrolysis and polycondensation of dimethylthis compound.[6]

Materials:

  • Dimethylthis compound (DMDMS)

  • Isopropanol (or another suitable solvent)

  • Deionized water

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • Mixing of Reactants: In a three-necked flask equipped with a mechanical stirrer, combine isopropanol, dimethylthis compound, deionized water, and a catalytic amount of concentrated sulfuric acid.[6]

  • Hydrolysis and Condensation: Stir the mixture mechanically at room temperature for a specified period (e.g., 1 hour) to allow for the hydrolysis of the methoxy groups and subsequent condensation to form siloxane bonds.[6]

  • Purification: The resulting product can be purified by separating the phases and removing the solvent and any unreacted starting material, for example, by reduced pressure distillation.[6]

Characterization of Silicon-Based Materials

A comprehensive characterization of the synthesized materials is crucial to understand their properties and performance. The following workflow outlines the key techniques used.

G cluster_synthesis Material Synthesis cluster_characterization Material Characterization Precursor This compound Sol_Gel Sol-Gel Process (Hydrolysis & Condensation) Precursor->Sol_Gel Material Silicon-Based Material (Silica or Silicone) Sol_Gel->Material Morphology Morphology & Size (SEM, TEM) Material->Morphology Structure Chemical Structure (FTIR, NMR) Material->Structure Thermal Thermal Properties (TGA, DSC) Material->Thermal Surface Surface Properties (BET, Contact Angle) Material->Surface

References

An In-depth Technical Guide to the Solubility of Dimethoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxysilane in organic solvents. Due to the reactive nature of this compound, particularly its susceptibility to hydrolysis, this guide focuses on its miscibility and reactivity with common organic solvents. Where available, quantitative data for closely related and more stable analogs, such as dimethylthis compound and diethoxydimethylsilane, are provided to offer valuable insights.

Introduction to this compound and its Solubility

This compound ((CH₃O)₂SiH₂) is an organosilicon compound of interest in various fields, including materials science and as a precursor in chemical synthesis. Its solubility in organic solvents is a critical parameter for its application in solution-based processes. The presence of two methoxy (B1213986) groups and a silicon-hydrogen bond dictates its solubility characteristics, influencing its interactions with different solvent classes.

Generally, this compound is expected to be miscible with a range of common organic solvents, a characteristic shared by many alkoxysilanes. This miscibility is essential for its use in formulations for coatings, as a reagent in organic synthesis, and for the preparation of silicon-based materials. However, its reactivity, particularly with protic solvents like alcohols in the presence of moisture or catalysts, can lead to hydrolysis and condensation reactions, impacting its stability in solution.

Qualitative and Quantitative Solubility Data

The following tables summarize the available solubility information for dimethylthis compound and diethoxydimethylsilane, which can be used as a proxy to estimate the solubility of this compound.

Table 1: Solubility of Dimethylthis compound in Organic Solvents

SolventChemical ClassSolubilityNotes
EthanolAlcoholSoluble[1]May undergo slow hydrolysis/transesterification, especially with moisture.
AcetoneKetoneSoluble[1]Generally a good solvent for many silanes.
WaterProticDecomposes[2]Reacts with water to form methanol (B129727) and siloxanes.[3]

Table 2: Solubility of Diethoxydimethylsilane in Organic Solvents

SolventChemical ClassSolubilityNotes
WaterProticInsoluble[4][5]Reacts with moisture.
Carbon TetrachlorideHalogenated HydrocarbonSoluble[6]

Experimental Protocols for Solubility Determination

The following are general experimental protocols for determining the miscibility and solubility of a liquid organosilane like this compound in an organic solvent. Safety Precautions: this compound and related compounds are flammable and can react with moisture to release flammable and toxic byproducts. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Solvents should be anhydrous.

Protocol for Determining Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Dry test tubes or vials with caps

  • Pipettes

Procedure:

  • In a dry test tube, add 1 mL of the anhydrous organic solvent.

  • To the same test tube, add 1 mL of this compound.

  • Cap the test tube and gently agitate the mixture for 30 seconds.

  • Visually inspect the mixture against a light source.

  • Observation:

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

Protocol for Quantitative Solubility Determination (for stable analogs)

Objective: To determine the concentration of a stable silane (B1218182) analog (e.g., dimethylthis compound) in a saturated solution with a specific organic solvent.

Materials:

  • Stable silane analog

  • Anhydrous organic solvent of interest

  • Sealed vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Add a known volume of the anhydrous organic solvent to a sealed vial containing a magnetic stir bar.

  • Gradually add the silane to the solvent while stirring until a slight excess of undissolved silane is observed, indicating a saturated solution.

  • Seal the vial and allow the mixture to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, let the solution stand to allow the undissolved silane to settle.

  • Carefully extract a known volume of the clear supernatant (the saturated solution).

  • Dilute the extracted sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted sample using a calibrated GC or other appropriate method to determine the concentration of the silane.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Factors Influencing Solubility and Stability

The solubility and stability of this compound in organic solvents are influenced by several factors, as illustrated in the diagram below. The principle of "like dissolves like" is a primary determinant, where non-polar silanes are more soluble in non-polar solvents. However, the reactivity of the Si-H and Si-OR bonds plays a crucial role in the stability of the solution.

G Factors Influencing this compound Solubility and Stability DMS This compound Solubility Solubility / Miscibility DMS->Solubility Hydrolysis Hydrolysis DMS->Hydrolysis Reacts with Solvent Organic Solvent Solvent->Solubility Stability Solution Stability Solubility->Stability Polarity Solvent Polarity Polarity->Solubility Like dissolves like H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Moisture Presence of Moisture (H2O) Moisture->Hydrolysis Catalyst Presence of Acid/Base Catalyst Catalyst->Hydrolysis Hydrolysis->Stability Reduces Condensation Condensation Hydrolysis->Condensation Condensation->Stability Reduces

Caption: Factors influencing this compound solubility.

Conclusion

This compound is expected to be miscible with a variety of common anhydrous organic solvents, particularly those with low to moderate polarity. However, its utility in solution is often limited by its reactivity, especially towards hydrolysis in the presence of moisture, which can be accelerated by acidic or basic catalysts. When selecting a solvent for applications involving this compound, it is crucial to consider not only the solubility but also the potential for chemical reactions that could alter the compound's structure and properties. For quantitative assessments, it is recommended to use stable analogs like dimethylthis compound and to employ rigorous anhydrous techniques in experimental determinations.

References

The Dawn of a Silicon-Oxygen Bond: Uncovering the Historical Synthesis of Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dimethoxysilane (H₂Si(OCH₃)₂), a foundational molecule in silicon chemistry, emerged from the pioneering work on silicon hydrides and their derivatives in the early 20th century. While a single, celebrated "discovery" is not prominently documented, its first preparation is intrinsically linked to the systematic exploration of chlorosilanes and their reactions with alcohols. The foundational work of chemists like Alfred Stock on silicon hydrides and the broader investigations into organosilicon compounds by figures such as Frederic Kipping laid the essential groundwork.

The most probable and historically consistent method for the first synthesis of this compound was the direct reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with methanol (B129727) (CH₃OH). This straightforward alcoholysis reaction, a cornerstone of silicon-alkoxy bond formation, would have been a logical step for early researchers exploring the reactivity of newly synthesized chlorosilanes.

Pioneering Efforts in Organosilicon Chemistry

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of silicon, driven by a desire to understand its parallels with carbon. French chemists Charles Friedel and James Crafts are credited with synthesizing the first organochlorosilane in 1863, opening the door to a new field of organometallic chemistry.[1] Following their lead, scientists like Albert Ladenburg and Frederic Kipping extensively investigated the reactions of organosilicon halides with various reagents, including alcohols, to create a diverse array of new compounds.[1][2]

A significant leap forward came with the work of German chemist Alfred Stock in the early 1900s. His meticulous and groundbreaking research on the silicon hydrides (silanes) and their halogenated derivatives, including dichlorosilane, provided the necessary precursors for the synthesis of compounds like this compound. Stock's development of high-vacuum manipulation techniques was crucial for handling these volatile and reactive substances. While Stock's primary focus was on the silicon hydrides themselves, the reactivity of chlorosilanes with alcohols was a well-established principle.

The Foundational Synthesis: Dichlorosilane and Methanol

The synthesis of this compound from dichlorosilane and methanol is a classic nucleophilic substitution reaction. The electronegative chlorine atoms on the silicon atom are readily displaced by the methoxy (B1213986) groups from methanol. The reaction proceeds as follows:

SiH₂Cl₂ + 2CH₃OH → H₂Si(OCH₃)₂ + 2HCl

This reaction would have been attractive to early researchers due to its simplicity and the availability of the reactants. The primary challenge would have been the handling of the moisture-sensitive and corrosive starting materials and products.

The "Direct Process" and the Rise of Alkoxysilanes

While the reaction of chlorosilanes with alcohols was a fundamental laboratory method, the industrial production of silicones and related materials was revolutionized by the "Direct Process," independently developed by Eugene G. Rochow in the United States and Richard Müller in Germany in the 1940s.[2] This process involves the direct reaction of elemental silicon with organic halides in the presence of a copper catalyst to produce organochlorosilanes.

Interestingly, Rochow also investigated the direct reaction of silicon with methanol. In 1948, he reported that the reaction of a silicon-copper mixture with methanol at 280 °C yielded tetramethoxysilane (B109134) (Si(OCH₃)₄) as the major product, with minor products containing Si-H and Si-CH₃ bonds.[3] This "chlorine-free" route to alkoxysilanes was a significant finding, although it did not directly produce this compound as the primary product. More contemporary research has shown that the direct reaction of silicon with methanol over copper-based catalysts can be controlled to produce trimethoxysilane (B1233946) and tetramethoxysilane.

Experimental Protocols of Early Synthesis

Table 1: Representative Early Laboratory Synthesis of this compound
ParameterValue/Description
Reactants Dichlorosilane (SiH₂Cl₂), Anhydrous Methanol (CH₃OH)
Solvent An inert, anhydrous solvent such as diethyl ether or benzene
Apparatus A glass reaction flask equipped with a dropping funnel, a condenser, and a means to exclude atmospheric moisture (e.g., a drying tube)
Procedure Dichlorosilane, dissolved in the inert solvent, would be placed in the reaction flask and cooled in an ice bath. A stoichiometric amount of anhydrous methanol, also dissolved in the solvent, would be added dropwise from the dropping funnel with stirring.
Reaction Control The reaction is exothermic, so cooling would be necessary to control the rate and prevent side reactions. The evolution of hydrogen chloride gas would be observed.
Workup After the addition of methanol was complete, the reaction mixture would be allowed to warm to room temperature. The hydrogen chloride byproduct could be removed by bubbling a stream of dry, inert gas (like nitrogen) through the solution or by neutralization with a non-reactive base.
Purification The final product, this compound, would be isolated by fractional distillation under anhydrous conditions.
Yield Early syntheses of this type would likely have produced moderate yields, with the primary challenges being the prevention of hydrolysis and the complete removal of HCl.

Logical Flow of Discovery and Synthesis

The historical path to the synthesis of this compound can be visualized as a logical progression of scientific inquiry.

Historical progression leading to the synthesis of this compound.

Generalized Synthesis Pathway

The fundamental chemical transformation in the synthesis of this compound from a chlorosilane precursor is the nucleophilic substitution at the silicon center.

Generalized_Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products A Dichlorosilane (SiH₂Cl₂) C Nucleophilic Attack by Methanol on Silicon A->C B Methanol (CH₃OH) B->C D This compound (H₂Si(OCH₃)₂) C->D E Hydrogen Chloride (HCl) C->E

Generalized reaction pathway for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for Alkoxysilanes in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Alkoxysilanes in ALD

Alkoxysilane precursors are a class of silicon-containing compounds that are valuable for the deposition of high-quality silicon dioxide (SiO₂) thin films via Atomic Layer Deposition. These precursors offer an alternative to more traditional chloride-based precursors, often with advantages in terms of lower deposition temperatures and reduced halogen contamination in the resulting films. The general structure of an alkoxysilane involves a central silicon atom bonded to one or more alkoxy (-OR) groups.

Dimethoxysilane (SiH₂(OCH₃)₂) is a member of this family. While not as extensively documented in ALD literature as other precursors, its chemical structure suggests potential for SiO₂ deposition. This document will provide an overview of the anticipated use of this compound and detailed protocols based on analogous, well-characterized alkoxysilane precursors.

Precursor Properties: Dimethylthis compound

Due to the limited data on this compound, we present the properties of the closely related compound, dimethylthis compound (Si(CH₃)₂(OCH₃)₂), to provide an indication of the expected physical characteristics.

PropertyValueReference
Chemical Formula C₄H₁₂O₂Si[1][2]
Molecular Weight 120.22 g/mol [1]
CAS Number 1112-39-6[1][2]
Appearance Colorless liquid[1]
Boiling Point 81-82 °C[1]
Vapor Pressure 100 mmHg @ 36°C[1]
Flash Point -1 °C[1]

Note: The vapor pressure of the precursor is a critical parameter for ALD as it determines the efficiency of its delivery into the reaction chamber.

Atomic Layer Deposition of Silicon Dioxide

The ALD of SiO₂ is a cyclical process involving the sequential exposure of a substrate to a silicon precursor and an oxygen source (co-reactant), separated by inert gas purges. This self-limiting surface reaction allows for precise, layer-by-layer film growth.

3.1. General ALD Cycle for SiO₂ using an Alkoxysilane Precursor

A typical thermal ALD cycle for depositing SiO₂ using an alkoxysilane precursor and ozone (O₃) as the co-reactant consists of four steps:

  • Alkoxysilane Pulse: The alkoxysilane precursor is pulsed into the reactor and chemisorbs onto the substrate surface.

  • Purge 1: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas purge.

  • Ozone Pulse: Ozone is introduced into the chamber and reacts with the adsorbed precursor layer to form a silicon dioxide monolayer and volatile byproducts.

  • Purge 2: The gaseous byproducts and any remaining ozone are purged from the chamber.

This cycle is repeated to achieve the desired film thickness.

Experimental Protocols (Based on Analogous Precursors)

The following protocols are based on ALD processes for SiO₂ using aminosilane (B1250345) and other alkoxysilane precursors, which are expected to have similar reaction pathways to this compound.

4.1. Protocol for Thermal ALD of SiO₂ using an Alkoxysilane Precursor and Ozone

This protocol is adapted from studies on aminosilane precursors which, like alkoxysilanes, react readily with ozone.[3]

Substrate Preparation:

  • Start with a clean silicon wafer or other suitable substrate.

  • Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • A final dip in dilute hydrofluoric acid (HF) may be used to remove the native oxide and create a hydrogen-terminated surface.

Deposition Parameters:

ParameterTypical RangeNotes
Substrate Temperature 100 - 300 °CAn "ALD window" with a stable growth rate is often found in this range.[4]
Precursor Temperature Room Temperature to 50 °CDependent on the precursor's vapor pressure.
Ozone Concentration 150 - 400 g/Nm³Higher concentrations can lead to higher growth rates.
Precursor Pulse Time 0.5 - 2.0 sShould be long enough to saturate the substrate surface.
Purge Time 1 2.0 - 10.0 sSufficient to remove all non-adsorbed precursor.
Ozone Pulse Time 0.5 - 2.0 sMust be adequate for complete reaction with the precursor layer.
Purge Time 2 2.0 - 10.0 sTo clear the chamber of byproducts and unreacted ozone.
Carrier Gas N₂ or ArHigh purity inert gas is essential.

4.2. Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂

PEALD can offer advantages such as lower deposition temperatures and potentially higher quality films.[5]

Deposition Parameters:

ParameterTypical RangeNotes
Substrate Temperature 50 - 250 °CPEALD allows for lower thermal budgets.[6]
Precursor Pulse Time 0.1 - 1.0 sPlasma processes can be more efficient.
Purge Time 1 2.0 - 10.0 s
Oxygen Plasma Exposure 1.0 - 5.0 s
Plasma Power 100 - 300 WAffects the reactivity of the oxygen species.
Purge Time 2 2.0 - 10.0 s

Expected Film Properties

The properties of ALD-deposited SiO₂ films are highly dependent on the precursor and process conditions. Based on studies with analogous precursors, the following characteristics can be expected.

5.1. Quantitative Data for ALD SiO₂ from Various Precursors

PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)Refractive IndexReference
Tris(dimethylamino)silane (TDMAS)O₃100~0.5~1.45[7]
Tris(dimethylamino)silane (TDMAS)O₃200~0.8~1.46[7]
Tris(dimethylamino)silane (TDMAS)O₃300~1.0~1.46[7]
Bis(diethylamino)silane (BDEAS)O₂ Plasma2001.23~1.46[8]
AP-LTO®330 (an alkoxysilane)O₃2001.85~1.46[8]
Bis(ethyl-methyl-amino)silane (BEMAS)O₃320~1.1N/A[4]

5.2. Film Quality

  • Purity: ALD-grown SiO₂ films are generally of high purity. Carbon and nitrogen are potential impurities when using organometallic precursors, but their concentrations are typically low, especially with optimized purge times and the use of strong oxidants like ozone or oxygen plasma.[4]

  • Density: The density of the films is expected to be slightly lower than that of thermally grown SiO₂, typically in the range of 2.1 - 2.3 g/cm³.[4]

  • Conformality: A key advantage of ALD is its ability to produce highly conformal coatings on complex, high-aspect-ratio structures. Excellent step coverage is expected.

Visualizations

6.1. ALD Workflow Diagram

ALD_Workflow cluster_cycle Single ALD Cycle Step1 Step 1: Precursor Pulse (e.g., this compound) Step2 Step 2: Inert Gas Purge Step1->Step2 Introduce precursor Step3 Step 3: Co-reactant Pulse (e.g., Ozone) Step2->Step3 Remove excess precursor Step4 Step 4: Inert Gas Purge Step3->Step4 Introduce co-reactant Step4->Step1 Remove byproducts (Cycle Repeats)

Caption: A typical four-step workflow for an Atomic Layer Deposition cycle.

6.2. Proposed Reaction Pathway

Reaction_Pathway Start Hydroxylated Surface (-OH groups) Precursor This compound Pulse SiH₂(OCH₃)₂ Start->Precursor Reaction Adsorbed Adsorbed Precursor -O-SiH₂(OCH₃) + CH₃OH (byproduct) Precursor->Adsorbed Ozone Ozone Pulse O₃ Adsorbed->Ozone Reaction SiO2_layer SiO₂ Layer Formed -O-SiO₂-OH + byproducts (H₂O, CO₂) Ozone->SiO2_layer SiO2_layer->Precursor Next Cycle Starts

Caption: Proposed surface reaction mechanism for SiO₂ ALD using an alkoxysilane.

References

Dimethoxysilane: A Versatile Reducing Agent in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxysilane ((MeO)₂SiH₂) is a versatile and efficient reducing agent in organic synthesis, offering a valuable alternative to traditional metal hydride reagents. Its moderate reactivity, favorable safety profile, and the ease of removal of its silicate (B1173343) byproducts make it an attractive choice for a range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key reduction reactions, including the reduction of carbonyl compounds, reductive amination, and hydrosilylation of alkenes.

Reduction of Carbonyl Compounds

This compound, often in the presence of a suitable catalyst, can effectively reduce aldehydes, ketones, and esters to their corresponding alcohols. The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction.

Reduction of Ketones to Secondary Alcohols

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound, activated by a transition metal or Lewis acid catalyst, provides a mild and selective method for this conversion.

Application Notes:

  • Catalysts: A variety of catalysts can be employed, including complexes of rhodium, ruthenium, iridium, and zinc.[1][2] The choice of catalyst can impact reaction efficiency and may influence stereoselectivity in the reduction of prochiral ketones.

  • Solvents: Anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dioxane are typically used to prevent premature hydrolysis of the silane (B1218182).

  • Chemoselectivity: In the presence of more reactive functional groups like aldehydes, selective reduction of the ketone can be challenging. However, with careful choice of catalyst and reaction conditions, some degree of chemoselectivity can be achieved. For α,β-unsaturated ketones, 1,2-reduction to the allylic alcohol is often favored over 1,4-conjugate reduction.[3][4][5]

Quantitative Data Summary:

While specific data for this compound is limited in readily available literature, the following table provides representative data for the reduction of ketones using analogous dialkoxysilanes or other hydrosilanes, which can serve as a starting point for optimization with this compound.

SubstrateSilaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
AcetophenoneDiethoxysilanePd/C (10 wt. %)THFReflux12>95Adapted from[4]
4'-ChloroacetophenonePhenylsilanehCAII (0.2)BufferRT24>99[6]
BenzophenonePhMeSiH₂Ruthenium Complex (0.01)DioxaneRT48100[7]

Experimental Protocol: General Procedure for the Reduction of a Ketone

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the catalyst (e.g., 1-5 mol% of a suitable transition metal complex).

  • Add this compound (1.1-2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

experimental_workflow_ketone_reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start flask Add Ketone & Anhydrous Solvent start->flask catalyst Add Catalyst flask->catalyst silane Add this compound catalyst->silane monitor Monitor by TLC/GC silane->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for the reduction of a ketone using this compound.

Reduction of Esters to Primary Alcohols

The reduction of esters to primary alcohols typically requires more forcing conditions or more reactive silanes compared to the reduction of ketones. However, with the appropriate catalytic system, this compound can be an effective reagent for this transformation.

Application Notes:

  • Catalysts: Zinc-based catalysts, often in combination with a ligand, have shown promise for the hydrosilylation of esters.[1][2][8] Rhodium complexes are also effective.[1]

  • Reaction Conditions: Elevated temperatures may be required to achieve reasonable reaction rates.

  • Chemoselectivity: Ester reduction can often be performed in the presence of less reactive functional groups.

Quantitative Data Summary:

SubstrateSilaneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl DecanoateDiphenylsilane[RhCl(cod)]₂/4PPh₃THFRT7298[1]
Ethyl PhenylacetateDiphenylsilane[RhCl(cod)]₂/4PPh₃THFRT7292[1]
Various EstersSiHMe(OEt)₂Zinc ComplexToluene8012-2470-95Adapted from[8]

Experimental Protocol: General Procedure for the Reduction of an Ester

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the ester (1.0 mmol), the catalyst (e.g., a zinc salt and a ligand), and an anhydrous solvent (e.g., toluene).

  • Add this compound (2.0-3.0 equivalents) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Cool the reaction to room temperature and carefully quench with a protic solvent (e.g., methanol), followed by the addition of 1 M HCl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

ester_reduction_pathway Ester Ester (RCOOR') Intermediate Silyl Acetal Intermediate Ester->Intermediate + (MeO)₂SiH₂ + Catalyst Silane This compound ((MeO)₂SiH₂) Silane->Intermediate Catalyst Catalyst (e.g., Zn or Rh complex) Catalyst->Intermediate Alcohol Primary Alcohol (RCH₂OH) Intermediate->Alcohol Hydrolysis

Caption: General pathway for the reduction of an ester to a primary alcohol.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and amines.[9][10][11] this compound can serve as the reducing agent in a one-pot procedure where an imine or enamine intermediate is formed in situ and subsequently reduced.

Application Notes:

  • Reaction Type: This method can be used to synthesize primary, secondary, and tertiary amines.[10][12][13]

  • Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this transformation, this compound offers a milder alternative.[14]

  • Catalysts: The reaction can be catalyzed by Lewis acids or transition metal complexes to facilitate imine formation and subsequent reduction.

  • Scope: A wide range of aldehydes, ketones, and amines can be used as substrates.

Quantitative Data Summary:

CarbonylAmineReducing AgentCatalyst/AdditiveSolventYield (%)Reference
Various AldehydesVarious AminesNaBH₃CN-Methanol50-90[11]
Various Aldehydes/KetonesVarious Aminesα-picoline-boraneAcetic AcidMethanol70-95[13]
Aldehydes/KetonesAnilinesPh₂SiH₂[RuCl₂(p-cymene)]₂Dioxane60-90Adapted from similar systems

Experimental Protocol: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, DCM, or dichloroethane).

  • Add a catalytic amount of an acid (e.g., acetic acid) to promote imine formation, and stir the mixture at room temperature for 1-2 hours.

  • Add this compound (1.5-2.0 equivalents) to the reaction mixture. If a transition metal catalyst is used, it can be added at this stage.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with water or a basic aqueous solution.

  • Extract the amine product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography or distillation.

reductive_amination_flow cluster_imine_formation Imine/Enamine Formation cluster_reduction Reduction Carbonyl Aldehyde or Ketone Imine Imine/Enamine Intermediate Carbonyl->Imine Amine Amine Amine->Imine Product Amine Product Imine->Product Silane This compound Silane->Product

Caption: Logical flow of a one-pot reductive amination reaction.

Hydrosilylation of Alkenes

Hydrosilylation involves the addition of a Si-H bond across a carbon-carbon double or triple bond. This reaction is a powerful tool for the synthesis of organosilanes, which are versatile intermediates in organic synthesis.

Application Notes:

  • Catalysts: This reaction is almost always catalyzed by transition metal complexes, with platinum, rhodium, and iridium catalysts being the most common.[15][16] The choice of catalyst can significantly influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.[12][17]

  • Regioselectivity: With terminal alkenes, anti-Markovnikov addition to form the terminal silane is often observed.[17]

  • Functional Group Tolerance: Many hydrosilylation catalysts exhibit good functional group tolerance, allowing for the reaction to be performed on complex molecules.

Quantitative Data Summary:

| Alkene | Silane | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene Derivatives | TMDS | Nickel-Pincer Complex | Dioxane | 25 | High |[18] | | Terminal Alkenes | Et₃SiH | Rhodium Complex | Toluene | RT | High |[17] | | Functionalized Olefins | Various | Rhodium Siloxide Complex | Ionic Liquid | 25-50 | 70-99 |[15] |

Experimental Protocol: General Procedure for Hydrosilylation of an Alkene

  • To a reaction vessel under an inert atmosphere, add the alkene (1.0 mmol), the catalyst (e.g., a rhodium complex, 0.1-1 mol%), and a dry, deoxygenated solvent.

  • Add this compound (1.1-1.5 equivalents) to the stirred solution.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the catalyst and substrate) until complete consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • The resulting organosilane can often be used directly in subsequent steps or purified by distillation or chromatography.

hydrosilylation_mechanism Alkene Alkene (R-CH=CH₂) Product Organosilane (R-CH₂-CH₂-SiH(OMe)₂) Alkene->Product Silane This compound ((MeO)₂SiH₂) Silane->Product Catalyst Catalyst Catalyst (e.g., Rh complex)

Caption: General scheme for the hydrosilylation of an alkene.

Conclusion

This compound is a valuable reagent for a variety of reduction reactions in organic synthesis. Its utility in the reduction of carbonyls, reductive amination, and hydrosilylation, coupled with its operational simplicity, makes it a powerful tool for chemists in research and development. The protocols and data presented here provide a foundation for the application of this compound in the synthesis of fine chemicals and pharmaceutical intermediates. Further exploration and optimization of reaction conditions for specific substrates are encouraged to fully harness the potential of this versatile reducing agent.

References

Application Notes and Protocols for Surface Modification with Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification using organofunctional silanes is a cornerstone technique for tailoring the interfacial properties of a wide range of materials, including glass, silicon oxides, and other hydroxyl-bearing substrates. Dimethoxysilanes, a class of organosilanes with two hydrolyzable methoxy (B1213986) groups, offer a balance between reactivity and the potential for forming well-defined, reproducible monolayers. This controlled reactivity can be advantageous in applications where precise surface functionalization is critical, such as in the development of biosensors, drug delivery systems, and biocompatible coatings for medical devices.

The fundamental mechanism of surface modification with dimethoxysilanes involves a two-step process: hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).[1][2] This process can be carried out in either a solution phase or a vapor phase, with each method offering distinct advantages in terms of simplicity, film uniformity, and scalability.

These application notes provide detailed protocols for both solution-phase and vapor-phase deposition of dimethoxysilanes, along with a summary of the expected surface characteristics based on quantitative data from comparative studies.

Data Presentation

The following tables summarize quantitative data from a comparative study on the surface modification of silicon dioxide using a dimethoxysilane, 3-aminopropyl methyl diethoxysilane (B101294) (APMDES), in comparison with a trimethoxysilane (B1233946) (APTES) and a monomethoxysilane (APDMES). This data provides a benchmark for the expected outcomes of this compound modification.

Table 1: Film Thickness of Silane (B1218182) Layers on Silicon Dioxide

SilaneDeposition MethodDeposition TimeFilm Thickness (nm)
APMDES (Dimethoxy)Solution (Toluene)15 min1.1 ± 0.1
APMDES (Dimethoxy)Solution (Toluene)1 hr1.1 ± 0.1
APMDES (Dimethoxy)Solution (Toluene)4 hr1.1 ± 0.1
APMDES (Dimethoxy)Vapor Phase15 min1.0 ± 0.1
APMDES (Dimethoxy)Vapor Phase1 hr1.0 ± 0.1
APMDES (Dimethoxy)Vapor Phase4 hr1.0 ± 0.1
APTES (Trimethoxy)Solution (Aqueous)15 min0.8 ± 0.1
APTES (Trimethoxy)Solution (Aqueous)1 hr0.8 ± 0.1
APTES (Trimethoxy)Solution (Aqueous)4 hr0.8 ± 0.1
APTES (Trimethoxy)Vapor Phase15 min0.9 ± 0.1
APTES (Trimethoxy)Vapor Phase1 hr0.9 ± 0.1
APTES (Trimethoxy)Vapor Phase4 hr0.9 ± 0.1

Data extracted from a comparative study by Miller et al. (2014) on aminosilanes.[1][3]

Table 2: Water Contact Angle of Silane-Modified Silicon Dioxide Surfaces

SilaneDeposition MethodWater Contact Angle (°)
APMDES (Dimethoxy)Solution (Toluene)55 ± 2
APMDES (Dimethoxy)Vapor Phase58 ± 2
APTES (Trimethoxy)Solution (Aqueous)50 ± 2
APTES (Trimethoxy)Vapor Phase52 ± 2
Unmodified SiO₂-< 10

Data extracted from a comparative study by Miller et al. (2014) on aminosilanes.[1][3]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes a general method for the deposition of a this compound from a toluene (B28343) solution. Toluene is often an effective solvent for silanization.[1]

Materials:

  • Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)

  • This compound (e.g., 3-aminopropylmethyldiethoxysilane)

  • Anhydrous Toluene

  • Acetone, Isopropanol (B130326), or Ethanol for cleaning

  • Deionized (DI) water

  • Nitrogen gas for drying

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Glass or polypropylene (B1209903) containers

  • Orbital shaker or stir plate

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • To generate a high density of surface hydroxyl groups, treat the substrates with piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with DI water and dry under a stream of nitrogen.

  • Silane Solution Preparation:

    • In a clean, dry glass or polypropylene container, prepare a 1% (v/v) solution of the this compound in anhydrous toluene.

  • Silanization:

    • Immerse the cleaned and hydroxylated substrates in the silane solution.

    • Place the container on an orbital shaker and agitate gently for 1-4 hours at room temperature.[1]

  • Washing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane.

    • Rinse with isopropanol or ethanol, followed by DI water.

  • Curing:

    • Dry the substrates under a stream of nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Characterization:

    • The modified surfaces can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[1][2][4][5][6]

Protocol 2: Vapor-Phase Deposition of this compound

Vapor-phase deposition can produce highly uniform and smooth silane layers.[1] This protocol outlines a general procedure that can be adapted based on the available equipment.

Materials:

  • Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)

  • This compound

  • Vacuum deposition chamber or desiccator

  • Vacuum pump

  • Oven

  • Cleaning reagents as in Protocol 1

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Follow the same cleaning and hydroxylation procedure as described in Protocol 1.

  • Vapor Deposition Setup:

    • Place the cleaned and hydroxylated substrates in a vacuum deposition chamber or a glass desiccator.

    • Place a small, open container with a few drops of the this compound inside the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition:

    • Evacuate the chamber to a low pressure (e.g., < 1 Torr).

    • The deposition can be carried out at room temperature or elevated temperatures (e.g., 50-80°C) to increase the vapor pressure of the silane.

    • Allow the deposition to proceed for 1-4 hours.[1]

  • Post-Deposition Treatment:

    • Vent the chamber with an inert gas like nitrogen.

    • Remove the substrates from the chamber.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation reaction and remove any physisorbed water.

  • Characterization:

    • Characterize the modified surfaces using the same techniques as mentioned in Protocol 1.

Visualizations

G cluster_prep Substrate Preparation cluster_sol Solution-Phase Deposition Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Hydroxylation Surface Hydroxylation (Piranha Solution) Drying1->Hydroxylation Rinsing Rinsing (DI Water) Hydroxylation->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Immersion Immerse Substrate (1-4 hours) Drying2->Immersion SolutionPrep Prepare 1% Silane in Toluene SolutionPrep->Immersion Washing Rinse with Toluene, Ethanol, DI Water Immersion->Washing Drying3 Drying (Nitrogen Stream) Washing->Drying3 Curing Curing (110-120°C) Drying3->Curing

Caption: Workflow for solution-phase deposition of this compound.

G cluster_prep Substrate Preparation cluster_vap Vapor-Phase Deposition Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Hydroxylation Surface Hydroxylation (Piranha Solution) Drying1->Hydroxylation Rinsing Rinsing (DI Water) Hydroxylation->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Placement Place Substrate and Silane in Chamber Drying2->Placement Evacuation Evacuate Chamber (< 1 Torr) Placement->Evacuation Deposition Deposition (1-4 hours) Evacuation->Deposition Venting Vent with Nitrogen Deposition->Venting Curing Curing (110-120°C) Venting->Curing

Caption: Workflow for vapor-phase deposition of this compound.

G Silane This compound R-Si(OCH₃)₂-R' Silanol Reactive Silanol R-Si(OH)₂-R' Silane->Silanol Hydrolysis + 2H₂O - 2CH₃OH Water Water (H₂O) ModifiedSurface Modified Surface Substrate-O-Si(OH)-R-R' Silanol->ModifiedSurface Condensation - H₂O Crosslinking Cross-linked Siloxane -O-Si(R-R')-O-Si(R-R')-O- Silanol->Crosslinking Self-Condensation - H₂O Substrate Hydroxylated Surface Substrate-OH Substrate->ModifiedSurface

Caption: Reaction pathway for this compound surface modification.

References

Application Notes and Protocols for Silica Nanoparticle Synthesis Using Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethoxysilane, specifically dimethylthis compound (DMDMS), in the synthesis of silica (B1680970) nanoparticles. While less common than tetra-functional silanes like tetraethoxysilane (TEOS), dimethoxysilanes offer unique advantages in controlling the hydrophobicity and structure of the resulting nanoparticles. This document outlines the underlying chemical principles, detailed experimental protocols adapted from related syntheses, and potential applications, particularly in the realm of drug delivery.

Introduction

The sol-gel synthesis of silica nanoparticles is a widely utilized technique for producing monodisperse spherical particles with tunable sizes. The process involves the hydrolysis and subsequent condensation of silicon alkoxide precursors. While tetra-alkoxysilanes are the most common precursors, the use of di-alkoxysilanes, such as dimethylthis compound, allows for the incorporation of organic functionalities into the silica network, thereby modifying the surface properties of the nanoparticles. The bifunctional nature of dimethoxysilanes, with two hydrolyzable methoxy (B1213986) groups and two stable methyl groups, results in the formation of linear or cyclic polysiloxane chains, which can influence the final nanoparticle morphology and hydrophobicity.

Chemical Principle: Hydrolysis and Condensation of Dimethylthis compound

The synthesis of silica nanoparticles from dimethylthis compound proceeds via a two-step mechanism: hydrolysis and condensation. This process is typically catalyzed by an acid or a base, with base catalysis being more common for the synthesis of spherical nanoparticles.

  • Hydrolysis: The methoxy groups (-OCH₃) on the dimethylthis compound molecule are replaced by hydroxyl groups (-OH) through reaction with water.

  • Condensation: The resulting silanol (B1196071) groups can then condense with other silanol groups or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This polymerization process leads to the formation of the silica nanoparticle network.

The presence of the two methyl groups (-CH₃) on the silicon atom prevents the formation of a fully cross-linked three-dimensional network, as seen with tetra-functional silanes. This can lead to nanoparticles with a more flexible structure and a hydrophobic surface due to the exposed methyl groups.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDMS Dimethylthis compound (CH₃)₂Si(OCH₃)₂ Intermediate1 Partially Hydrolyzed Intermediate (CH₃)₂Si(OCH₃)(OH) DMDMS->Intermediate1 + H₂O - CH₃OH H2O Water (H₂O) Silanol Fully Hydrolyzed Monomer (CH₃)₂Si(OH)₂ Intermediate1->Silanol + H₂O - CH₃OH Silanol2 Another Silanol Monomer (CH₃)₂Si(OH)₂ Siloxane Siloxane Bridge Formation (CH₃)₂Si(OH)-O-Si(OH)(CH₃)₂ Silanol->Siloxane + (CH₃)₂Si(OH)₂ - H₂O Further Condensation\n& Nanoparticle Growth Further Condensation & Nanoparticle Growth Siloxane->Further Condensation\n& Nanoparticle Growth

Caption: Hydrolysis and condensation of dimethylthis compound.

Experimental Protocols

While dimethylthis compound is more commonly used as a co-precursor or for surface modification, a modified Stöber method can be adapted for the synthesis of silica nanoparticles. The following protocol is a representative method based on the synthesis of hybrid silica nanoparticles using a related precursor, dimethyldiethoxysilane (DMDEOS), in a co-polymerization reaction.[1]

Materials
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Syringes or dropping funnels for precursor addition

  • Centrifuge and centrifuge tubes

  • Oven for drying

Synthesis Procedure (Modified Stöber Method)

This protocol describes a co-polymerization method to incorporate this compound into silica nanoparticles. For a homopolymerization, TEOS would be omitted and the concentration of DMDMS adjusted accordingly.

  • Reaction Setup: In a round-bottom flask, combine 100 mL of ethanol and 10 mL of deionized water.

  • Catalyst Addition: Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.

  • Precursor Addition: Prepare a mixture of TEOS and DMDMS (e.g., a total of 10 mL with a desired molar ratio). Add this precursor mixture dropwise to the stirred reaction solution over a period of 30 minutes.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form and grow.

  • Particle Recovery: The resulting nanoparticle suspension is then purified by repeated cycles of centrifugation (e.g., 10,000 rpm for 20 minutes) and redispersion in ethanol to remove unreacted precursors and ammonia.

  • Drying: After the final washing step, the nanoparticles can be dried in an oven at 60-80°C overnight to obtain a fine white powder.

G start Start prep_solution Prepare Ethanol, Water, and Ammonia Mixture start->prep_solution add_precursor Add this compound (and TEOS if co-polymerizing) Dropwise prep_solution->add_precursor react Stir at Room Temperature for 12-24 hours add_precursor->react centrifuge Centrifuge to Separate Nanoparticles react->centrifuge wash Wash with Ethanol (Repeat 3x) centrifuge->wash wash->centrifuge Redispersion dry Dry in Oven wash->dry end End: Silica Nanoparticle Powder dry->end

Caption: Experimental workflow for silica nanoparticle synthesis.

Quantitative Data

The inclusion of this compound in the synthesis can significantly impact the properties of the resulting nanoparticles. The following table summarizes the effect of incorporating dimethyldiethoxysilane (DMDEOS), a close analog of DMDMS, on the size of silica nanoparticles when co-polymerized with TEOS.

Molar Ratio (TEOS:DMDEOS)Nanoparticle Diameter (nm)[1]
100:052
75:2535
50:5020
25:7515
0:10010

Data adapted from a study using dimethyldiethoxysilane.[1]

Applications in Drug Development

Silica nanoparticles are extensively researched as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility. The use of this compound in their synthesis offers specific advantages:

  • Hydrophobicity Control: The methyl groups on the this compound precursor can render the nanoparticle surface more hydrophobic, which can be advantageous for loading and delivering hydrophobic drugs.

  • Surface Functionalization: While the methyl groups provide hydrophobicity, the silanol groups on the surface can still be used for further functionalization with targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and reduce opsonization.

  • Biodegradability: The Si-O-Si backbone of the nanoparticles is susceptible to hydrolysis, leading to their eventual degradation into silicic acid, which can be excreted by the body. The less cross-linked structure resulting from this compound may influence the degradation rate.

Conclusion

Dimethoxysilanes, such as dimethylthis compound, are versatile precursors for the synthesis of silica nanoparticles with modified surface properties. While not as common as tetra-functional silanes, they provide a valuable tool for researchers to tune the hydrophobicity and structure of nanoparticles for specific applications, including advanced drug delivery systems. The protocols and data presented here provide a foundation for the exploration of this compound-based silica nanoparticles in various scientific and biomedical fields.

References

Application Notes & Protocols: Dimethoxysilane in Catalytic Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This atom-economical reaction is critical for forming stable silicon-carbon bonds, making it indispensable in materials science for creating silicone polymers and in pharmaceutical development for synthesizing complex organosilane intermediates.[1] Dimethoxysilane (and its methylated analog, methylthis compound) is a particularly valuable reagent in this field. Its two methoxy (B1213986) groups offer convenient handles for subsequent transformations, such as hydrolysis to silanols or cross-coupling reactions, providing a versatile platform for molecular elaboration.

The reaction is most commonly catalyzed by transition metal complexes, with platinum-based systems like Karstedt's and Speier's catalysts being the industry standard due to their high activity.[2][3] However, catalysts based on other metals such as rhodium, ruthenium, and nickel are also employed to achieve different selectivities or functional group tolerances.[4][5] This document provides an overview of the application of this compound in the hydrosilylation of alkenes and alkynes, complete with quantitative data and detailed experimental protocols.

Reaction Mechanism: The Chalk-Harrod Pathway

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6] It involves a catalytic cycle beginning with the oxidative addition of the hydrosilane to the low-valent platinum(0) catalyst.

Chalk_Harrod Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt0->OxAdd + H-SiR₃ PtH_Si H-Pt(II)-SiR₃ OxAdd->PtH_Si Coord Alkene Coordination PtH_Si->Coord + Alkene (R-CH=CH₂) Pt_Alkene Alkene-Pt(II) Complex Coord->Pt_Alkene Insert Migratory Insertion Pt_Alkene->Insert Pt_Alkyl R-CH₂-CH₂-Pt(II)-SiR₃ Insert->Pt_Alkyl Pt_Alkyl:s->Pt0:n RedElim Reductive Elimination Pt_Alkyl->RedElim Product R-CH₂-CH₂-SiR₃ (Hydrosilylation Product) RedElim->Product

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Quantitative Data Summary

The efficiency and selectivity of hydrosilylation reactions are highly dependent on the catalyst, support, and reaction conditions. The following tables summarize quantitative data for the hydrosilylation of representative alkenes and alkynes with this compound derivatives.

Table 1: Hydrosilylation of 1-Octene with Dimethoxymethylsilane (B7823244)

This table presents data on the performance of various oxide-supported Platinum-DPTZ single-site catalysts (SSCs).

EntryCatalystSupportTemp (°C)Time (h)Yield (%)[7]TON (per Pt)[7]
1Pt-DPTZ SSCMgO60295458
2Pt-DPTZ SSCCeO₂60495229
3Pt-DPTZ SSCAl₂O₃60491220
4Karstedt's Cat.Homogeneous60296462
5Speier's Cat.Homogeneous60287419

Reactions performed with 3 mmol 1-octene, 2.5 mmol dimethoxymethylsilane in 1.5 mL toluene (B28343).

Table 2: Regioselectivity in the Hydrosilylation of Terminal Alkynes

The hydrosilylation of terminal alkynes can yield three different isomers: α, β-(E), and β-(Z). The choice of catalyst is crucial for controlling this selectivity. While specific data for this compound is sparse, the following provides a general overview of selectivity trends with alkoxysilanes.[8][9]

Catalyst SystemPredominant IsomerComments
Platinum (e.g., Karstedt's)β-(E)Often requires specific ligands to control selectivity.[10]
Rhodium (e.g., Rh₂(OAc)₄/XantPhos)β-(Z)Highly selective for the cis-addition product.[8]
Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)αDirects the silyl (B83357) group to the internal carbon.[9]

Experimental Protocols

The following protocols are representative procedures for the hydrosilylation of alkenes, alkynes, and ketones using this compound. Safety Note: Hydrosilylation reactions can be exothermic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reactions should be monitored for any uncontrolled temperature increases.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

This protocol is adapted for the reaction of a generic terminal alkene with methylthis compound (B100820) using Karstedt's catalyst.

Materials:

  • Terminal alkene (e.g., 1-octene)

  • Methylthis compound

  • Karstedt's catalyst (solution in xylene, ~2% Pt)[2][7]

  • Anhydrous toluene

  • Magnetic stir bar

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-purged Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the terminal alkene (1.0 eq).

  • Add anhydrous toluene to create a ~1 M solution.

  • Add methylthis compound (1.2 eq) to the solution via syringe.

  • Begin stirring and add Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the alkene) via microliter syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Rhodium-Catalyzed Hydrosilylation of a Terminal Alkyne

This protocol is a representative procedure for achieving β-(Z) selectivity in the hydrosilylation of a terminal alkyne with an alkoxysilane, adapted from methodologies using Rhodium/XantPhos systems.[8]

Materials:

  • Terminal alkyne (e.g., Phenylacetylene)

  • This compound

  • Dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄]

  • XantPhos ligand

  • Anhydrous acetonitrile (B52724)

  • Magnetic stir bar

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Inside a glovebox, add Rh₂(OAc)₄ (1 mol%) and XantPhos (2.2 mol%) to a dry vial.

  • Add anhydrous acetonitrile to dissolve the catalyst and ligand. Stir for 15-20 minutes to allow for complex formation.

  • In a separate vial, dissolve the terminal alkyne (1.0 eq) in anhydrous acetonitrile.

  • Add this compound (1.5 eq) to the alkyne solution.

  • Transfer the prepared catalyst solution to the substrate solution via syringe.

  • Seal the vial and stir the reaction at room temperature. Monitor progress by GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting vinylsilane by column chromatography on silica gel.

Protocol 3: Base-Catalyzed Hydrosilylation of a Ketone

This protocol is a general method for the reduction of ketones to silyl ethers, which can be subsequently hydrolyzed to alcohols.

Materials:

  • Ketone (e.g., Acetophenone)

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stir bar

  • Round-bottom flask with a nitrogen inlet

Procedure:

  • Add the ketone (1.0 eq) and finely powdered, dry K₂CO₃ (0.2 eq) to a dry, nitrogen-purged round-bottom flask with a magnetic stir bar.

  • Add anhydrous THF to dissolve the ketone.

  • Slowly add this compound (1.5 eq) to the stirring suspension at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the K₂CO₃.

  • Rinse the pad with additional THF.

  • Concentrate the filtrate under reduced pressure to yield the crude silyl ether product, which can be purified by distillation or chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a catalytic hydrosilylation reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glass Oven-Dry Glassware Inert_Atm Assemble under Inert Atmosphere (N₂/Ar) Dry_Glass->Inert_Atm Add_Substrate Add Alkene/Alkyne & Solvent Inert_Atm->Add_Substrate Add_Silane Add this compound Add_Substrate->Add_Silane Add_Catalyst Inject Catalyst (e.g., Karstedt's) Add_Silane->Add_Catalyst Stir_Heat Stir and Heat to Target Temp Add_Catalyst->Stir_Heat Monitor Monitor Progress (TLC, GC-MS) Stir_Heat->Monitor Cool Cool to RT Monitor->Cool Solvent_Removal Solvent Removal (Rotary Evaporation) Cool->Solvent_Removal Purify Purification (Distillation/Chromatography) Solvent_Removal->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General workflow for a hydrosilylation experiment.

References

Application Notes and Protocols for Dimethoxysilane as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethoxysilane, particularly dimethylthis compound (DMDMS), as a crosslinking agent for various polymer systems. This document offers detailed experimental protocols, quantitative data on the effects of crosslinking, and visualizations of the chemical processes involved.

Introduction

Dimethoxysilanes are bifunctional organosilicon compounds that serve as effective crosslinking agents for a variety of polymers. The crosslinking process is typically initiated by the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, followed by a condensation reaction to form stable siloxane (Si-O-Si) bridges between polymer chains. This moisture-curing mechanism is advantageous as it can often be carried out under mild conditions.

The general reaction mechanism involves two key steps:

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and release methanol (B129727) as a byproduct.

  • Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form a stable, flexible, and durable siloxane crosslink.

This process transforms thermoplastic polymers into thermosets with enhanced mechanical properties, thermal stability, and chemical resistance.

Applications in Polymer Science

This compound crosslinking finds applications in a wide range of fields, including:

  • Silicone Rubbers: As a chain extender and crosslinker to improve the mechanical properties and shelf life of silicone elastomers.[1]

  • Adhesives and Sealants: In moisture-curing formulations to provide durable and flexible bonds.

  • Coatings: To enhance the durability, weather resistance, and adhesion of polymer coatings.

  • Hydrogels for Drug Delivery: To create crosslinked networks in hydrogels, enabling controlled release of therapeutic agents.

  • Polyolefin Modification: To improve the thermal and mechanical properties of polymers like polyethylene.

Quantitative Data on Crosslinking Effects

The concentration of this compound and the curing conditions significantly impact the final properties of the crosslinked polymer. The following tables summarize the effects observed in different polymer systems.

Table 1: Effect of Dimethylthis compound (DMDMS) on the Mechanical Properties of Silicone Rubber

DMDMS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
15.245035
26.840042
37.535050
48.130058

Note: Data is synthesized from typical values reported for silicone elastomers and serves as an illustrative example.

Table 2: Influence of this compound Concentration on Hydrogel Swelling Ratio

Crosslinker Concentration (mol%)Equilibrium Swelling Ratio (ESR)Gel Content (%)
115.892
2.512.395
58.798
7.56.199

Note: ESR is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight. Data is representative of typical polyacrylate hydrogels.

Experimental Protocols

Protocol 1: Crosslinking of Silicone Rubber with Dimethylthis compound (DMDMS)

This protocol describes the preparation of a high-modulus silicone rubber using a custom-synthesized aminosiloxane precursor involving DMDMS.[1]

Materials:

  • (N-β-aminoethyl-γ-aminopropyl)methyldimethoxylsilane

  • Dimethylthis compound (DMDMS)

  • Toluene

  • Distilled water

  • Potassium hydroxide (B78521) (KOH)

  • Hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS)

  • Fumed silica

  • Oligo[(acryloxypropyl)methylsiloxane-co-dimethylsiloxane] (crosslinker)

Procedure:

  • Synthesis of Aminosiloxane Precursor:

    • In a reaction vessel, prepare a solution of toluene, distilled water, and KOH.

    • While stirring in an ice water bath, add a mixture of (N-β-aminoethyl-γ-aminopropyl)methyldimethoxylsilane and DMDMS dropwise.

    • Stir the mixture at ambient temperature for 1.5 hours, followed by refluxing for 3 hours.

    • After cooling, separate the aqueous layer to obtain the aminosiloxane precursor in toluene.

  • Preparation of Silicone Rubber:

    • In a two-roll mill, thoroughly mix hydroxy-terminated PDMS with fumed silica.

    • Add the synthesized aminosiloxane precursor to the mixture and continue milling.

    • Finally, add the oligo[(acryloxypropyl)methylsiloxane-co-dimethylsiloxane] crosslinker and mix until uniform.

  • Curing:

    • Place the compounded mixture into a steel mold.

    • Compression mold at 120°C under 10 MPa pressure for 30 minutes.

    • Post-cure the silicone rubber in an oven at a specified temperature (e.g., 160°C) for 4 hours to complete the crosslinking reaction.[1]

Characterization:

  • Mechanical Testing: Determine tensile strength, elongation at break, and modulus using a universal testing machine.

  • Hardness: Measure the Shore A hardness of the cured rubber.

  • Crosslink Density: Can be inferred from swelling studies or dynamic mechanical analysis.

Protocol 2: Synthesis of a Crosslinked Polystyrene-Polydimethylsiloxane (PS-PDMS) Copolymer

This protocol details the synthesis of a PS-(PDMS)₃ copolymer via co-condensation of a macrosilane precursor with DMDMS.[2]

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve 1 g of P(St-co-VTES) and 1 g of DMDMS in 20 mL of the solvent mixture in a reaction flask.

  • Hydrolysis and Condensation:

    • Add 2.3 mL of water to the solution to initiate the hydrolysis of the alkoxy groups.

    • Add triethylamine as a catalyst.

    • Heat the reaction mixture to 65°C and maintain for 72 hours with continuous stirring.

  • Purification:

    • Precipitate the resulting PS-(PDMS)₃ copolymer by adding an excess of butanol.

    • Filter the precipitate and dry it at room temperature under reduced pressure.

    • Rinse the dried product with heptane to remove any unreacted DMDMS and PDMS oligomers.

    • Finally, dry the purified copolymer at 60°C.

Characterization:

  • Spectroscopy: Confirm the copolymer formation using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: Determine the molecular weight and its distribution by Gel Permeation Chromatography (GPC).

  • Surface Properties: Analyze the surface hydrophobicity of cast films of the copolymer using water contact angle measurements and Atomic Force Microscopy (AFM).[2]

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows described in these application notes.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound R₂Si(OCH₃)₂ Silanediol R₂Si(OH)₂ This compound->Silanediol + H₂O PolymerChain1 Polymer Chain Water 2H₂O Water->Silanediol Methanol 2CH₃OH Silanediol2 R₂Si(OH)₂ Siloxane R₂Si-O-SiR₂ Silanediol2->Siloxane Silanediol3 R₂Si(OH)₂ Silanediol3->Siloxane Water2 2H₂O Siloxane->Water2 + H₂O Siloxane->PolymerChain1 Crosslink PolymerChain2 Polymer Chain Siloxane->PolymerChain2 Crosslink

Caption: General mechanism of polymer crosslinking using this compound.

Silicone_Rubber_Workflow start Start synthesis Synthesize Aminosiloxane (with DMDMS) start->synthesis mixing Mix PDMS, Silica, and Aminosiloxane synthesis->mixing add_crosslinker Add Acryloxy-Siloxane Crosslinker mixing->add_crosslinker molding Compression Mold (120°C, 10 MPa, 30 min) add_crosslinker->molding post_cure Post-Cure in Oven (e.g., 160°C, 4h) molding->post_cure characterization Characterize Mechanical and Physical Properties post_cure->characterization end End characterization->end

Caption: Experimental workflow for silicone rubber crosslinking.

PS_PDMS_Workflow start Start dissolve Dissolve P(St-co-VTES) and DMDMS start->dissolve reaction Add Water and Catalyst, React at 65°C for 72h dissolve->reaction precipitate Precipitate with Butanol reaction->precipitate filter_dry Filter and Dry precipitate->filter_dry rinse Rinse with Heptane filter_dry->rinse final_dry Dry at 60°C rinse->final_dry characterization Characterize Copolymer and Surface Properties final_dry->characterization end End characterization->end

Caption: Workflow for PS-PDMS copolymer synthesis.

Safety Precautions

Dimethoxysilanes and their hydrolysis byproducts (methanol) are flammable and toxic. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

This compound, particularly DMDMS, is a versatile and effective crosslinking agent for a variety of polymers. The moisture-curing mechanism allows for the formation of robust, crosslinked networks with improved mechanical and thermal properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the use of dimethoxysilanes in their specific polymer systems and applications. Further optimization of reaction conditions and crosslinker concentration may be necessary to achieve the desired material properties for a given application.

References

Application Note and Protocol for Chemical Vapor Deposition of Silicon-Containing Thin Films Using Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films on various substrates, with wide-ranging applications in microelectronics, optics, and as functional coatings in the biomedical field. The choice of precursor is critical in determining the final properties of the deposited film. Dimethoxysilane (DMOS) is an organosilicon compound that can serve as a precursor for the deposition of silicon-containing films, such as silicon dioxide (SiO₂) or silicon oxycarbide (SiOC).

This document provides a detailed protocol for the experimental setup and procedure for the chemical vapor deposition of thin films using this compound. It is intended to guide researchers in establishing a CVD process, with the understanding that specific parameters will require optimization based on the desired film characteristics and the specific CVD system used.

Safety Precautions

This compound and related methoxysilanes are hazardous materials that require careful handling in a controlled laboratory environment. The following safety precautions are based on data for similar compounds such as dimethoxy(methyl)silane and dimethoxydimethylsilane (B74317) and should be strictly adhered to.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood.[1] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Flammability: this compound is expected to be a flammable liquid and vapor. Keep the precursor away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof equipment and take precautionary measures against static discharge.

  • Toxicity: Methoxysilanes can be toxic if they come into contact with the skin or are inhaled. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as oxidizing agents.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Setup

A typical Low-Pressure Chemical Vapor Deposition (LPCVD) system is suitable for depositing thin films from this compound. The setup consists of a gas delivery system, a reaction chamber (furnace), a vacuum system, and an exhaust gas treatment system.

A schematic of a one-sided diffusion CVD setup, which can be adapted for this compound, is shown in various studies.[2] The substrate is placed in a heated reaction chamber, and the precursor vapor, along with any co-reactants and carrier gases, is introduced.

Experimental Protocol

This protocol outlines the general steps for depositing silicon-containing thin films using this compound. The specific parameters provided in Table 1 are representative and should be optimized for the specific application and CVD reactor.

Substrate Preparation
  • Clean the desired substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • Dry the substrates thoroughly using a nitrogen gun and/or a dehydration bake in an oven.

  • Load the cleaned and dried substrates into the reaction chamber.

Deposition Process
  • System Purge: Purge the entire CVD system, including the gas lines and reaction chamber, with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Pump Down: Evacuate the reaction chamber to the desired base pressure using the vacuum pump.

  • Heating: Heat the reaction chamber to the specified deposition temperature.

  • Precursor Delivery:

    • Heat the this compound precursor in a bubbler to a controlled temperature to ensure a stable vapor pressure.

    • Flow a carrier gas (e.g., nitrogen or argon) through the bubbler to transport the precursor vapor into the reaction chamber.

    • Control the precursor flow rate using a mass flow controller (MFC).

  • Co-reactant Gas Flow: Introduce the oxidizing agent (e.g., oxygen, O₂) or other co-reactant gases into the reaction chamber at the desired flow rate using separate MFCs.

  • Deposition: Allow the deposition to proceed for the desired amount of time to achieve the target film thickness. The deposition rate is influenced by precursor and oxidant concentrations, temperature, and pressure.[3]

  • Post-Deposition Purge: After the deposition is complete, stop the flow of the precursor and co-reactant gases and purge the reaction chamber with an inert gas.

  • Cool Down: Turn off the furnace and allow the reaction chamber to cool down to room temperature under a continuous inert gas flow.

  • Unloading: Once the system has cooled, vent the chamber to atmospheric pressure with the inert gas and carefully remove the coated substrates.

Data Presentation

The following table summarizes the likely range of experimental parameters for the CVD of silicon-containing films using this compound, extrapolated from data for similar precursors like dimethylthis compound.[2][3] Optimization of these parameters is crucial for achieving desired film properties.

ParameterRepresentative RangeUnitNotes
PrecursorThis compound--
Substrate Temperature400 - 600°CA critical parameter affecting film properties and deposition rate.
Reactor Pressure0.1 - 2.0TorrInfluences the mean free path of gas molecules and film uniformity.
Carrier Gas (N₂ or Ar) Flow Rate50 - 200sccmTransports the precursor vapor into the reaction chamber.
Oxidizing Agent (O₂) Flow Rate10 - 100sccmReacts with the precursor to form oxide-based films.
Precursor Bubbler Temperature20 - 50°CControls the vapor pressure of the this compound.
Deposition Time10 - 60minDetermines the final film thickness.

Film Characterization

After deposition, the resulting thin films should be characterized to determine their physical and chemical properties. Common characterization techniques include:

  • Ellipsometry: To measure the film thickness and refractive index.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonding and composition of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the chemical vapor deposition process using this compound.

CVD_Workflow cluster_prep Preparation cluster_process CVD Process cluster_post Post-Processing Substrate_Cleaning Substrate Cleaning Substrate_Drying Substrate Drying Substrate_Cleaning->Substrate_Drying Substrate_Loading Load Substrates into Chamber Substrate_Drying->Substrate_Loading System_Purge System Purge with Inert Gas Substrate_Loading->System_Purge Pump_Down Pump Down to Base Pressure System_Purge->Pump_Down Heating Heat to Deposition Temperature Pump_Down->Heating Gas_Flows Stabilize Gas Flows (Carrier, Precursor, Co-reactant) Heating->Gas_Flows Deposition Film Deposition Gas_Flows->Deposition Post_Purge Post-Deposition Purge Deposition->Post_Purge Cool_Down Cool Down to Room Temperature Post_Purge->Cool_Down Unload_Substrates Unload Coated Substrates Cool_Down->Unload_Substrates Characterization Film Characterization Unload_Substrates->Characterization

Caption: Experimental workflow for the CVD process with this compound.

References

Application Notes and Protocols for the Synthesis of Silicone Resins Utilizing Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silicone resins using dimethoxysilane as a key precursor. The inclusion of this compound, primarily dimethylthis compound, in conjunction with other organosilanes, allows for the precise control over the final properties of the resin, such as flexibility, crosslink density, and thermal stability. This document outlines the fundamental chemistry, experimental procedures, and the impact of reaction parameters on the characteristics of the synthesized silicone resins.

Introduction

Silicone resins are highly versatile polymers characterized by a silicon-oxygen backbone (Si-O-Si). Their unique properties, including high thermal stability, excellent dielectric strength, and biocompatibility, make them suitable for a wide range of applications, from advanced coatings and adhesives to specialized materials in the medical and pharmaceutical fields. The synthesis of these resins typically involves the hydrolysis and subsequent condensation of organosilane precursors.

Dimethylthis compound [(CH₃)₂Si(OCH₃)₂] is a difunctional silane (B1218182) (D unit) that, upon hydrolysis, forms linear siloxane chains, imparting flexibility to the final resin. When co-polymerized with trifunctional silanes (T units), such as methyltrimethoxysilane (B3422404) [CH₃Si(OCH₃)₃], a cross-linked, three-dimensional network is formed, resulting in a resin. The ratio of D to T units is a critical factor in determining the mechanical and thermal properties of the final product.

Core Reaction Mechanism: Hydrolysis and Condensation

The synthesis of silicone resins from this compound and other alkoxysilanes is a two-step process:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol (B1196071) groups (Si-OH) are reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This polymerization step leads to the formation of the resin network.

The overall process can be visualized as a progression from monomeric silanes to a complex, cross-linked polymeric structure.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Dimethylthis compound Dimethylthis compound Dimethylsilanediol Dimethylsilanediol Dimethylthis compound->Dimethylsilanediol H₂O Methyltrimethoxysilane Methyltrimethoxysilane Methylsilanetriol Methylsilanetriol Methyltrimethoxysilane->Methylsilanetriol H₂O Water_Catalyst Water + Catalyst Water_Catalyst->Dimethylthis compound Water_Catalyst->Methyltrimethoxysilane Silanol_Intermediates Silanol Intermediates Dimethylsilanediol->Silanol_Intermediates Methylsilanetriol->Silanol_Intermediates Silicone_Resin Silicone Resin (Cross-linked Network) Silanol_Intermediates->Silicone_Resin -H₂O, -CH₃OH

Figure 1: General reaction pathway for silicone resin synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of silicone resins with varying properties based on the co-hydrolysis of dimethylthis compound and methyltrimethoxysilane.

Protocol 1: Synthesis of a Flexible Methyl Silicone Resin

This protocol is designed to produce a more flexible silicone resin by using a higher proportion of dimethylthis compound.

Materials:

MaterialFormulaMolar Mass ( g/mol )Quantity
MethyltrimethoxysilaneCH₃Si(OCH₃)₃136.22408 g
Dimethylthis compound(CH₃)₂Si(OCH₃)₂120.2240 g
Deionized WaterH₂O18.02174 g
0.1N Hydrochloric AcidHCl (aq)-1.8 g
Petroleum Ether (90-120°C)--700 g
Hexamethyldisilazane (B44280)(CH₃)₃SiNHSi(CH₃)₃161.39~0.5 g

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 408 g of methyltrimethoxysilane and 40 g of dimethylthis compound. In a separate beaker, prepare the hydrolysis solution by mixing 174 g of deionized water and 1.8 g of 0.1N hydrochloric acid. Add 700 g of petroleum ether to the flask.

  • Hydrolysis: Begin stirring the mixture in the flask and heat to 60-70°C. Slowly add the hydrolysis solution from the dropping funnel to the silane mixture over a period of 1-2 hours.

  • Condensation: After the addition is complete, maintain the reaction mixture at reflux (60-70°C) for 6 hours with continuous stirring.

  • Neutralization and Maturation: Cool the reaction mixture slightly and add approximately 0.5 g of hexamethyldisilazane to neutralize the acid catalyst. Stop heating and continue stirring for 30 minutes.

  • Solvent and Byproduct Removal: Raise the temperature to 64-79°C to distill off the ethanol (B145695) byproduct and a portion of the solvent.

  • Work-up: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with deionized water until the aqueous layer is neutral.

  • Isolation of Resin: Dry the organic layer over anhydrous sodium sulfate. Remove the remaining solvent using a rotary evaporator to obtain the final silicone resin.

G cluster_workflow Experimental Workflow start Start setup 1. Assemble Reactor start->setup charge 2. Add Silanes and Solvent setup->charge hydrolysis 3. Add Water/Catalyst (60-70°C) charge->hydrolysis condensation 4. Reflux for 6h (60-70°C) hydrolysis->condensation neutralize 5. Neutralize with Hexamethyldisilazane condensation->neutralize distill 6. Distill Ethanol/ Solvent neutralize->distill workup 7. Aqueous Wash distill->workup isolate 8. Isolate Resin workup->isolate end End isolate->end

Figure 2: Experimental workflow for silicone resin synthesis.

Data Presentation

The properties of the synthesized silicone resin are highly dependent on the ratio of the different silane precursors. The following table summarizes the expected influence of the dimethylthis compound (D-unit) to methyltrimethoxysilane (T-unit) ratio on the final resin characteristics.

ParameterLow D-unit / T-unit RatioHigh D-unit / T-unit Ratio
Crosslink Density HighLow
Hardness HighLow
Flexibility LowHigh
Solubility Lower in non-polar solventsHigher in non-polar solvents
Thermal Stability Generally HigherMay be slightly lower

Influence of Reaction Conditions

Several factors during the synthesis can significantly impact the final properties of the silicone resin.

  • pH: The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. Acidic conditions (pH 3.0-6.0) generally favor the hydrolysis reaction, while basic conditions (pH 8.0-10.0) tend to accelerate the condensation reaction.[1]

  • Water to Silane Ratio: The stoichiometric amount of water is required for complete hydrolysis. An excess of water can drive the hydrolysis reaction forward but may also affect the condensation process and the final structure of the resin.

  • Temperature: Higher temperatures increase the rates of both hydrolysis and condensation. The reaction temperature needs to be controlled to ensure a uniform and complete reaction.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the resulting polymer, as well as the reaction kinetics. Toluene and xylene are commonly used solvents.

Characterization of Silicone Resins

To ensure the desired properties of the synthesized silicone resin, a variety of analytical techniques can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds and the disappearance of Si-OH groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To determine the structure and composition of the resin, including the ratio of D and T units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resin.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

Conclusion

The synthesis of silicone resins using this compound in combination with other functional silanes offers a versatile platform for creating materials with tailored properties. By carefully controlling the stoichiometry of the reactants and the reaction conditions, researchers can fine-tune the crosslink density, flexibility, and thermal stability of the resulting resins to meet the specific demands of their applications. The protocols and information provided in these notes serve as a foundational guide for the successful synthesis and characterization of these advanced materials.

References

Application Notes and Protocols for Monitoring Dimethoxysilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving dimethoxysilanes, which are crucial precursors in the synthesis of a wide range of organic and inorganic materials. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for real-time reaction monitoring, kinetic analysis, and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for quantitative analysis of dimethoxysilane reactions, providing detailed information about the concentration of reactants, intermediates, and products over time. Both ¹H and ²⁹Si NMR are highly valuable for these studies.

Application Note: Monitoring Hydrolysis and Condensation of Dimethylthis compound (DMDMS) by ²⁹Si NMR

This protocol outlines the use of ²⁹Si NMR to monitor the hydrolysis and subsequent condensation of dimethylthis compound (DMDMS). This reaction is fundamental in the formation of polysiloxane materials.

Experimental Protocol:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known concentration of dimethylthis compound (DMDMS) in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).

    • To initiate the reaction, add a precise amount of D₂O (for the deuterium (B1214612) lock) and, if required, a catalyst (e.g., an acid or base). The molar ratio of water to DMDMS will influence the reaction kinetics.

    • For quantitative analysis, a known concentration of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

  • NMR Data Acquisition:

    • Acquire ²⁹Si NMR spectra at regular time intervals to track the progress of the reaction.

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Parameters for Quantitative ²⁹Si NMR:

      • Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) and ensure accurate integration.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the silicon nuclei) to allow for full magnetization recovery between scans.

      • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ²⁹Si has a low natural abundance.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the signals corresponding to the starting material (DMDMS), hydrolysis intermediates (e.g., (CH₃)₂Si(OCH₃)(OH)), and various condensation products (linear and cyclic siloxanes) based on their characteristic ²⁹Si chemical shifts.

    • Integrate the signals of each species to determine their relative concentrations at each time point. The degree of condensation can be calculated from the relative integrals of the different silicon environments.

Data Presentation:

Silicon SpeciesNotationTypical ²⁹Si Chemical Shift Range (ppm)
Dimethylthis compoundD⁰-5 to -10
Silanol-terminated monomer ((CH₃)₂Si(OCH₃)(OH))-10 to -15
End-group of a linear siloxane chain-15 to -20
Middle-group of a linear siloxane chain-20 to -25
Cyclic siloxanes (e.g., D₃, D₄)Cyclic-9 to -22

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Visualization of the Experimental Workflow:

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve DMDMS in deuterated solvent prep2 Add D₂O and catalyst prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 acq1 Acquire ²⁹Si NMR spectra at time intervals prep3->acq1 Insert into NMR spectrometer an1 Process Spectra acq1->an1 an2 Identify and Integrate Signals an1->an2 an3 Calculate Concentrations an2->an3 end Reaction Kinetics an3->end Kinetic Profile hydrosilylation_pathway reactant1 Alkene (R-CH=CH₂) product Alkyl-dimethoxysilane (R-CH₂-CH₂-Si(CH₃)₂(OCH₃)) reactant1->product Hydrosilylation reactant2 This compound ((CH₃)₂SiH(OCH₃)) reactant2->product catalyst Platinum Catalyst catalyst->product gcms_workflow start Reaction Mixture prep Sample Preparation (Quenching, Dilution) start->prep injection GC Injection prep->injection separation GC Separation (Capillary Column) injection->separation ionization MS Ionization (Electron Ionization) separation->ionization detection Mass Analysis and Detection ionization->detection analysis Data Analysis (Library Search, Integration) detection->analysis end Product Identification and Quantification analysis->end

Safety Protocols for Handling Dimethoxysilane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols for the handling of dimethoxysilane in a laboratory setting. Adherence to these guidelines is critical to minimize risks associated with this chemical.

Introduction

This compound (DMOS) is a silicon compound used in various chemical syntheses and as a precursor for silicon-based materials. Its high flammability and reactivity necessitate strict safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification

This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[1] It is also harmful if swallowed or inhaled and may cause skin and respiratory tract irritation.[1][2] Upon contact with moisture or water, it decomposes to release methanol, which is toxic.[1][3]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

  • Reactivity: Reacts with water and moisture to produce flammable and toxic methanol.[1][3] It is incompatible with strong oxidizing agents, acids, and bases.[1][5][6]

  • Health Hazards: Causes serious eye irritation.[1][2] May cause skin and respiratory irritation.[1][2] Ingestion can be harmful.[1] The hydrolysis product, methanol, can cause drowsiness, unconsciousness, blindness, and death if swallowed.[3]

Quantitative Data Summary

PropertyValueSource
GHS ClassificationFlammable Liquid, Category 2; Eye Irritation, Category 2A[1]
Molecular FormulaC4H12O2Si[1]
Molecular Weight120.22 g/mol [7]

Experimental Protocols

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9] Local exhaust ventilation should be used to minimize vapor concentrations.[4][9]

  • Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[5][9] Use only non-sparking tools and explosion-proof equipment.[1][4][8]

  • Static Discharge: Take precautionary measures against static discharge.[1][4][8] All metal containers and transfer equipment must be grounded and bonded.[1][8][9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][8][10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][2][8] A face shield should be worn when there is a risk of splashing.[11] Contact lenses should not be worn.[1][2][8]

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[1][2][8] Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin contact.[1][2][8]

  • Respiratory Protection: If ventilation is inadequate or for emergency situations, a NIOSH-certified organic vapor respirator with the appropriate cartridge is required.[1][2][8]

Storage and Handling
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][9] The storage area should be away from heat and incompatible materials such as oxidizing agents and moisture.[1][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors.[1] Use only non-sparking tools.[1][9] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Wash hands thoroughly after handling.[1]

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate all non-essential personnel from the spill area.[1][8]

    • Remove all sources of ignition.[1][8][9]

    • Ensure adequate ventilation.

    • Wear the appropriate PPE, including respiratory protection.[1][8]

    • Contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[4][9] Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][9]

    • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water.[1][2] Seek medical attention if irritation develops.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][4]

Waste Disposal
  • All this compound waste, including contaminated absorbent materials, must be disposed of as hazardous waste.[9]

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][4] Do not dispose of in the sanitary sewer.[12]

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Pre-Experiment cluster_exec Experiment Execution cluster_post Post-Experiment cluster_emergency Emergency Response A Review SDS and Protocols B Conduct Risk Assessment A->B C Prepare Engineering Controls (Fume Hood, Ventilation) B->C D Inspect and Don PPE C->D E Ground and Bond Equipment D->E Proceed to Experiment L Spill or Exposure Occurs D->L F Handle Under Inert Atmosphere E->F G Use Non-Sparking Tools F->G H Properly Store or Quench Unused Reagent G->H Experiment Complete G->L I Decontaminate Glassware and Work Area H->I J Dispose of Waste I->J K Remove and Clean PPE J->K M Follow Emergency Procedures L->M

Caption: Workflow for Safe Handling of this compound.

G This compound Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: this compound Spill Response Protocol.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of dimethoxysilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you quickly diagnose and resolve issues related to the premature polymerization of this compound.

Problem Possible Causes Recommended Actions
Increased Viscosity or Gel Formation in Stored this compound - Moisture Contamination: Exposure to atmospheric humidity or water can initiate hydrolysis.[1] - Improper Storage Temperature: Elevated temperatures can accelerate the rate of polymerization.[2] - Container Integrity: The container may not be properly sealed, allowing for moisture ingress.- Inert Atmosphere: Before sealing, purge the headspace of the container with a dry, inert gas like nitrogen or argon to displace moist air.[3] - Temperature Control: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C, especially for long-term storage.[2][3][4] - Verify Seal: Ensure the container cap and any seals are clean, dry, and securely fastened.
Cloudiness or Precipitate Formation in this compound Solution - Localized High Concentration of Water: Adding water too quickly or without adequate mixing can create localized areas of high water concentration, leading to rapid, uncontrolled polymerization. - Incorrect Solvent: Use of protic solvents (e.g., alcohols) without careful control can participate in and accelerate hydrolysis and condensation reactions.- Controlled Addition: Add water or aqueous solutions slowly and with vigorous stirring to ensure rapid and uniform dispersion. - Solvent Selection: Whenever possible, use dry, aprotic solvents. If a protic solvent is necessary, ensure it is anhydrous and consider the impact on reaction kinetics.
Inconsistent or Failed Experimental Results - Partial Polymerization of Starting Material: Using this compound that has already begun to polymerize will lead to inconsistent reactant concentration and properties. - pH Fluctuation: The pH of the reaction mixture can significantly impact the rate of hydrolysis and condensation.[5][6]- Quality Control Check: Before use, visually inspect the this compound for any signs of increased viscosity, cloudiness, or precipitates.[4] For critical applications, consider analytical verification (e.g., GC-MS) to confirm purity. - pH Monitoring and Control: Monitor and control the pH of your reaction mixture, especially if acidic or basic reagents are being used.
Rapid, Uncontrolled Reaction (Exotherm) - Presence of Catalysts: Unintended presence of acids or bases can catalyze the hydrolysis and condensation reactions, leading to a rapid exotherm.[7][8]- Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues. - Reagent Purity: Use reagents of known purity and be aware of any potential acidic or basic impurities.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dark, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] For optimal shelf life, refrigeration at 2-8°C is recommended.[3][4] The storage area should be fireproof.[1] It is also crucial to protect it from moisture, as it readily hydrolyzes.[1][3]

  • Q2: How does moisture affect this compound? A2: Moisture initiates the premature polymerization of this compound through a two-step process: hydrolysis and condensation.[7] In the presence of water, the methoxy (B1213986) groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol.[1][7] These highly reactive silanols then condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[7]

  • Q3: Should I use an inert gas when storing this compound? A3: Yes, for long-term storage or after opening the original container, it is highly recommended to blanket the container with a dry, inert gas such as nitrogen or argon.[3] This displaces any moist air in the headspace, minimizing the risk of hydrolysis.

Inhibitors

  • Q4: Are chemical inhibitors used to stabilize this compound? A4: While specific inhibitor data for this compound is not readily available in the provided search results, the use of inhibitors is a common practice for stabilizing other reactive silanes and monomers. For analogous compounds like vinylethoxysilane, phenolic compounds such as 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT) are used to scavenge free radicals that can initiate polymerization. However, the primary mode of polymerization for this compound is through hydrolysis and condensation, which is not typically prevented by radical inhibitors. The most effective "inhibition" strategy is the strict exclusion of water and control of pH.

Experimental Best Practices

  • Q5: How can I minimize polymerization during my experiments? A5: To minimize polymerization during your experiments, always use dry glassware and solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Add any aqueous reagents slowly and with efficient stirring to avoid localized high concentrations of water. Maintaining a neutral pH is also critical, as both acidic and basic conditions can catalyze hydrolysis and condensation.[5][6][7]

  • Q6: How can I tell if my this compound has started to polymerize? A6: The initial signs of polymerization include a noticeable increase in viscosity.[4] As the process progresses, the liquid may become cloudy or hazy, and you may observe the formation of gel-like particles or solid precipitates.[4]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various storage conditions.

Objective: To determine the shelf-life and identify conditions that lead to the premature polymerization of this compound.

Materials:

  • This compound

  • Controlled environment chambers (e.g., incubators, humidity-controlled cabinets)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Anhydrous solvent (e.g., hexane, toluene)

  • Hermetically sealed vials

Procedure:

  • Sample Preparation:

    • In a glove box or under a dry, inert atmosphere, aliquot the this compound to be tested into several small, hermetically sealed vials.

    • Prepare several sets of samples for each storage condition to be tested.

  • Storage Conditions:

    • Define the storage conditions to be evaluated. A recommended set of conditions could include:

      • Refrigerated: 2-8°C

      • Room Temperature: 20-25°C

      • Accelerated: 40°C

    • For each temperature, you can also vary the relative humidity if your chambers allow.

    • Place the prepared sample vials into the respective controlled environment chambers.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. For accelerated conditions, more frequent testing is advisable. A suggested schedule is:

      • Initial (Time 0)

      • 1, 3, and 6 months for long-term storage conditions.

      • 1, 2, and 4 weeks for accelerated conditions.

  • Analytical Method (GC-MS):

    • At each time point, retrieve one vial from each storage condition.

    • Prepare a dilute solution of the this compound sample in an anhydrous solvent.

    • Analyze the sample using GC-MS to identify and quantify the monomer (this compound) and any oligomeric species that may have formed.

    • A decrease in the monomer peak area and the appearance of new peaks corresponding to dimers, trimers, etc., indicates polymerization.

  • Data Analysis:

    • Plot the concentration of the this compound monomer as a function of time for each storage condition.

    • The shelf-life can be defined as the time at which the monomer concentration drops below a certain threshold (e.g., 95% of the initial concentration).

Visualizations

Signaling Pathways and Experimental Workflows

hydrolysis_condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation This compound This compound Silanol Intermediate Silanol Intermediate This compound->Silanol Intermediate Forms reactive -OH groups Methanol Methanol Silanol Intermediate->Methanol Silanol_1 Silanol Intermediate Water Water Water->this compound H+ or OH- catalyst Siloxane_Dimer Siloxane Dimer (Polymer) Silanol_1->Siloxane_Dimer Silanol_2 Silanol Intermediate Silanol_2->Siloxane_Dimer Forms Si-O-Si bond Water_byproduct Water Siloxane_Dimer->Water_byproduct

Caption: Hydrolysis and Condensation Pathway of this compound.

experimental_workflow Start Start Sample_Prep Prepare this compound Samples in Inert Atmosphere Start->Sample_Prep Storage Store Samples under Controlled Conditions Sample_Prep->Storage Time_Point Retrieve Samples at Predetermined Time Points Storage->Time_Point Analysis Analyze by GC-MS or NMR Time_Point->Analysis Data_Eval Evaluate Monomer Concentration and Polymer Formation Analysis->Data_Eval End End Data_Eval->End

Caption: Experimental Workflow for this compound Stability Testing.

References

Technical Support Center: Troubleshooting Dimethoxysilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and issues encountered during experiments with dimethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

The most prevalent side reactions involving this compound are hydrolysis and condensation, redistribution reactions, and incomplete reactions. These can lead to the formation of undesirable byproducts, reduced product yield, and inconsistent results.

Q2: My this compound solution has become cloudy or formed a precipitate. What is the cause and is it still usable?

A cloudy appearance or precipitate is a strong indication that the silane (B1218182) has undergone significant hydrolysis and self-condensation in the solution.[1] This process forms insoluble polysiloxane networks, rendering the solution unsuitable for most applications, especially for creating uniform monolayers on surfaces.[1] It is highly recommended to discard the solution and prepare a fresh one using anhydrous solvents and under an inert atmosphere.[1]

Q3: Why am I observing incomplete or patchy surface coverage in my silanization experiment?

Incomplete or non-uniform surface coverage is a frequent issue that can arise from several factors:

  • Inadequate Substrate Cleaning: Contaminants like organic residues or dust on the substrate can hinder the uniform binding of the silane.[1][2]

  • Insufficient Surface Hydroxyl Groups: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. Insufficient activation (hydroxylation) of the surface will limit the number of available binding sites.[1]

  • Premature Silane Hydrolysis: If the this compound hydrolyzes and polymerizes in the solution before it can bind to the surface, it will lead to aggregates that deposit unevenly.[1][2]

  • Sub-optimal Curing: Inadequate curing temperature or time after deposition can result in a weakly bound layer that may be partially removed during rinsing.[1]

  • Insufficient Reaction Time: The self-assembly process for forming a monolayer requires sufficient time, typically ranging from 30 minutes to several hours.[2]

Q4: What are redistribution reactions and how can they be prevented?

Redistribution reactions involve the exchange of substituents on the silicon atom, which can be catalyzed by various substances.[3] These reactions can lead to a mixture of different silane species in your reaction, potentially including flammable and pyrophoric gaseous hydrosilanes.[3] The use of certain catalysts, such as dimethyltitanocene, can promote these reactions.[3] To minimize redistribution, it is crucial to use high-purity reagents and avoid unintentional contamination with catalysts. The presence of electrophiles and certain transition metal pre-catalysts has been shown to inhibit these reactions.[3]

Q5: How can I minimize unwanted polymerization of this compound?

Unwanted polymerization is often a result of uncontrolled hydrolysis and condensation.[2] To prevent this:

  • Control Water Content: Use anhydrous solvents and run reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Optimize Silane Concentration: Avoid excessively high concentrations of this compound in your solution.[2]

  • Control pH: The rates of hydrolysis and condensation are catalyzed by both acidic and basic conditions, with the slowest rates occurring around a neutral pH of 7.[4]

  • Manage Temperature: Higher temperatures can accelerate the rate of hydrolysis and condensation.[4][5]

  • Consider Inhibitors: For monomers prone to polymerization, chemical inhibitors can be added to prevent self-polymerization during storage and processing.[6]

Troubleshooting Guides

Guide 1: Cloudy Solution or Precipitate Formation

This guide addresses the issue of solution instability, a common sign of unwanted side reactions.

Potential Cause Recommended Solution
Presence of excess water in the solvent or reagents.Use anhydrous solvents and ensure all reagents are dry. Prepare solutions fresh before use.[1][2][4]
Exposure to atmospheric moisture.Work in a low-humidity environment, such as a glovebox, or under an inert atmosphere (e.g., argon or nitrogen).[1]
Inappropriate pH of the solution.Maintain a neutral pH (around 7) to minimize the rate of hydrolysis, unless acidic or basic conditions are required for your specific reaction.[4]
High storage temperature.Store this compound and its solutions in a cool, dark place.[1]
Guide 2: Non-Uniform or Incomplete Surface Coating

This guide provides a systematic approach to troubleshooting poor outcomes in surface modification applications.

Potential Cause Recommended Solution
Inadequate substrate cleanliness.Implement a rigorous cleaning procedure for your substrate to remove all organic and particulate contaminants.[1][2]
Insufficient surface activation (hydroxylation).Pre-treat the substrate with methods like plasma cleaning or piranha solution to increase the density of surface hydroxyl groups.[1]
Premature silane hydrolysis and polymerization in solution.Prepare the silanization solution fresh before each use with anhydrous solvents. Minimize exposure to moisture.[1][2]
Sub-optimal silane concentration.Optimize the concentration of this compound for your specific substrate and application.[2]
Insufficient reaction time.Ensure the substrate is immersed in the silanization solution for an adequate duration, which can range from 30 minutes to several hours.[2]
Inadequate post-deposition rinsing.Rinse the coated substrate thoroughly with fresh anhydrous solvent to remove any non-covalently bonded silane.[2]
Insufficient curing.If applicable, ensure the curing step is performed at the appropriate temperature and for a sufficient duration to form stable covalent bonds.[1]

Experimental Protocols

Protocol 1: General Procedure for Surface Silanization

This protocol provides a general methodology for the deposition of a this compound-based monolayer on a glass substrate.

1. Substrate Preparation: a. Clean glass substrates by sonicating in a sequence of detergent solution, deionized water, and finally isopropanol. b. Dry the substrates thoroughly under a stream of dry nitrogen. c. Activate the surface to generate hydroxyl groups, for example, by oxygen plasma treatment or immersion in a piranha solution (use extreme caution). d. Rinse activated substrates extensively with deionized water and dry again under a stream of inert gas.[1]

2. Preparation of Silanization Solution: a. Work in a low-humidity environment or a glovebox.[1] b. Use an anhydrous solvent such as toluene.[1][2] c. Prepare a dilute solution (e.g., 1% v/v) of this compound in the anhydrous solvent.

3. Deposition: a. Immerse the cleaned and activated substrates into the freshly prepared silanization solution.[2] b. Seal the container to prevent the ingress of atmospheric moisture.[2] c. Allow the deposition to proceed at room temperature for a specified time (e.g., 2 hours).[2]

4. Rinsing: a. Remove the substrates from the silanization solution. b. Rinse the substrates thoroughly with fresh anhydrous solvent to remove any physically adsorbed silane molecules.[1][2] c. Perform a final rinse with a volatile solvent like ethanol (B145695) or isopropanol.[2]

5. Curing: a. Dry the rinsed substrates under a stream of dry nitrogen.[2] b. Cure the coated substrates in an oven at a specified temperature (e.g., 110°C) for 30-60 minutes to promote covalent bond formation.[1]

Protocol 2: Monitoring Side Reactions by Gas Chromatography (GC)

Gas chromatography is a powerful technique to analyze the purity of this compound and to detect the formation of side products.

1. Sample Preparation: a. Carefully take an aliquot of the this compound reagent or the reaction mixture. b. Dilute the sample in a suitable anhydrous solvent, such as heptane.[7]

2. GC Analysis: a. Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for identification of peaks.[7][8] b. Employ a capillary column suitable for the separation of organosilicon compounds.[7] c. Set up a temperature program that allows for the separation of the starting material, expected product, and potential volatile byproducts. d. Inject the prepared sample into the GC.

3. Data Analysis: a. Identify the peaks corresponding to this compound and the desired product based on their retention times (if known) or by mass spectrometry. b. The appearance of unexpected peaks may indicate the presence of side products from hydrolysis, condensation, or redistribution reactions.

Visualizations

TroubleshootingWorkflow start Problem Encountered check_solution Is the silane solution cloudy or precipitated? start->check_solution check_surface Is the surface coating non-uniform? check_solution->check_surface No sol_yes Prepare fresh solution Use anhydrous solvents Work under inert atmosphere check_solution->sol_yes Yes check_yield Is the reaction yield low? check_surface->check_yield No surf_yes Review substrate cleaning Check surface activation Optimize deposition time/concentration Ensure proper curing check_surface->surf_yes Yes yield_yes Verify reagent purity Check for redistribution reactions Optimize reaction conditions (temp, time) check_yield->yield_yes Yes end_node Problem Resolved check_yield->end_node No sol_yes->end_node surf_yes->end_node yield_yes->end_node

Caption: Troubleshooting workflow for common this compound issues.

HydrolysisCondensation cluster_hydrolysis cluster_condensation This compound R2Si(OCH3)2 (this compound) silanediol R2Si(OH)2 (Silanediol) This compound->silanediol Hydrolysis This compound->silanediol + 2 H2O This compound->silanediol - 2 CH3OH polysiloxane -[R2SiO]n- (Polysiloxane) silanediol->polysiloxane Condensation silanediol->polysiloxane - n H2O water H2O methanol CH3OH

Caption: Hydrolysis and condensation pathway of this compound.

InfluencingFactors side_reactions This compound Side Reactions water Presence of Water water->side_reactions promotes hydrolysis ph pH (Acidic/Basic) ph->side_reactions catalyzes hydrolysis temp Temperature temp->side_reactions accelerates reactions catalysts Catalysts catalysts->side_reactions enables redistribution concentration Silane Concentration concentration->side_reactions affects polymerization

References

Technical Support Center: Optimizing Dimethoxysilane-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dimethoxysilane-based reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving reaction yields and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound-based hydrosilylation reactions?

A1: Low yields in hydrosilylation reactions using dimethoxysilanes can stem from several factors:

  • Catalyst Inactivity or Inhibition: The platinum, rhodium, or ruthenium catalysts typically used are sensitive to poisons. Ensure all glassware is scrupulously clean and that reactants and solvents are free from impurities like sulfur or phosphorus compounds. The catalyst itself may also be old or have been improperly stored.

  • Presence of Moisture: Dimethoxysilanes are sensitive to water, which can lead to hydrolysis of the Si-OMe bonds to form silanols. These silanols can then self-condense or react in other undesirable ways, consuming the starting material and reducing the yield of the desired product. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Hydrosilylation reactions often require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be too slow or not initiate at all. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Incorrect Stoichiometry: The ratio of the alkene to the silane (B1218182) is a critical parameter. While a 1:1 ratio is often the starting point, a slight excess of the alkene may be necessary to drive the reaction to completion.

  • Side Reactions: Competing reactions such as alkene isomerization, dehydrogenative silylation, and disproportionation of the silane can significantly lower the yield of the desired hydrosilylation product.

Q2: What are the typical side reactions to be aware of when using dimethoxysilanes?

A2: Besides the desired hydrosilylation or reduction, several side reactions can occur:

  • Hydrolysis and Condensation: As mentioned, dimethoxysilanes react with moisture to form silanols, which can then condense to form siloxane oligomers or polymers.[1]

  • Alkene Isomerization: Platinum catalysts, in particular, can catalyze the isomerization of terminal alkenes to internal alkenes.[2] Internal alkenes are generally less reactive in hydrosilylation, leading to lower yields of the desired terminal adduct.[3]

  • Dehydrogenative Silylation: This reaction results in the formation of a vinylsilane and dihydrogen gas, consuming the starting materials without forming the desired alkylsilane.[4]

  • Disproportionation: In the presence of certain catalysts, dimethoxysilanes can undergo disproportionation reactions, leading to a mixture of silanes with varying numbers of methoxy (B1213986) and hydride groups.

Q3: How can I monitor the progress of my this compound reaction?

A3: The most powerful technique for monitoring the progress of this compound reactions is 29Si Nuclear Magnetic Resonance (NMR) spectroscopy .[5][6][7] This method allows for the direct observation of the silicon-containing species in the reaction mixture. By tracking the disappearance of the starting silane resonance and the appearance of new signals corresponding to the product and any intermediates or byproducts, you can gain detailed insight into the reaction kinetics and mechanism. The chemical shifts in 29Si NMR are sensitive to the substituents on the silicon atom, allowing for the differentiation of various species.[8]

For a more routine analysis, Gas Chromatography (GC) can be used to monitor the consumption of volatile starting materials and the formation of the product, provided the components are sufficiently volatile and thermally stable.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low reaction yields.

Problem: Low or No Conversion of Starting Materials
Click to expand troubleshooting steps

1. Verify Catalyst Activity:

  • Question: Is the catalyst active?
  • Possible Cause: The catalyst may be old, have been improperly stored, or be poisoned by impurities.
  • Solution:
  • Use a fresh batch of catalyst.
  • Ensure all reagents and solvents are of high purity and anhydrous.
  • If applicable, consider a catalyst pre-activation step as recommended by the supplier.

2. Check Reaction Temperature:

  • Question: Is the reaction temperature optimal?
  • Possible Cause: The temperature may be too low for the reaction to initiate or proceed at a reasonable rate.
  • Solution:
  • Gradually increase the reaction temperature in increments of 10-20 °C and monitor for any changes.
  • Consult the literature for the recommended temperature range for the specific reaction and catalyst system.

3. Confirm Reagent Purity and Inert Atmosphere:

  • Question: Are the reagents and reaction environment free of contaminants?
  • Possible Cause: The presence of water, oxygen, or other impurities can inhibit the catalyst and lead to side reactions.
  • Solution:
  • Use freshly distilled and anhydrous solvents.
  • Ensure all glassware is oven-dried before use.
  • Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.

Problem: Low Yield of Desired Product with Consumption of Starting Material
Click to expand troubleshooting steps

1. Investigate for Side Reactions:

  • Question: Are there significant side products being formed?
  • Possible Cause: Conditions may be favoring side reactions such as alkene isomerization or dehydrogenative silylation.
  • Solution:
  • Analyze the crude reaction mixture by 29Si NMR or GC-MS to identify any major byproducts.
  • If alkene isomerization is an issue, consider switching to a different catalyst (e.g., some rhodium catalysts show lower isomerization activity than platinum catalysts).
  • To minimize dehydrogenative silylation, adjusting the temperature or catalyst may be effective.

2. Optimize Reactant Stoichiometry:

  • Question: Is the ratio of reactants optimal?
  • Possible Cause: An inappropriate ratio of alkene/carbonyl compound to silane can lead to incomplete conversion or the formation of byproducts.
  • Solution:
  • Experiment with varying the stoichiometry, for instance, by using a slight excess (1.1-1.2 equivalents) of the alkene or carbonyl compound.

3. Review Workup and Purification Procedure:

  • Question: Is the product being lost during workup or purification?
  • Possible Cause: The product may be volatile, unstable to the purification conditions (e.g., silica (B1680970) gel chromatography), or lost during aqueous washes.
  • Solution:
  • If the product is volatile, use care during solvent removal (e.g., use a cold trap and avoid high vacuum).
  • If the product is sensitive to silica gel, consider alternative purification methods like distillation or flash chromatography with a less acidic stationary phase.
  • Minimize the number of aqueous workup steps if the product has some water solubility.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the yield of hydrosilylation reactions.

Table 1: Comparison of Catalysts for the Hydrosilylation of 1-Octene (B94956)

CatalystSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Karstedt's catalystTriethoxysilane0.140225[9]
Karstedt's catalystTriethoxysilane0.1650.5>99[9]
Co(acac)2 / XantphosPhenylsilane125198 (linear)[10]
Co(acac)2 / mesPDIPhenylsilane125198 (branched)[10]
Rhodium complexDiphenylsilane0.5251>99[11]
Nickel pincer complexPhenylsilane1250.1793 (linear)[12]

Table 2: Effect of Catalyst Concentration on the Hydrosilylation of 1-Octene with Triethoxysilane

CatalystCatalyst Loading (mol% Pt)Temperature (°C)Time (h)Yield (%)Reference
SiliaCat Pt(0)0.1750.5>99[9]
SiliaCat Pt(0)0.05751>99[9]
SiliaCat Pt(0)0.025751>99[9]
SiliaCat Pt(0)0.0175398[9]
SiliaCat Pt(0)0.00575442[9]

Table 3: Effect of Solvent on Hydrosilylation Reactions

ReactionCatalystSolventYield (%)SelectivityReference
Styrene + PhenylsilaneCobalt complexToluene (B28343)99α-adduct[13]
1-Octene + PhenylsilaneCobalt complexHeptane99β-adduct[13]
Alkene HydrosilylationRhenium complexChlorobenzeneExcellent-[4]
Alkene HydrosilylationRhenium complexDichloromethaneExcellent-[4]

Experimental Protocols

Protocol 1: Hydrosilylation of 1-Octene with Dimethoxymethylsilane (B7823244)

This protocol describes a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkene.

Materials:

  • 1-Octene

  • Dimethoxymethylsilane

  • Karstedt's catalyst (2% Pt in xylene)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Oven-dried glassware (round-bottom flask, condenser, magnetic stir bar)

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octene (10.0 g, 89.1 mmol) and anhydrous toluene (20 mL).

  • Begin stirring and purge the flask with nitrogen for 10-15 minutes.

  • Add dimethoxymethylsilane (9.46 g, 89.1 mmol) to the flask via syringe.

  • Add Karstedt's catalyst (0.1 mL, approx. 10 ppm Pt) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by GC or 29Si NMR. The disappearance of the Si-H signal in the IR or NMR spectrum indicates the consumption of the silane.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by fractional vacuum distillation to remove the solvent and any unreacted starting materials.

Expected Yield: >90%

Protocol 2: Reduction of Ethyl Acetate (B1210297) with Dimethylthis compound

This protocol provides a representative method for the reduction of an ester to an alcohol using a this compound. Note that this reaction may require a suitable catalyst, such as a rhodium or copper complex, which is not specified in this general protocol and should be determined from relevant literature for the specific substrate.

Materials:

  • Ethyl acetate

  • Dimethylthis compound

  • Anhydrous Tetrahydrofuran (THF)

  • Suitable hydrosilylation catalyst (e.g., Wilkinson's catalyst, RhCl(PPh₃)₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the chosen catalyst (e.g., 0.1-1 mol%).

  • Add anhydrous THF (50 mL) and ethyl acetate (8.81 g, 100 mmol).

  • Slowly add dimethylthis compound (12.02 g, 100 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction by GC or TLC until the starting ester is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol.

  • Purify the product by distillation or column chromatography.

Expected Yield: Yields can vary significantly depending on the catalyst and reaction conditions.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_conversion Check Conversion of Starting Material (GC, TLC, NMR) start->check_conversion full_conversion Starting Material Consumed? check_conversion->full_conversion no_conversion No or Low Conversion full_conversion->no_conversion No side_products Side Products Observed? (NMR, GC-MS) full_conversion->side_products Yes catalyst_issue Troubleshoot Catalyst - Use fresh catalyst - Check for poisons - Increase loading no_conversion->catalyst_issue workup_issue Investigate Workup & Purification - Product volatility? - Instability on silica? - Aqueous solubility? side_products->workup_issue No optimize_selectivity Optimize for Selectivity - Lower temperature - Change catalyst - Adjust stoichiometry side_products->optimize_selectivity Yes end_good High Yield Achieved workup_issue->end_good optimize_selectivity->end_good temp_issue Optimize Temperature - Gradually increase temperature catalyst_issue->temp_issue reagent_issue Check Reagents & Setup - Use anhydrous solvents - Ensure inert atmosphere temp_issue->reagent_issue reagent_issue->end_good

Caption: A decision tree for troubleshooting low yield in this compound reactions.

General Experimental Workflow for Hydrosilylation

Hydrosilylation_Workflow setup Reaction Setup - Oven-dried glassware - Inert atmosphere (N2/Ar) reagents Add Reagents - Anhydrous solvent - Alkene/Carbonyl - this compound setup->reagents catalyst Add Catalyst (e.g., Karstedt's) reagents->catalyst reaction Reaction - Stir at specified temperature - Monitor by GC/NMR catalyst->reaction workup Workup - Quench if necessary - Aqueous extraction reaction->workup purification Purification - Distillation or - Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a this compound hydrosilylation reaction.

References

Technical Support Center: Purification of Crude Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude dimethoxysilane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound, primarily focusing on distillation-based methods.

Problem Possible Causes Solutions
Low Purity of Final Product - Inefficient separation of methanol (B129727). - Presence of other impurities with close boiling points. - Contamination from the distillation apparatus.- Optimize Distillation Column: Increase the number of theoretical plates in the fractional distillation column for better separation.[1] - Azeotropic/Extractive Distillation: Employ azeotropic distillation with an entrainer like methyl formate (B1220265) or extractive distillation to break the this compound-methanol azeotrope. - Chemical Treatment: If halide impurities are suspected, treat the crude product with a zinc compound before distillation. - Thoroughly Clean Equipment: Ensure all glassware and equipment are meticulously cleaned and dried to prevent contamination.
High Methanol Content in Purified Product - Formation of a this compound-methanol azeotrope. - Insufficient reflux ratio during distillation.- Utilize Azeotropic Distillation: Add an azeotropic agent such as methoxytrimethylsilane (B155595) to form a new, lower-boiling azeotrope with methanol, allowing for its removal. - Employ Extractive Distillation: Introduce an extractive agent like methyl formate to alter the relative volatilities and facilitate the separation of methanol. - Adjust Reflux Ratio: Increase the reflux ratio to improve the separation efficiency of the distillation column.[2]
Low Yield of Purified this compound - Product loss during transfer between steps. - Decomposition of this compound at high temperatures. - Leaks in the distillation setup.- Minimize Transfers: Handle the material carefully and minimize the number of transfers. - Vacuum Distillation: For thermally sensitive impurities or to lower the boiling point, perform the distillation under reduced pressure.[3][4] - Check for Leaks: Ensure all joints and connections in the distillation apparatus are properly sealed.[5]
Product Discoloration During Distillation - Thermal decomposition of the product or impurities. - Presence of thermally labile impurities.- Lower Distillation Temperature: Utilize vacuum distillation to reduce the boiling point and minimize thermal stress on the product.[5] - Pre-purification: Consider a preliminary purification step, such as a chemical wash, to remove unstable impurities before distillation.[6]
Pressure Fluctuations During Vacuum Distillation - Leaks in the system. - Inefficient vacuum pump. - "Bumping" of the liquid.- Inspect Seals: Check all ground glass joints and connections for leaks. Use appropriate vacuum grease.[5] - Maintain Vacuum Pump: Ensure the vacuum pump is in good working condition and the oil is clean. - Ensure Smooth Boiling: Use a magnetic stirrer or boiling chips to promote smooth boiling and prevent bumping.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically methanol, which can form an azeotrope with this compound, making simple distillation ineffective for complete removal. Other potential impurities include unreacted starting materials, byproducts from synthesis such as chlorosilanes, and other alcohol-related compounds.[7]

Q2: Why is simple distillation often insufficient for purifying this compound?

A2: Simple distillation is often inadequate due to the formation of an azeotrope between this compound and methanol. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, preventing their separation by this method alone.[7]

Q3: What is the purpose of using an entrainer in azeotropic distillation?

A3: An entrainer is a substance added to the mixture to form a new, lower-boiling azeotrope with one of the components (in this case, methanol). This new azeotrope can then be easily distilled off, effectively removing the impurity. Methoxytrimethylsilane is an example of an entrainer used for this purpose.

Q4: How does extractive distillation differ from azeotropic distillation?

A4: In extractive distillation, a high-boiling solvent (extractive agent) is added to the mixture. This agent selectively alters the relative volatility of the components, making their separation by distillation easier without forming a new azeotrope with the impurity. Methyl formate can be used as an extractive agent in this compound purification.

Q5: Are there non-distillation methods for purifying this compound?

A5: Yes, chemical treatment can be used to remove specific impurities. For instance, halide impurities can be removed by treating the crude product with zinc metal or organic zinc compounds. Adsorption techniques using materials like activated carbon can also be employed to remove certain silanes and other impurities.[8]

Q6: How can I determine the purity of my this compound sample?

A6: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound and identifying any impurities present.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment.

Q7: What are the recommended storage conditions for purified this compound?

A7: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition, as it can be flammable.

Data Presentation

The following table presents illustrative quantitative data for different purification methods. Please note that these are representative values and actual results will vary based on the specific experimental conditions and the composition of the crude mixture.

Purification Method Initial Purity (%) Final Purity (%) Key Impurity Removed Typical Yield (%)
Fractional Distillation 8595Methanol75
Azeotropic Distillation 85>99Methanol85
Extractive Distillation 85>99Methanol88
Chemical Treatment + Distillation 90 (with halide impurities)>99.5Halides, Methanol80
Adsorption + Distillation 90>99Various Silanes, Methanol82

Experimental Protocols

Fractional Distillation

This method is suitable for removing impurities with boiling points significantly different from this compound, but it is less effective for removing methanol due to azeotrope formation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.[1]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.[3]

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 36 °C). Discard the initial and final fractions which may contain impurities.

  • Analysis: Analyze the purity of the collected fraction using GC-MS.

Azeotropic Distillation with Methoxytrimethylsilane

This method is effective for removing methanol by forming a new, lower-boiling azeotrope.

Methodology:

  • Apparatus Setup: Set up a distillation apparatus as described for fractional distillation.

  • Charging the Flask: To the crude this compound in the round-bottom flask, add a calculated amount of methoxytrimethylsilane as the azeotropic agent. The amount should be sufficient to form an azeotrope with all the methanol present.

  • Heating and Distillation: Heat the mixture. The methoxytrimethylsilane-methanol azeotrope will distill first at a lower temperature than this compound.

  • Fraction Collection: Collect the initial azeotropic mixture and discard it. Once the temperature rises and stabilizes at the boiling point of pure this compound, change the receiving flask and collect the purified product.

  • Analysis: Verify the purity of the collected this compound using GC-MS to ensure the absence of methanol.

Chemical Treatment for Halide Removal

This protocol is designed to remove halide impurities, such as chlorosilanes.

Methodology:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the crude this compound containing halide impurities.

  • Addition of Zinc Compound: Add a stoichiometric amount of a zinc compound (e.g., zinc dust or zinc oxide) to the flask.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to allow the reaction with the halide impurities to complete.

  • Filtration: After the reaction, cool the mixture and filter it to remove the zinc salts and any unreacted zinc.

  • Distillation: Purify the filtered liquid by fractional or vacuum distillation as described previously to separate the this compound from any non-volatile byproducts.

  • Analysis: Analyze the final product for purity and the absence of halide impurities.

Mandatory Visualization

Purification_Workflow start Crude this compound distillation Purification Method Selection start->distillation frac_dist Fractional Distillation distillation->frac_dist  High BP Impurities azeo_dist Azeotropic Distillation distillation->azeo_dist  Methanol Impurity ext_dist Extractive Distillation distillation->ext_dist  Methanol Impurity chem_treat Chemical Treatment distillation->chem_treat  Halide Impurities adsorption Adsorption distillation->adsorption  Trace Impurities analysis Purity Analysis (GC-MS) frac_dist->analysis azeo_dist->analysis ext_dist->analysis chem_treat->frac_dist adsorption->frac_dist low_purity Low Purity? analysis->low_purity troubleshooting Troubleshooting adjust Adjust Parameters/Method troubleshooting->adjust pure_product Pure this compound low_purity->troubleshooting Yes low_purity->pure_product No adjust->distillation

Caption: Workflow for the purification and troubleshooting of crude this compound.

References

Technical Support Center: Controlling the Rate of Hydrolysis of Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the rate of hydrolysis of dimethoxysilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the hydrolysis of this compound.

Problem Possible Cause Recommended Solution
Slow or incomplete hydrolysis Neutral pH: The hydrolysis rate of alkoxysilanes is slowest at a neutral pH of approximately 7.[1]Adjust the pH of the reaction mixture. Acidic (e.g., pH 2-4) or basic (e.g., pH 10-11) conditions significantly catalyze the hydrolysis reaction. For many applications, an acidic pH around 4 provides a good balance between hydrolysis rate and stability of the resulting silanols.[1]
Low Temperature: Chemical reaction rates, including hydrolysis, are temperature-dependent and will be slower at lower temperatures.[1][2]Increase the reaction temperature. Be aware that higher temperatures also accelerate condensation reactions, which may not be desirable.[1][2]
Steric Hindrance: Larger alkoxy groups (e.g., ethoxy vs. methoxy) on the silicon atom can sterically hinder the approach of water molecules, slowing down hydrolysis.[1][3]If possible, select a this compound precursor with smaller alkoxy groups. Methoxysilanes typically hydrolyze 6-10 times faster than ethoxysilanes.[3]
Premature gelation or precipitation Rapid Condensation: The conditions that catalyze hydrolysis (acidic or basic pH, high temperature) also promote the subsequent condensation of silanols, leading to the formation of a gel or precipitate.[1]Optimize the pH. While both low and high pH accelerate hydrolysis, a moderately acidic pH (around 4) can provide a window where hydrolysis is efficient, and the resulting silanols are relatively stable against rapid condensation.[1]
High Concentration: Higher concentrations of this compound lead to a faster reaction but also accelerate self-polymerization.Use a more dilute solution to slow down the condensation process.
Extended Storage of Hydrolyzed Solution: Hydrolyzed silane (B1218182) solutions are generally unstable and will undergo condensation over time.Prepare the hydrolyzed this compound solution fresh and use it within a few hours for consistent results.[1]
Inconsistent or non-reproducible results Fluctuations in pH: Small variations in the initial pH of the reaction mixture can lead to significant differences in the rate of hydrolysis and condensation.Use a calibrated pH meter and buffer the solution to maintain a constant pH throughout the experiment.
Presence of Impurities: Impurities in the this compound, water, or solvents can act as unintended catalysts or inhibitors.Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination.
Atmospheric Moisture: For sensitive reactions, uncontrolled exposure to atmospheric moisture can affect the water-to-silane ratio and introduce variability.For highly controlled experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the rate of hydrolysis of this compound?

The primary factors that control the rate of this compound hydrolysis are:

  • pH: The hydrolysis reaction is significantly catalyzed by both acidic and basic conditions, with the minimum rate occurring at a neutral pH (around 7).

  • Temperature: Increasing the temperature accelerates the hydrolysis rate, following the Arrhenius law.[1][2]

  • Catalysts: Specific acid or base catalysts can be used to control the reaction rate. Solid acid catalysts and Group IIa metal oxides have also been employed for this purpose.[4]

  • Concentration: The initial concentration of this compound can affect the reaction rate.[5]

  • Solvent: The polarity and hydrogen-bonding characteristics of the solvent can influence the hydrolysis kinetics.[2]

Q2: How can I monitor the progress of the this compound hydrolysis reaction?

You can monitor the hydrolysis of this compound using spectroscopic techniques such as:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This method allows you to follow the disappearance of the Si-O-CH₃ characteristic peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to track the changes in the chemical environment of the silicon and methyl protons as hydrolysis proceeds.[6]

Q3: What is the mechanism of this compound hydrolysis?

The hydrolysis of this compound is a two-step process. In the first step, one of the methoxy (B1213986) groups is replaced by a hydroxyl group from water, forming a silanol (B1196071) and releasing methanol. This is followed by the hydrolysis of the second methoxy group to yield dimethyldisilanol. This process is followed by condensation reactions where the silanol groups react with each other to form siloxane (Si-O-Si) bonds.

Q4: Can I selectively control hydrolysis over condensation?

Yes, to some extent. The rates of hydrolysis and condensation are both pH-dependent but have different minima. The minimum rate for hydrolysis is at pH 7, while for condensation it is around pH 4-5.[7] Therefore, carrying out the reaction at a pH below 4 will favor hydrolysis over condensation, allowing for a higher concentration of silanols to be present in the solution before significant gelation occurs.

Quantitative Data

The following tables summarize the effect of different experimental parameters on the hydrolysis rate of dimethoxysilanes.

Table 1: Effect of pH on the Hydrolysis Rate of Dimethylthis compound (DMDMS)

pHCatalystInitial DMDMS Concentration (mol/L)Hydrolysis Rate Constant (k, min⁻¹)
2.21HClNot SpecifiedData not available
3.92HClNot SpecifiedData not available
4.98HClNot SpecifiedData not available
6.44-Not SpecifiedData not available
7.21-Not SpecifiedData not available
AlkalineNaOHVariedRate increases with increasing pH

Table 2: Effect of Temperature and Solvent on the Hydrolysis of Alkoxysilanes

SilaneSolventTemperature (°C)CatalystActivation Energy (kJ/mol)
Methyltriethoxysilane (MTES)Methanol20-50Alkaline50.09
Methyltriethoxysilane (MTES)Ethanol20-50AlkalineData not available
Methyltriethoxysilane (MTES)Dioxane (DOX)20-50AlkalineData not available
Methyltriethoxysilane (MTES)Dimethylformamide (DMF)20-50AlkalineData not available

Note: While this data is for a trialkoxysilane, it illustrates the general trend of increasing hydrolysis rate with temperature and the influence of the solvent system.[2]

Experimental Protocols

Methodology for Monitoring this compound Hydrolysis using FTIR Spectroscopy

This protocol describes how to monitor the hydrolysis of dimethylthis compound (DMDMS) in an aqueous solution using FTIR.

  • Sample Preparation: Prepare an aqueous solution at the desired pH using a suitable buffer.

  • Background Spectrum: Record a background spectrum of the aqueous solution before adding the silane.

  • Initiate Reaction: Add a known concentration of DMDMS to the aqueous solution and start recording spectra at regular time intervals.

  • Data Acquisition: Follow the change in the intensity of the characteristic Si-O-CH₃ absorption peak over time.

  • Data Analysis: The hydrolysis rate constant can be determined by analyzing the decay of the Si-O-CH₃ peak intensity.[5]

Visualizations

Hydrolysis_Pathway DMDMS Dimethylthis compound (CH₃)₂Si(OCH₃)₂ Intermediate Intermediate Silanol (CH₃)₂Si(OCH₃)(OH) DMDMS->Intermediate + H₂O - CH₃OH Silanediol Dimethyldisilanol (CH₃)₂Si(OH)₂ Intermediate->Silanediol + H₂O - CH₃OH

Caption: Hydrolysis pathway of dimethylthis compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare aqueous solution at desired pH Prepare aqueous solution at desired pH Add this compound to solution Add this compound to solution Prepare aqueous solution at desired pH->Add this compound to solution Calibrate FTIR spectrometer Calibrate FTIR spectrometer Record FTIR spectra at time intervals Record FTIR spectra at time intervals Calibrate FTIR spectrometer->Record FTIR spectra at time intervals Add this compound to solution->Record FTIR spectra at time intervals Monitor Si-O-CH₃ peak decay Monitor Si-O-CH₃ peak decay Record FTIR spectra at time intervals->Monitor Si-O-CH₃ peak decay Plot peak intensity vs. time Plot peak intensity vs. time Monitor Si-O-CH₃ peak decay->Plot peak intensity vs. time Calculate hydrolysis rate constant Calculate hydrolysis rate constant Plot peak intensity vs. time->Calculate hydrolysis rate constant

Caption: Workflow for monitoring hydrolysis via FTIR.

Logical_Relationships Hydrolysis Rate Hydrolysis Rate pH pH pH->Hydrolysis Rate Acid/Base Catalysis Temperature Temperature Temperature->Hydrolysis Rate Increases Rate Catalyst Catalyst Catalyst->Hydrolysis Rate Accelerates Concentration Concentration Concentration->Hydrolysis Rate Affects Rate

Caption: Factors influencing the hydrolysis rate.

References

Technical Support Center: Dimethoxysilane Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of dimethoxysilane. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue with this compound is its susceptibility to hydrolysis. It readily reacts with water, including atmospheric moisture, in a process that can be catalyzed by acids or bases.[1][2][3][4][5] This reaction leads to the formation of methanol (B129727) and silanol (B1196071) intermediates.[3] The silanols are reactive and can undergo self-condensation to form siloxane oligomers and polymers.[5]

Q2: What are the signs of this compound degradation?

A2: Degradation of this compound can be indicated by:

  • Increased viscosity or gelation: This suggests that the hydrolysis and subsequent condensation reactions have occurred, leading to the formation of larger siloxane polymers.

  • Hazy or cloudy appearance: The formation of insoluble siloxane oligomers can cause the solution to appear cloudy.

  • Presence of a strong methanol odor: Methanol is a byproduct of hydrolysis and its distinct smell can indicate water contamination.[3]

  • Inconsistent experimental results: Degraded this compound will have a lower concentration of the active monomer, which can lead to variability in experimental outcomes.

Q3: How should I properly store my this compound?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture. Storage away from heat, sparks, and open flames is also recommended.[3] For transfers, using an inert atmosphere, such as nitrogen or argon, can help to minimize exposure to atmospheric moisture.

Q4: What are the hazardous decomposition products of this compound?

A4: The primary hazardous decomposition product from the hydrolysis of this compound is methanol, which is toxic.[3] Inhalation or ingestion of methanol can cause serious health effects.[3] Other potential decomposition byproducts include organic acid vapors and silicon dioxide.[3]

Troubleshooting Guide

Issue 1: My this compound solution has become viscous and cloudy.

  • Probable Cause: The this compound has been exposed to moisture, leading to hydrolysis and condensation, forming larger, less soluble siloxane polymers.

  • Solution:

    • Discard the degraded material according to your institution's safety protocols.

    • Review your storage and handling procedures to minimize moisture exposure. Ensure containers are tightly sealed and consider using a desiccator for storage.

    • For future experiments, consider using fresh, unopened this compound or material that has been stored under an inert atmosphere.

Issue 2: I am observing inconsistent results in my surface modification experiments.

  • Probable Cause: The purity of your this compound may have been compromised due to hydrolysis. The presence of silanols and siloxane oligomers can alter the reaction kinetics and the final properties of the modified surface.

  • Solution:

    • Verify the purity of your this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • If the purity is low, obtain a fresh supply of the reagent.

    • Ensure that all solvents and other reagents used in your experiment are anhydrous to prevent premature hydrolysis of the this compound.

Issue 3: I need to store a partially used bottle of this compound.

  • Probable Cause: The headspace in a partially used bottle contains atmospheric moisture which can initiate hydrolysis.

  • Solution:

    • To minimize degradation, flush the headspace of the container with a dry, inert gas like nitrogen or argon before resealing it tightly.

    • Consider transferring the remaining liquid to a smaller, appropriately sized container to reduce the headspace volume.

    • Clearly label the container with the date it was opened to track its age. It is advisable to re-verify the purity of the material if it has been stored for an extended period after opening.

Data Presentation

The rate of hydrolysis of alkoxysilanes is significantly influenced by pH. While specific kinetic data for this compound is limited in readily available literature, the following tables provide data for closely related methoxysilanes, illustrating the general trends.

Table 1: Hydrolysis Rate Constants of Various Alkoxysilanes at Different pH Values

AlkoxysilanepHRate Constant (h⁻¹)Temperature (°C)
Methacryloyloxypropyltrimethoxysilane421.8Not Specified
Methacryloyloxypropyltrimethoxysilane924.0Not Specified
Methacryloyloxypropyl(dimethoxy)methylsilane414.4Not Specified
Methacryloyloxypropyl(dimethoxy)methylsilane967.9Not Specified
Methacryloyloxymethyl(dimethoxy)methylsilane427.2Not Specified
Methacryloyloxymethyl(dimethoxy)methylsilane99.5Not Specified

Data adapted from a study on methacryloyloxyalkylfunctional alkoxysilanes.[5] The rates are for the hydrolysis of the first alkoxy group.

Table 2: Chemical Compatibility of Common Laboratory Materials with Silanes

MaterialCompatibilityNotes
Borosilicate GlassExcellent Preferred material for long-term storage. Inert to most chemicals, but can be attacked by strong hydroxides.[6]
High-Density Polyethylene (HDPE)Good Suitable for short to medium-term storage. Some solvents may cause swelling.[7][8][9]
Polypropylene (B1209903) (PP)Good Good resistance to non-oxidizing acids and bases, and most organic solvents. Can be dissolved by some nonpolar solvents at elevated temperatures.[10][11][12]
Stainless Steel (304 & 316)Good to Excellent Generally resistant to organic compounds and bases. Can be attacked by strong acids.[13][14][15]

This table provides general guidance. It is always recommended to perform specific compatibility testing for your application.

Experimental Protocols

1. Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

  • Objective: To qualitatively and quantitatively assess the extent of hydrolysis by monitoring the disappearance of the methoxy (B1213986) protons and the appearance of methanol.

  • Methodology:

    • Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • In an NMR tube, add a known amount of the stock solution.

    • To initiate hydrolysis, add a specific amount of D₂O.

    • Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 10 minutes, then every hour) to monitor the reaction progress.

    • Integrate the signals corresponding to the methoxy protons on the silane (B1218182) and the methyl protons of the generated methanol. The relative integrals will provide a measure of the extent of hydrolysis.

2. Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of a this compound sample and identify any hydrolysis or condensation products.

  • Methodology:

    • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in a dry, volatile, and inert solvent (e.g., hexane (B92381) or dichloromethane).

    • GC Conditions:

      • Injector: Split/splitless injector, typically in split mode to avoid column overload. Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the silane from its hydrolysis products and the solvent.

      • Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute all components.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range appropriate for the expected compounds (e.g., m/z 30-400).

    • Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known spectra. The peak area of the this compound relative to the total peak area of all components can be used to estimate its purity.

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound (R₂Si(OCH₃)₂) Silanol_Intermediate Silanol Intermediate (R₂Si(OCH₃)(OH)) This compound->Silanol_Intermediate + H₂O - CH₃OH Silanediol Silanediol (R₂Si(OH)₂) Silanol_Intermediate->Silanediol + H₂O - CH₃OH Siloxane_Dimer Siloxane Dimer (R₂Si(OH)-O-Si(OH)R₂) Silanediol->Siloxane_Dimer + Silanediol - H₂O Polymer Polysiloxane (...-O-SiR₂-O-...) Siloxane_Dimer->Polymer + Condensation Methanol Methanol (CH₃OH) Water Water (H₂O)

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Action Store Store this compound (Cool, Dry, Inert Atmosphere) Prepare Prepare Sample in Anhydrous Solvent Store->Prepare GCMS GC-MS Analysis (Purity Check) Prepare->GCMS NMR NMR Analysis (Hydrolysis Monitoring) Prepare->NMR Evaluate Evaluate Data (Purity, Degradation Products) GCMS->Evaluate NMR->Evaluate Decision Purity Acceptable? Evaluate->Decision Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard and Obtain Fresh Sample Decision->Discard No Troubleshooting_Logic Start Start Troubleshooting Issue Inconsistent Experimental Results? Start->Issue Visual_Check Is the silane viscous or cloudy? Issue->Visual_Check Yes Solvent_Check Check Solvent and Reagent Purity Issue->Solvent_Check No Purity_Check Check Purity (GC-MS or NMR) Visual_Check->Purity_Check No Degraded Material is Degraded Visual_Check->Degraded Yes Purity_Check->Degraded Purity Low Not_Degraded Material is Likely Stable Purity_Check->Not_Degraded Purity High Storage_Review Review Storage and Handling Procedures Degraded->Storage_Review Not_Degraded->Solvent_Check End End Storage_Review->End Solvent_Check->End

References

Technical Support Center: Catalyst Selection for Dimethoxysilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethoxysilane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reactions of this compound?

A1: this compound primarily undergoes two fundamental reactions, hydrolysis and condensation, which are the basis for forming polysiloxane networks.[1][2]

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by acids or bases.[1]

    • Reaction: R₂Si(OCH₃)₂ + 2H₂O ⇌ R₂Si(OH)₂ + 2CH₃OH

  • Condensation: The newly formed silanol (B1196071) groups (Si-OH) are reactive and condense to form stable siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct.[1][3]

    • Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[1]

    • Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[1]

Another critical reaction is hydrosilylation , where a Si-H bond (if present on the silane) adds across an unsaturated bond, such as an alkene or alkyne. This is a key method for forming silicon-carbon bonds and is typically catalyzed by transition metal complexes.[4][5]

Q2: What are the common catalysts for this compound reactions and how do they work?

A2: Catalyst choice is critical and depends on the desired reaction (e.g., polymerization or hydrosilylation).

  • Acid Catalysts (e.g., HCl, Acetic Acid): In acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water.[1][6] This generally accelerates the hydrolysis step.[7]

  • Base Catalysts (e.g., Ammonia (B1221849), Hydroxides): In basic media, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom.[1][2] Base catalysis is known to be more effective at promoting the condensation reaction.[7]

  • Organometallic Catalysts (e.g., Tin, Platinum, Rhodium):

    • Organotin Compounds (e.g., DBTDL): These are effective for curing and crosslinking reactions. The mechanism involves the hydrolysis of the tin compound to form an organotin hydroxide, which is the true catalytic species that facilitates silanol condensation.[3]

    • Platinum Complexes (e.g., Karstedt's, Speier's catalyst): These are the most common and highly active catalysts for hydrosilylation reactions.[5][8] The mechanism generally involves oxidative addition of the Si-H bond to the platinum center.[4]

  • Non-Precious Metal Catalysts (e.g., Iron, Cobalt, Nickel): These are emerging as cost-effective and sustainable alternatives to platinum-group metals for hydrosilylation, sometimes offering different or improved selectivity.[8]

Q3: How does pH influence the reaction kinetics and the final product structure?

A3: The pH of the reaction medium is a primary factor controlling the kinetics of both hydrolysis and condensation.[2][6]

  • Acidic Conditions (low pH): Hydrolysis is typically fast, while condensation is slower. This condition favors the formation of more linear, less branched polymer chains.[9]

  • Basic Conditions (high pH): Condensation is generally faster than hydrolysis. This leads to more highly cross-linked and particulate structures (gels or colloids).[1][7] The overall polymerization rate is sensitive to the pH, concentrations of the silane (B1218182) and water, and the catalyst used.[6]

Q4: What are common side reactions and how can they be minimized?

A4: During hydrosilylation, several side reactions can occur, reducing the yield of the desired product.[8]

  • Alkene Isomerization: The catalyst can isomerize the alkene reactant, leading to a mixture of products.

  • Dehydrogenative Silylation: This can compete with hydrosilylation, especially with certain catalysts.[8]

  • Disproportionation: Redistribution reactions can occur, particularly with chlorosilanes or at high temperatures, leading to a mixture of silane products.[10]

To minimize these, one can:

  • Lower the reaction temperature.[8]

  • Screen different catalysts and ligands to find a more selective system.[8]

  • Optimize the stoichiometry of the reactants.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, particularly hydrosilylation.

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Low or No Conversion 1. Catalyst inactivity or decomposition.2. Insufficient reaction temperature.3. Steric hindrance from bulky groups on the silane or substrate.4. Presence of catalyst poisons (e.g., sulfur, phosphorus compounds).1. Use a fresh, active catalyst. Consider a more active catalyst type (e.g., switch from a Pt to a Rh complex).2. Gradually increase the reaction temperature; some catalysts require thermal activation.3. Increase catalyst loading or switch to a less sterically demanding catalyst.4. Purify all reagents and solvents meticulously to remove potential inhibitors.[8]
Low Yield of Desired Product 1. Competing side reactions (e.g., alkene isomerization, dehydrogenative silylation).2. Sub-optimal stoichiometry.1. Lower the reaction temperature to disfavor side reactions. Consider a catalyst known for higher selectivity (e.g., specific Co or Ni complexes).2. Optimize the silane-to-alkene/alkyne ratio; a slight excess of one reagent may improve yield.[8]
Poor Regioselectivity (α vs. β addition) 1. Inappropriate catalyst choice.2. Reaction temperature is too high, leading to loss of selectivity.1. Screen different catalysts (Pt, Rh, Ru) and ligands to find the optimal system for the desired isomer.2. Perform the reaction at a lower temperature.[8]
Catalyst Precipitation (e.g., Platinum Black) 1. Catalyst agglomeration and decomposition.1. Use a catalyst stabilizer or a more stable catalyst complex. Ensure the reaction is run under an inert atmosphere.[8][11]

Quantitative Data Summary

The efficiency of this compound reactions is highly dependent on the specific substrates, catalysts, and conditions used. The following table summarizes representative data from the literature.

Reaction Type Silane Catalyst Catalyst Loading Temperature Key Finding / Result Reference(s)
HydrosilylationDichlorosilaneH₂PtCl₆Not specified15 °CEfficient method for producing di-n-alkyldichlorosilanes.[12]
HydrosilylationDi-m-tolyl-silaneKarstedt's catalyst10-50 ppm PtRT to 80 °CGeneral protocol for diarylsilanes; temperature increase may be needed.[8]
Polymer CuringTrimethoxysilane PolymerDBTDL (tin catalyst)0.06%Not specifiedTypical dosage for tin-catalyzed moisture-cure systems.[3]
Direct SynthesisMethanol + SiliconCopper (Cu)15% by weight350 °CYielded up to 28% Trimethoxysilane and 21% Tetramethoxysilane.[13]
PolymerizationMethyl triethoxy silane (MTMS)Alkaline MediumNot specified30 °CHydrolysis rate constant in methanol was 2.453 × 10⁴ sec⁻¹.[6]

Experimental Protocols

Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol is a general guideline for the hydrosilylation of a terminal alkene with a hydrosilane like this compound, using Karstedt's catalyst.

Materials:

  • This compound (or other hydrosilane)

  • Terminal alkene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Anhydrous, inhibitor-free solvent (e.g., toluene (B28343) or THF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox equipment

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All liquid reagents and solvents should be purified and degassed to remove oxygen and potential catalyst poisons.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Add the this compound (typically 1.0 - 1.2 eq) to the flask via syringe.

  • Catalyst Addition: Add Karstedt's catalyst (a stock solution in xylene is recommended for accurate dosing, typically 10-50 ppm of Pt relative to the silane).[8]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction can be exothermic. Monitor the internal temperature. If no reaction is observed, the mixture can be gently heated (e.g., to 50-80 °C).[8] Progress can be monitored by GC-MS or NMR spectroscopy by observing the disappearance of reactant signals.

  • Workup and Purification: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Acid-Catalyzed Sol-Gel Synthesis

This protocol describes a typical two-step synthesis for forming a gel from this compound (DMDES) and a crosslinking agent like methyltriethoxysilane (MTES).[9]

Materials:

  • Dimethylthis compound (DMDES)

  • Methyltriethoxysilane (MTES)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl) as an acid catalyst

  • Ammonia (NH₃) as a base catalyst

Procedure:

  • Step 1 (Hydrolysis):

    • In a beaker, mix water, hydrochloric acid, and half of the total required anhydrous ethanol.

    • In a separate beaker, mix the MTES with the other half of the ethanol.

    • Add the MTES/ethanol solution dropwise to the acidic water solution under continuous stirring.

    • Cover the beaker and stir at room temperature for approximately 3 hours to promote hydrolysis and the formation of linear polymers.[9]

  • Step 2 (Cross-linking):

    • Dilute the DMDES with a small amount of ethanol.

    • Add the DMDES/ethanol solution dropwise to the mixture from Step 1.

    • Continue stirring in the covered beaker at room temperature for another 2 hours.[9]

  • Step 3 (Gellation):

    • Add ammonia dropwise to neutralize the HCl and catalyze the cross-linking condensation reactions.

    • Continue stirring until gelation occurs.

Visualized Workflows and Pathways

G cluster_selection Catalyst Selection Workflow start_end start_end process process decision decision catalyst_class catalyst_class issue issue start Define Reaction Goal d1 Reaction Type? start->d1 p_poly p_poly d1->p_poly Polymerization / Curing p_hydro p_hydro d1->p_hydro Hydrosilylation d2 d2 p_poly->d2 Desired Structure? d3 d3 p_hydro->d3 Cost/Toxicity Concern? cat_acid Acid Catalyst (e.g., HCl) d2->cat_acid Linear Chains cat_base Base Catalyst (e.g., NH3) d2->cat_base Cross-linked Gel end end cat_acid->end Select & Optimize cat_base->end Select & Optimize cat_pgm Platinum / Rhodium Catalyst d3->cat_pgm No (High Activity) cat_non_pgm Fe, Co, Ni-based Catalyst d3->cat_non_pgm Yes (Sustainable) cat_pgm->end Select & Optimize cat_non_pgm->end Select & Optimize

Caption: Workflow for selecting a catalyst based on reaction type.

G cluster_pathway General Reaction Pathway reactant reactant intermediate intermediate product product catalyst catalyst Silane This compound R-Si(OCH3)2 Catalyst1 Acid or Base Catalyst Water Water (H2O) Silanol Silanediol R-Si(OH)2 Catalyst1->Silanol Hydrolysis Methanol Methanol (CH3OH) Polymer Polysiloxane (-Si-O-Si-) Silanol->Polymer Condensation Byproduct H2O or CH3OH

Caption: Hydrolysis and condensation pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic Flow start_node start_node problem problem decision decision solution solution start Experiment Fails p1 Low / No Conversion start->p1 p2 Low Yield / Side Products start->p2 d1 Is Catalyst Fresh? p1->d1 s1 Use Fresh Catalyst d1->s1 No d2 Is Temp Sufficient? d1->d2 Yes s2 Increase Temperature d2->s2 No d3 Reagents Pure? d2->d3 Yes s3 Purify Reagents d3->s3 No d4 Temp Too High? p2->d4 s4 Lower Temperature d4->s4 Yes s5 Screen Catalysts for Selectivity d4->s5 No

Caption: Logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Minimizing Residual Impurities from Dimethoxysilane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges associated with residual impurities in dimethoxysilane precursors. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual impurities in this compound precursors?

A1: The most prevalent impurities found in this compound precursors include:

  • Methanol (B129727): Often a remnant from the synthesis process.

  • Water (Moisture): Can be introduced through atmospheric exposure or from solvents and reagents that are not rigorously dried.[1][2][3]

  • Silanols (R-Si-OH): Formed via the hydrolysis of this compound in the presence of water.[4] This reaction can be catalyzed by acids or bases.[4]

  • Oligomeric Siloxanes: Result from the self-condensation of silanol (B1196071) intermediates.

  • Unreacted Starting Materials and Byproducts: Depending on the synthetic route, these can include various chlorinated or other alkoxylated silanes.

Q2: Why is it critical to minimize these impurities in pharmaceutical applications?

A2: In pharmaceutical applications, the purity of excipients and reagents is paramount to ensure the safety, efficacy, and stability of the final drug product.[4] Residual impurities from this compound precursors can:

  • Lead to inconsistent product performance.

  • Introduce toxicological risks. For instance, methanol has established limits in pharmaceutical preparations due to its toxicity.[5][6]

  • Cause uncontrolled side reactions during drug synthesis or formulation.

  • Affect the long-term stability of the drug product.

Q3: What are the acceptable limits for impurities like methanol in pharmaceutical products?

A3: Regulatory bodies like the United States Pharmacopeia (USP) set limits for residual solvents in pharmaceutical products. According to USP General Chapter <467>, methanol is classified as a Class 2 solvent and has a concentration limit of 3000 ppm.[4] However, for certain applications, such as in alcohol-based drug products, the limit for methanol can be much lower, for example, 200 ppm.[6] It is crucial to consult the relevant pharmacopeia and regulatory guidelines for the specific application.[7][8][9][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High levels of residual methanol detected in the this compound precursor.

  • Question: My GC-FID analysis indicates a high concentration of methanol in my this compound. What is the most effective way to remove it?

  • Answer:

    • Possible Cause: Incomplete removal of methanol after synthesis.

    • Solution 1: Fractional Distillation. This is a standard method for separating liquids with different boiling points. Since methanol has a lower boiling point than most this compound compounds, it can be removed as the initial fraction. For moisture-sensitive compounds, it is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

    • Solution 2: Extractive Distillation. For mixtures where simple distillation is inefficient, extractive distillation can be employed. Using an entrainer like methyl formate (B1220265) can alter the vapor-liquid equilibrium, facilitating the separation of methanol.[11][12] A subsequent distillation step can then be used to separate the entrainer from the purified this compound.[11]

Issue 2: Evidence of hydrolysis and silanol formation in the precursor.

  • Question: I am observing peak broadening in my NMR spectrum and suspect the presence of silanols. How can I confirm this and prevent further hydrolysis?

  • Answer:

    • Possible Cause: Exposure of the this compound to moisture during storage or handling.

    • Solution 1: Analytical Confirmation.

      • Karl Fischer Titration: This is the gold standard for quantifying water content in a sample and can help determine if excess moisture is present, which would lead to hydrolysis.[1][2][15][16]

    • Solution 2: Prevention.

      • Inert Atmosphere Handling: Always handle and store this compound precursors under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to atmospheric moisture.[2][3]

      • Use of Anhydrous Solvents: Ensure that all solvents used in conjunction with the this compound are rigorously dried.

Issue 3: Inconsistent results in surface modification applications.

  • Question: I am using this compound for surface modification of silica (B1680970), but my results are not reproducible. Could impurities be the cause?

  • Answer:

    • Possible Cause: Variability in the purity of the this compound precursor, particularly with respect to water and silanol content, can lead to inconsistent surface coverage and functionality.

    • Solution:

      • Pre-purification of the Silane (B1218182): Before use, purify the this compound using fractional distillation to remove volatile impurities.

      • Consistent Reaction Conditions: Control the reaction environment to minimize exposure to ambient humidity. Perform the silanization reaction in a controlled atmosphere, such as a glove box under nitrogen.

      • Substrate Preparation: Ensure the silica substrate is properly cleaned and activated to provide a consistent number of surface hydroxyl groups for reaction.

Data Presentation

Table 1: Comparison of Purification Methods for Methanol Removal from Dimethoxymethylsilane

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on boiling point differences.>99%Simple setup, effective for components with significantly different boiling points.Can be slow and energy-intensive; may not be effective for azeotropes.
Extractive Distillation An entrainer is added to alter the relative volatility of the components.>99.5%[11]Highly effective for separating azeotropes or close-boiling mixtures.Requires an additional step to remove the entrainer.[11]

Table 2: Analytical Techniques for Impurity Detection in this compound

Analytical TechniqueImpurity DetectedTypical Limit of Detection (LOD)Principle
Gas Chromatography-Flame Ionization Detection (GC-FID) Methanol, other volatile organic impurities1-10 ppmSeparation of volatile compounds followed by detection via ionization in a hydrogen flame.[3][17][18][19]
Gas Chromatography-Mass Spectrometry (GC-MS) Methanol, other volatile organic impurities, unknown compounds<1 ppmSeparation by GC followed by mass-to-charge ratio analysis for identification and quantification.[17]
Karl Fischer Titration Water (Moisture)1-10 ppm (Coulometric)Titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[1][2][15][16]
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy Silanols, Siloxanes, structural characterizationN/A (for quantification, depends on concentration and instrument)Measures the nuclear magnetic resonance of the ²⁹Si isotope, providing detailed structural information.[13][14][20][21]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[2][3]

  • Procedure:

    • Charge the round-bottom flask with the impure this compound.

    • Heat the flask gently. The temperature at the top of the column should be monitored closely.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities such as methanol.

    • Once the temperature stabilizes at the boiling point of the desired this compound, change the receiving flask to collect the purified product.

    • Continue distillation until a small amount of residue remains in the distilling flask.

    • Store the purified product under an inert atmosphere.

Protocol 2: Quantification of Methanol Impurity by GC-FID

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Carrier Gas: Helium or Hydrogen.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 280 °C

      • Oven Program: Start at a low temperature (e.g., 40 °C) to resolve methanol, then ramp to a higher temperature (e.g., 250 °C) to elute the this compound.

  • Sample Preparation:

    • Prepare a series of calibration standards of methanol in a suitable anhydrous solvent (e.g., hexane (B92381) or toluene).

    • Dilute the this compound sample in the same solvent.

  • Analysis:

    • Inject the standards and the sample into the GC.

    • Identify the methanol peak based on its retention time compared to the standard.

    • Quantify the concentration of methanol in the sample by comparing its peak area to the calibration curve.

Protocol 3: Determination of Water Content by Karl Fischer Titration

  • Apparatus:

    • A Karl Fischer titrator (volumetric or coulometric). The coulometric method is generally more sensitive for trace amounts of water.[2]

  • Reagents:

    • Karl Fischer reagent (commercially available).

    • Anhydrous methanol or other suitable solvent.

  • Procedure:

    • Add the anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove any residual moisture in the solvent.[16]

    • Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

    • The titrator will automatically titrate the water in the sample and display the water content, typically in ppm or as a percentage.

    • It is important to perform this analysis quickly to minimize exposure to atmospheric moisture.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Impurity Issues Start Problem Identified: High Impurity Level Identify Identify Impurity (GC-MS, NMR) Start->Identify Quantify Quantify Impurity (GC-FID, KF Titration) Identify->Quantify Methanol Methanol Detected Quantify->Methanol Water Water/Silanol Detected Quantify->Water Purify Purification Step: Fractional or Extractive Distillation Methanol->Purify High Concentration Handle Improve Handling: Use Inert Atmosphere, Anhydrous Solvents Water->Handle High Concentration Verify Verify Purity: Repeat Analysis Purify->Verify Handle->Verify Verify->Start Purity Unacceptable End Proceed with Experiment Verify->End Purity Acceptable

Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound precursors.

G cluster_hydrolysis Hydrolysis and Condensation Pathway of this compound This compound This compound (R₂Si(OCH₃)₂) Silanol_1 Intermediate Silanol (R₂Si(OCH₃)(OH)) This compound->Silanol_1 + H₂O Water Water (H₂O) Silanol_1->this compound - H₂O Methanol_1 Methanol (CH₃OH) Silanediol Silanediol (R₂Si(OH)₂) Silanol_1->Silanediol + H₂O Silanediol->Silanol_1 - H₂O Methanol_2 Methanol (CH₃OH) Siloxane Siloxane Dimer (R₂Si(OH)-O-Si(OH)R₂) Silanediol->Siloxane + Silanediol - H₂O Water_2 Water (H₂O)

Caption: Reaction pathway illustrating the hydrolysis of this compound to form silanol intermediates and their subsequent condensation to siloxanes.

References

Technical Support Center: Scaling Up Dimethoxysilane Reactions for Pilot Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up dimethoxysilane reactions from the laboratory to pilot production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound hydrosilylation reactions?

Scaling up this compound hydrosilylation reactions from the lab to a pilot plant introduces several key challenges that can impact reaction efficiency, product purity, and safety.[1] One of the most significant challenges is managing the exothermic nature of the reaction. What might be easily controlled in a small laboratory flask can lead to a dangerous temperature runaway in a larger reactor with a lower surface-area-to-volume ratio.[2]

Effective mixing and mass transfer also become more critical at scale to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reactant concentration, which can lead to side reactions and the formation of impurities.[1] The choice of reactor material is another important consideration, as silanes can react with certain surfaces.[3]

Furthermore, the handling and safety protocols for larger quantities of this compound and other reagents must be significantly more stringent than in a laboratory setting.[4][5] Finally, purification methods that are straightforward at the lab scale, such as column chromatography, may not be practical or economical for pilot-scale production, necessitating the development of alternative strategies like distillation or crystallization.[6][7]

Q2: How do reaction parameters for this compound hydrosilylation typically change from lab to pilot scale?

When moving from a laboratory to a pilot-plant setting, several reaction parameters for this compound hydrosilylation need to be adjusted to maintain control and achieve consistent results. Catalyst loading may need to be optimized, as direct scaling might not be efficient.[8] Reaction times are often longer due to slower addition rates and less efficient heat transfer.[1] The method of reagent addition is also a critical change; in a pilot plant, slow, controlled addition of one reagent to the other is often necessary to manage the exotherm.[2]

The table below provides a representative comparison of typical parameters at each scale.

ParameterLaboratory Scale (e.g., 100 mL flask)Pilot Scale (e.g., 50 L reactor)Rationale for Change
Reactant A (Alkene) 1.0 equiv1.0 equivStoichiometry remains the same.
This compound 1.1 - 1.5 equiv1.05 - 1.2 equivTighter control of stoichiometry to minimize side reactions and unreacted starting material.
Catalyst Loading 10 - 100 ppm5 - 50 ppmOptimization for cost-effectiveness at a larger scale.[9]
Solvent Volume 5 - 10 mL / g of limiting reagent3 - 7 L / kg of limiting reagentMore concentrated reactions are often more economical at scale.
Temperature 25 - 80 °C40 - 100 °CHigher temperatures may be needed to drive the reaction to completion in a larger volume, but must be carefully controlled.
Addition Time 5 - 15 minutes2 - 8 hoursSlow, controlled addition is crucial to manage the exothermic reaction and maintain a safe operating temperature.[2]
Reaction Time 1 - 12 hours8 - 24 hoursLonger reaction times are often required to ensure complete conversion at a larger scale.
Agitation Speed 300 - 500 rpm (magnetic stir bar)100 - 300 rpm (impeller)Agitation is critical for mixing and heat transfer; the type and speed depend on the reactor geometry.

Q3: What are the common impurities encountered during the scale-up of this compound reactions, and how can they be minimized?

During the scale-up of this compound reactions, several types of impurities can arise, impacting the final product's quality.[10][11] Understanding and controlling these impurities is crucial for successful pilot production.[3][12]

Common impurities include:

  • Isomerization byproducts: The catalyst can sometimes promote the isomerization of the starting alkene, leading to the formation of undesired constitutional isomers in the product.[7]

  • Oligomerization/Polymerization of the alkene: High local concentrations of the alkene or catalyst, often due to poor mixing, can lead to its oligomerization or polymerization.

  • Hydrolysis and condensation of this compound: The presence of moisture can lead to the hydrolysis of this compound to form silanols, which can then condense to form siloxane oligomers.[13]

  • Dehydrogenative silylation products: This side reaction can compete with the desired hydrosilylation, especially with certain catalysts.[14]

To minimize these impurities, the following strategies can be employed:

  • Optimize catalyst selection and loading: Some catalysts are less prone to causing isomerization.[8] Using the minimum effective amount of catalyst can reduce side reactions.

  • Ensure rigorous control of reaction temperature: Maintaining a consistent and optimal temperature can prevent side reactions that are favored at higher temperatures.

  • Improve mixing efficiency: Proper agitation is essential to avoid localized high concentrations of reactants.

  • Use anhydrous reagents and solvents: Minimizing water content in the reaction mixture is critical to prevent hydrolysis of the this compound.

  • Control the rate of addition: Slow and controlled addition of the silane (B1218182) can help to maintain a low instantaneous concentration, reducing the likelihood of side reactions.

Impurity TypePotential CauseMitigation Strategy
Alkene Isomers Catalyst-mediated double bond migration.Screen for catalysts with lower isomerization activity; optimize reaction temperature and time.[7]
Alkene Oligomers/Polymers Poor mixing, localized high catalyst concentration.Improve agitation; ensure uniform temperature distribution.
Siloxane Oligomers Presence of moisture leading to hydrolysis and condensation.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[13]
Dehydrogenative Silylation Products Sub-optimal catalyst or reaction conditions.Screen different catalysts; adjust temperature and reactant stoichiometry.[14]
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature; optimize catalyst loading.

Troubleshooting Guide

Problem: The reaction is sluggish or stalls at the pilot scale, even when following the lab protocol.

  • Possible Cause 1: Inefficient Heat Transfer. In a large reactor, it can be more challenging to reach and maintain the optimal reaction temperature.

    • Solution: Verify that the reactor's heating system is functioning correctly and that the setpoint temperature is being reached in the reaction mass (not just the jacket). Consider that the overall heat transfer coefficient may be lower at scale.

  • Possible Cause 2: Poor Mixing. Inadequate agitation can lead to poor mass transfer, meaning the reactants and catalyst are not coming into contact effectively.

    • Solution: Evaluate the agitator design and speed. For viscous reaction mixtures, a different type of impeller may be necessary. Consider installing baffles in the reactor to improve mixing.

  • Possible Cause 3: Catalyst Deactivation. Trace impurities in larger volumes of starting materials or solvents, or even impurities leached from the reactor itself, can poison the catalyst.

    • Solution: Ensure that all raw materials meet the required purity specifications. Consider pre-treating the reactor to remove any potential contaminants. A higher catalyst loading might be necessary to compensate for minor impurities, but this should be carefully evaluated to avoid increasing side reactions.[8]

Problem: The formation of a significant amount of a high-boiling, viscous byproduct is observed during pilot-scale production.

  • Possible Cause: Siloxane formation due to moisture. The larger surface area of a pilot plant and longer processing times can increase the opportunity for moisture to enter the system, leading to the hydrolysis of this compound and subsequent condensation into polysiloxanes.

    • Solution: Implement stringent measures to exclude moisture. Use dry solvents and reagents, and purge the reactor with an inert gas (e.g., nitrogen or argon) before and during the reaction. Consider using a drying agent in the solvent if compatible with the reaction chemistry.

Experimental Protocols

Pilot-Scale Hydrosilylation of an Alkene with this compound

This protocol provides a general methodology for a pilot-scale hydrosilylation reaction. Note: All operations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[4][15] A thorough process hazard analysis should be conducted before commencing any pilot-scale operation.[4]

1. Reactor Preparation:

  • Ensure the 50 L glass-lined or stainless steel reactor is clean and dry.
  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

2. Reagent Charging:

  • Charge the reactor with the alkene (1.0 equivalent) and anhydrous toluene (B28343) (3 L/kg of alkene) via a charging port.
  • Begin agitation at a speed sufficient to ensure good mixing (e.g., 150 rpm).
  • Add the hydrosilylation catalyst (e.g., a platinum-based catalyst, 10 ppm) to the reactor.

3. Reaction Execution:

  • Heat the reactor contents to the desired reaction temperature (e.g., 60 °C) using the reactor's heating jacket.
  • Once the temperature is stable, begin the slow, controlled addition of this compound (1.1 equivalents) to the reactor via a dosing pump over a period of 4-6 hours.
  • Monitor the internal temperature of the reactor closely during the addition. If a significant exotherm is observed (e.g., a temperature rise of >5 °C), stop the addition and allow the temperature to stabilize before resuming.
  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 12-18 hours.

4. Reaction Monitoring:

  • Take samples periodically via a sample valve to monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
  • The reaction is considered complete when the starting alkene is consumed (e.g., <1% remaining by GC analysis).

5. Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature.
  • If a homogeneous catalyst was used, it may be necessary to treat the reaction mixture with an appropriate scavenger to remove the metal catalyst.
  • Transfer the crude reaction mixture to a distillation apparatus.
  • Remove the solvent by distillation under reduced pressure.
  • Purify the product by fractional vacuum distillation.

Mandatory Visualizations

Pilot_Plant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charge_Alkene Charge Alkene & Solvent Reactor_Prep->Charge_Alkene Reagent_Prep Reagent Preparation (Anhydrous) Reagent_Prep->Charge_Alkene Charge_Catalyst Charge Catalyst Charge_Alkene->Charge_Catalyst Heat_to_Temp Heat to Reaction Temp Charge_Catalyst->Heat_to_Temp Add_Silane Slow Addition of This compound Heat_to_Temp->Add_Silane Reaction_Monitoring Monitor Reaction (GC/NMR) Add_Silane->Reaction_Monitoring Reaction_Monitoring->Add_Silane Continue Addition Cool_Down Cool Reaction Mixture Reaction_Monitoring->Cool_Down Reaction Complete Catalyst_Removal Catalyst Removal (if needed) Cool_Down->Catalyst_Removal Solvent_Removal Solvent Removal (Distillation) Catalyst_Removal->Solvent_Removal Product_Purification Product Purification (Vacuum Distillation) Solvent_Removal->Product_Purification Final_Product Final Product Product_Purification->Final_Product

Caption: Experimental workflow for pilot-scale hydrosilylation.

Troubleshooting_Tree cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield or Incomplete Reaction Temp_Issue Temperature Too Low? Low_Yield->Temp_Issue Mixing_Issue Inefficient Mixing? Low_Yield->Mixing_Issue Catalyst_Issue Catalyst Inactive? Low_Yield->Catalyst_Issue Moisture_Issue Moisture Contamination? Low_Yield->Moisture_Issue Increase_Temp Increase Reaction Temperature Temp_Issue->Increase_Temp Yes Improve_Agitation Improve Agitation (Speed/Impeller) Mixing_Issue->Improve_Agitation Yes Check_Catalyst Check Catalyst Activity & Purity of Reagents Catalyst_Issue->Check_Catalyst Yes Dry_System Ensure Anhydrous Conditions Moisture_Issue->Dry_System Yes

Caption: Troubleshooting decision tree for low yield in scale-up.

References

Validation & Comparative

A Comparative Guide to the Validation of Dimethoxysilane Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like dimethoxysilane is critical for the reproducibility and integrity of experimental outcomes. This guide provides an objective comparison of gas chromatography (GC) with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques for Purity Assessment

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a cornerstone for analyzing the purity of volatile compounds like this compound. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-FID/MS Separation based on volatility and interaction with a stationary phase, followed by detection.Quantitative purity (% area), identification of volatile impurities, and structural information (with MS).High sensitivity and resolution for volatile compounds. Established methods for silane (B1218182) analysis.[1][2]Can be destructive to the sample. Requires careful sample handling for reactive compounds like silanes.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Quantitative purity, structural elucidation of the main component and impurities.Non-destructive, provides detailed structural information, and can be quantitative without a specific standard for each impurity.Lower sensitivity for trace impurities compared to GC. Signal overlap can occur in complex mixtures.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups, detection of impurities with characteristic IR absorptions (e.g., water, methanol).Fast, non-destructive, and sensitive to changes in chemical bonding.Primarily qualitative for purity assessment unless calibrated. Complex spectra can be difficult to interpret.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of this compound and its potential impurities. The data for GC is extrapolated from studies on similar alkoxysilanes[1][2].

ParameterGas Chromatography (GC-FID)¹H NMR SpectroscopyFTIR Spectroscopy
Typical Purity Result > 99.5%> 99%Primarily qualitative
Limit of Detection (LOD) 1-10 ppm for volatile impurities~0.05% for structural impurities~0.1% for compounds with strong IR bands
Limit of Quantitation (LOQ) 5-50 ppm for volatile impurities~0.1% for structural impurities-
Precision (RSD) < 2%< 1%-
Analysis Time 15-30 minutes5-15 minutes< 5 minutes

Experimental Protocols

Gas Chromatography (GC-FID/MS)

This protocol is adapted from established methods for alkoxysilane analysis[1][3].

1. Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).

  • Prepare a stock solution of this compound in a dry, aprotic solvent such as heptane (B126788) or anhydrous acetonitrile (B52724) at a concentration of approximately 10 mg/mL.

  • Prepare a series of calibration standards of expected impurities (e.g., methanol (B129727), tetramethoxysilane, and various siloxanes) in the same solvent.

2. GC-FID/MS Parameters:

  • Column: A low-polarity capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • FID Detector Temperature: 300 °C.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

3. Data Analysis:

  • Purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their retention times with those of the standards and by mass spectral library matching.

¹H NMR Spectroscopy

1. Sample Preparation:

  • In an inert atmosphere, dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., benzene-d6 (B120219) or chloroform-d).

  • Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

2. NMR Parameters (400 MHz spectrometer):

  • Pulse Program: Standard single pulse.

  • Number of Scans: 16-64.

  • Relaxation Delay: 5 seconds (to ensure full relaxation of all nuclei for accurate quantification).

3. Data Analysis:

  • The ¹H NMR spectrum of pure dimethylthis compound in CDCl₃ shows a singlet for the methoxy (B1213986) protons at approximately 3.51 ppm and a singlet for the methyl protons at around 0.13 ppm[4].

  • Impurities such as methanol would appear as a singlet around 3.49 ppm. Water would appear as a broad singlet, with its chemical shift dependent on the solvent and temperature.

  • Purity is determined by comparing the integral of the this compound peaks to the integral of the internal standard.

FTIR Spectroscopy

1. Sample Preparation:

  • For a liquid sample, a thin film can be placed between two KBr or NaCl plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

2. FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Analysis:

  • The FTIR spectrum of this compound will show characteristic peaks for Si-O-C stretching (around 1080 cm⁻¹), Si-C stretching (around 840 cm⁻¹ and 1260 cm⁻¹), and C-H stretching (around 2970 cm⁻¹).

  • The presence of water as an impurity would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. Methanol would show a characteristic O-H stretch around 3340 cm⁻¹ and C-O stretch around 1030 cm⁻¹[5][6]. The formation of Si-O-Si bonds from condensation reactions would result in a broad peak around 1000-1100 cm⁻¹[7].

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the validation process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Anhydrous Solvent Solvent->Dilution Standard Impurity Standards Calibration Calibration Standard->Calibration GC_Column GC Separation Dilution->GC_Column Calibration->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram MassSpectra Mass Spectra MS_Detector->MassSpectra Purity Purity Calculation Chromatogram->Purity Impurity_ID Impurity Identification MassSpectra->Impurity_ID

GC-MS workflow for this compound purity.

Comparative_Analysis cluster_GC Gas Chromatography cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy GC_Purity Quantitative Purity (% Area) GC_Impurities Volatile Impurity Profile GC_Purity->GC_Impurities NMR_Purity Quantitative Purity (qNMR) NMR_Structure Structural Confirmation NMR_Purity->NMR_Structure NMR_Impurities Impurity Structure ID NMR_Structure->NMR_Impurities FTIR_Functional Functional Group ID FTIR_Impurities Detection of -OH, Si-O-Si FTIR_Functional->FTIR_Impurities This compound This compound Purity Validation This compound->GC_Purity This compound->NMR_Purity This compound->FTIR_Functional

Comparative analytical approaches.

References

Cross-Validation of Experimental and Computational Data for Alkoxysilanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular structure, vibrational spectra, and thermochemical properties of simple alkoxysilanes, highlighting the synergy between experimental measurements and computational modeling. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of data obtained from various experimental techniques and quantum chemical calculations.

Molecular Structure: A Tale of Two Perspectives

The geometric arrangement of atoms within a molecule is a primary determinant of its chemical behavior. Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.[1][2][3][4] Computational chemistry, on the other hand, offers a theoretical route to molecular structures through methods like Density Functional Theory (DFT) and ab initio calculations.[5][6][7][8]

A comparative analysis of experimental and computational structural data for a representative methoxysilane (B1618054) is presented below.

Table 1: Comparison of Experimental (GED) and Computational (DFT) Structural Parameters for Methoxysilane

ParameterExperimental (GED)Computational (DFT/B3LYP)
Si-O Bond Length (Å)Data not availableCalculation not performed
Si-C Bond Length (Å)Data not availableCalculation not performed
O-C Bond Length (Å)Data not availableCalculation not performed
Si-H Bond Length (Å)Data not availableCalculation not performed
∠Si-O-C (°)Data not availableCalculation not performed
∠H-Si-O (°)Data not availableCalculation not performed

Note: Specific experimental and computational data for methoxysilane or dimethoxysilane were not available in the searched literature. The table structure is provided as a template for data presentation.

Vibrational Spectroscopy: Probing Molecular Motions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its characteristic vibrational modes.[9][10][11][12][13] These experimental spectra can be complemented by computational simulations, which can predict vibrational frequencies and intensities.[14][15][16][17][18] The comparison between experimental and calculated spectra is a critical step in validating the computational model and aiding in the assignment of complex spectral features.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies (cm⁻¹) for a Representative Methoxysilane

Vibrational ModeExperimental (FT-IR/Raman)Computational (DFT/B3LYP)
Si-H StretchData not availableCalculation not performed
C-H StretchData not availableCalculation not performed
Si-O StretchData not availableCalculation not performed
Si-C StretchData not availableCalculation not performed
CH₃ RockingData not availableCalculation not performed
SiH₃ BendingData not availableCalculation not performed

Note: Specific experimental and computational vibrational data for methoxysilane or this compound were not available in the searched literature. The table structure is provided as a template for data presentation.

Thermochemistry: Energy Landscapes of Molecules

The standard enthalpy of formation (ΔfH°) is a key thermochemical property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.[19][20] Experimental determination of this value often involves calorimetry, while computational methods, such as the high-level ab initio G3 theory, can provide theoretical estimates.[21]

Table 3: Comparison of Experimental and Computational Standard Enthalpy of Formation (kJ/mol) at 298.15 K

CompoundExperimentalComputational (G3)
This compoundData not availableCalculation not performed
Disilane (B73854)76.3 ± 1.4[22][23][24]Calculation not performed

Note: Experimental and computational enthalpy of formation data for this compound was not found. Data for disilane is provided for illustrative purposes.

Experimental and Computational Methodologies

A robust comparison requires a clear understanding of the methods used to generate the data.

Experimental Protocols
  • Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy electron beam through a gaseous sample. The diffraction pattern of the scattered electrons is recorded and analyzed to determine the equilibrium molecular geometry in the gas phase.[2]

  • Infrared (IR) and Raman Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light. Both techniques provide information about the vibrational frequencies of the molecule.[11]

  • Calorimetry: This experimental method is used to measure the heat changes associated with chemical reactions, from which the enthalpy of formation can be derived.

Computational Methods
  • Density Functional Theory (DFT): A widely used quantum chemical method that calculates the electronic structure of atoms and molecules. The B3LYP functional is a popular hybrid functional often used for geometry optimization and vibrational frequency calculations.

  • Ab initio Methods (e.g., G3 Theory): These methods are based on first principles and do not rely on empirical parameters. G3 theory is a high-accuracy composite method used to calculate thermochemical data like enthalpies of formation.[21]

Workflow for Cross-Validation

The process of comparing experimental and computational data can be visualized as a logical workflow.

CrossValidationWorkflow cluster_exp Experimental cluster_comp Computational Exp_Setup Experimental Setup Exp_Data Experimental Data Acquisition (GED, IR/Raman, Calorimetry) Exp_Setup->Exp_Data Exp_Analysis Data Analysis Exp_Data->Exp_Analysis Exp_Results Experimental Results (Structure, Spectra, ΔfH°) Exp_Analysis->Exp_Results Comparison Comparative Analysis Exp_Results->Comparison Comp_Model Molecular Modeling Comp_Calc Quantum Chemical Calculations (DFT, G3) Comp_Model->Comp_Calc Comp_Analysis Output Analysis Comp_Calc->Comp_Analysis Comp_Results Computational Results (Structure, Spectra, ΔfH°) Comp_Analysis->Comp_Results Comp_Results->Comparison Validation Model Validation Comparison->Validation Refinement Model Refinement Validation->Refinement Discrepancies Conclusion Validated Model & Understanding Validation->Conclusion Agreement Refinement->Comp_Model

Caption: Workflow for the cross-validation of experimental and computational data.

Conclusion

The cross-validation of experimental and computational data is an indispensable practice in modern chemical research. While a complete dataset for this compound proved elusive, the principles outlined in this guide using related compounds demonstrate the power of this integrated approach. The synergy between experimental measurements and theoretical calculations provides a deeper understanding of molecular properties, enhances the reliability of computational models, and ultimately accelerates scientific discovery. For researchers in drug development and materials science, leveraging both experimental and computational tools is key to designing and understanding novel molecular systems.

References

comparing the efficiency of different catalysts for dimethoxysilane hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Dimethoxysilane Hydrosilylation

The hydrosilylation of this compound is a pivotal reaction in organosilicon chemistry, enabling the formation of silicon-carbon bonds that are fundamental to the synthesis of a wide array of materials, from specialty chemicals to advanced polymers. The efficiency of this transformation is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting key performance data, detailed experimental protocols, and a visual representation of the experimental workflow.

Catalyst Performance Comparison

The selection of a catalyst for this compound hydrosilylation is a trade-off between reactivity, selectivity, cost, and stability. Platinum-based catalysts have historically dominated the field due to their high activity. However, recent research has focused on developing more cost-effective and recyclable alternatives using other transition metals. Below is a summary of the performance of different classes of catalysts.

Catalyst ClassCatalyst ExampleSubstrateSilaneYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reaction Conditions
Platinum (Homogeneous) Karstedt's Catalyst1-octene1,1,1,3,5,5,5-heptamethyltrisiloxaneQuantitative5.2 x 10⁶4.8 x 10⁶40°C, 30 min, solvent-free[1]
Platinum (Homogeneous) Speier's Catalyst1-hexenemethyldichlorosilane----
Platinum (Heterogeneous) Pt/CeO₂ 900H1-octenedimethylphenylsilane>906.9 x 10⁶-65°C, 1 h[2]
Platinum (Heterogeneous) Pt Single Atom on Al₂O₃ Nanorods1-octenediethoxymethylsilane952.06 x 10⁵-Solvent-free[3]
Rhodium (Homogeneous) [Rh(cod)Cl]₂ / (R,R)-Et-DuPhos-monohydrosilanes---Low catalyst loading (0.1 mol%)[4]
Nickel (Homogeneous) Ni-11-octenePh₂SiH₂98-83,0000.025 mol% catalyst, 3 min[5]
Nickel (Homogeneous) (salicylaldiminato)Niᴵᴵterminal alkenessecondary silanesup to 9310,00083,000-
Cobalt (Homogeneous) Co-6 ballyl glycidyl (B131873) etherHSi(OEt)₃98--Room temperature[5]

Note: Data for this compound specifically is limited in the literature. The table presents data for structurally similar and commonly studied silanes to provide a comparative perspective.

Experimental Workflow

The general workflow for comparing the efficiency of different catalysts in a hydrosilylation reaction is depicted below. This process involves careful control of reaction parameters to ensure a fair comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Procurement reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reactant_prep Reactant Purification (Alkene, Silane) reagent_add Addition of Alkene, Silane, and Solvent reactant_prep->reagent_add solvent_prep Solvent Drying/ Degassing solvent_prep->reagent_add reaction_setup->reagent_add catalyst_add Catalyst Addition (Initiation) reagent_add->catalyst_add reaction_run Reaction Monitoring (TLC, GC, NMR) catalyst_add->reaction_run workup Reaction Quenching & Work-up reaction_run->workup purification Product Purification (e.g., Chromatography) workup->purification characterization Product Characterization (NMR, GC-MS) purification->characterization quantification Yield, TON, TOF Calculation characterization->quantification

Caption: A generalized experimental workflow for comparing catalyst efficiency in hydrosilylation reactions.

Experimental Protocols

Below are representative experimental protocols for conducting a comparative study of catalysts for this compound hydrosilylation.

General Procedure for Homogeneous Catalysis

This protocol is a generalized procedure based on common practices for homogeneous hydrosilylation reactions.

Materials:

  • Alkene (e.g., 1-octene), purified by distillation.

  • This compound, purified by distillation.

  • Anhydrous toluene (B28343) (or other suitable solvent).

  • Catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a custom-synthesized complex).

  • Inert gas (Argon or Nitrogen).

  • Standard glassware (Schlenk flask, syringes, etc.).

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with the alkene (1.0 mmol) and anhydrous toluene (5 mL) under an inert atmosphere.

  • This compound (1.2 mmol, 1.2 equivalents) is added via syringe.

  • The catalyst is added as a solution in anhydrous toluene. The catalyst loading is typically in the range of 0.001 to 1 mol%.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature, 40°C, or 65°C) and monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The product is purified by column chromatography or distillation.

  • The yield, Turnover Number (TON), and Turnover Frequency (TOF) are calculated based on the amount of product obtained and the catalyst loading.

General Procedure for Heterogeneous Catalysis

This protocol is adapted for solid-supported catalysts.

Materials:

  • Alkene (e.g., 1-octene), purified.

  • This compound, purified.

  • Heterogeneous catalyst (e.g., Pt on a support material).

  • Solvent (if necessary).

  • Inert gas (Argon or Nitrogen).

  • Standard glassware.

Procedure:

  • The heterogeneous catalyst is weighed into a reaction flask under an inert atmosphere.

  • The alkene and this compound are added to the flask, either neat (solvent-free) or with a solvent.

  • The mixture is stirred vigorously at the desired reaction temperature.

  • The reaction progress is monitored by taking aliquots of the liquid phase and analyzing them by GC.

  • After the reaction, the catalyst is separated by filtration or centrifugation.

  • The product is isolated from the liquid phase, typically by evaporation of the solvent.

  • For recyclability studies, the recovered catalyst is washed with a suitable solvent, dried, and reused in a subsequent reaction run.

Signaling Pathways and Logical Relationships

The catalytic cycle for hydrosilylation, particularly with platinum catalysts, is often described by the Chalk-Harrod or a modified Chalk-Harrod mechanism. The following diagram illustrates the key steps in the Chalk-Harrod mechanism.

G Pt0 Pt(0) Catalyst PtH_SiR3 Pt(II)-H(SiR₃) Pt0->PtH_SiR3 Oxidative Addition of R₃SiH Pt_alkene Pt(II)-alkene complex PtH_SiR3->Pt_alkene Alkene Coordination Pt_alkyl Pt(II)-alkyl Pt_alkene->Pt_alkyl Migratory Insertion Pt_alkyl->Pt0 Reductive Elimination of Alkylsilane

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

This guide provides a foundational understanding for researchers to compare and select appropriate catalysts for this compound hydrosilylation. The provided data and protocols should be adapted and optimized for specific applications and substrates.

References

A Comparative Guide to Silicon-Based Thin Films: Dimethoxysilane vs. Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor for depositing silicon-based thin films is critical. The selection directly impacts the film's properties and its ultimate performance in various applications, from medical device coatings to dielectric layers in microelectronics. This guide provides an objective comparison of films grown from dimethoxysilane, specifically dimethylthis compound (DMDMOS), against other common silane (B1218182) precursors such as tetraethoxysilane (TEOS), silane (SiH₄), and aminosilanes.

This comparison summarizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes the deposition processes to aid in the selection of the most suitable precursor for your research and development needs.

Quantitative Performance Data

The properties of silicon dioxide (SiO₂) films are highly dependent on the precursor used and the deposition conditions. The following tables summarize key performance indicators for films grown from DMDMOS, TEOS, SiH₄, and aminosilanes.

Table 1: Deposition Characteristics of Various Silane Precursors

PrecursorDeposition MethodDeposition RateTemperature (°C)Reference
Dimethylthis compound (DMDMOS) PECVD10 - 50 Å/sAmbient[1]
Tetraethoxysilane (TEOS)PECVD~210 nm/min300 - 400[2]
Silane (SiH₄)PECVD70 - 320 nm/min350[3]
Tris(dimethylamino)silane (3DMAS)ALD0.98 Å/cycle200[4][5]
Bis(diethylamino)silane (BDEAS)ALD1.14 - 1.23 Å/cycle200[4][5]

Table 2: Physical and Electrical Properties of SiO₂ Films from Various Silane Precursors

PrecursorDeposition MethodRefractive IndexDensity (g/cm³)Stress (MPa)Dielectric Constant
Dimethylthis compound (DMDMOS) PECVD~1.45~2.2- (Compressive)2.84 - 3.18
Tetraethoxysilane (TEOS)PECVD1.4562.1 - 2.3-9.5 (Compressive)3.84 - 4.2
Silane (SiH₄)PECVD1.47~2.2-100 to -300 (Compressive)~3.9
Tris(dimethylamino)silane (3DMAS)ALD1.46---
Bis(diethylamino)silane (BDEAS)ALD1.465---

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the deposition of SiO₂ films from DMDMOS and TEOS.

Deposition of SiO₂ from Dimethylthis compound (DMDMOS) via PECVD

This protocol is based on a plasma-enhanced chemical vapor deposition (PECVD) process.

  • Substrate Preparation: A semiconductor substrate is placed in a PECVD reaction chamber.

  • Gas Mixture Supply: A mixture of dimethylthis compound (DMDMOS) as the silicon-organic precursor, an oxidant such as oxygen (O₂), and a carrier gas like nitrogen (N₂) is introduced into the chamber.[6]

  • Process Parameters:

    • Pressure: The reaction chamber pressure is maintained between 0.5 and 3 Torr.[6]

    • Gas Flow Rates: Typical flow rates are 20-50 sccm for DMDMOS, 50-250 sccm for O₂, and 1000-4000 sccm for N₂.[6]

    • RF Power: A single-frequency RF power is applied to generate plasma, without a DC bias applied to the substrate.[6]

  • Deposition: The plasma enhances the reaction of the precursor gases, leading to the deposition of a silicon dioxide film on the substrate surface.

  • Post-Deposition: The chamber is purged, and the substrate with the deposited film is removed.

Deposition of SiO₂ from Tetraethoxysilane (TEOS) via PECVD

This protocol describes a typical PECVD process using TEOS.

  • Substrate Preparation: The substrate is loaded into the PECVD chamber.

  • Gas Introduction: Tetraethoxysilane (TEOS) vapor is introduced into the chamber along with an oxidizing agent, typically oxygen (O₂) or nitrous oxide (N₂O).[2]

  • Process Parameters:

    • Temperature: The substrate temperature is maintained in the range of 300-400 °C.[2]

    • Pressure: The chamber pressure is controlled, for instance, at 900 mTorr.

    • RF Power: An RF power source is used to generate the plasma.

  • Deposition: The plasma decomposes the TEOS and oxidant, resulting in the formation of a SiO₂ film on the substrate. The deposition rate can be around 210 nm/min.[2]

  • Post-Deposition: After the desired film thickness is achieved, the gas flow is stopped, and the chamber is vented to retrieve the coated substrate.

Visualizing the Deposition Process

The following diagrams, generated using the DOT language, illustrate the key stages in the plasma-enhanced chemical vapor deposition (PECVD) process for both this compound and a generic alternative silane precursor.

DMDMOS_PECVD_Workflow cluster_chamber PECVD Reaction Chamber Gases Gas Inlet: DMDMOS (precursor) O2 (oxidant) N2 (carrier gas) Plasma Plasma Generation (RF Power) Gases->Plasma Introduction of Gases Substrate Substrate Plasma->Substrate Reactive Species Bombardment Film SiO2 Film Growth Substrate->Film Surface Reactions Byproducts Gaseous Byproducts Film->Byproducts Desorption Pump Vacuum Pump Byproducts->Pump Exhaust

Caption: PECVD workflow for SiO₂ deposition from DMDMOS.

Other_Silanes_PECVD_Workflow cluster_chamber PECVD Reaction Chamber Gases Gas Inlet: Silane Precursor (e.g., TEOS, SiH4) Oxidant (e.g., O2, N2O) Plasma Plasma Generation (RF Power) Gases->Plasma Introduction of Gases Substrate Substrate Plasma->Substrate Reactive Species Bombardment Film SiO2 Film Growth Substrate->Film Surface Reactions Byproducts Gaseous Byproducts Film->Byproducts Desorption Pump Vacuum Pump Byproducts->Pump Exhaust

Caption: Generalized PECVD workflow for other silane precursors.

References

literature review of dimethoxysilane applications in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Dimethoxysilanes are a class of organosilicon compounds that play a pivotal role in materials science, primarily utilized for surface modification, as precursors for silica-based materials, in polymer synthesis, and as crosslinking agents. Their bifunctional nature, possessing two hydrolyzable methoxy (B1213986) groups, allows for controlled reactivity and network formation, making them a versatile tool for researchers and materials scientists. This guide provides a comparative overview of dimethoxysilane applications, supported by experimental data and detailed protocols, to aid in the selection of appropriate materials for specific applications.

Surface Modification: Enhancing Hydrophobicity

Dimethoxysilanes are frequently employed to impart hydrophobicity to various surfaces. The mechanism involves the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the substrate surface, creating a stable, covalent bond. The organic substituent on the silicon atom then dictates the surface energy of the modified material.

A common alternative to dimethoxysilanes for creating hydrophobic surfaces is methyltrimethoxysilane (B3422404) (MTMS). The following table compares the performance of coatings prepared using dimethylthis compound (DMDMS) and MTMS.

Table 1: Comparison of Water Contact Angles for Hydrophobic Coatings

Silane (B1218182) PrecursorSubstrateWater Contact Angle (°)Reference
Dimethyldiethoxysilane (DEDMS)Stainless Steel~100[1]
Methyltrimethoxysilane (MTMS)Glass132[2]
Tetraethoxysilane (TEOS) / Methyltriethoxysilane (MTES)Glass149[3]

Note: Dimethyldiethoxysilane (DEDMS) is used here as a proxy for dimethylthis compound due to the availability of comparative data. The reactivity is similar, with the main difference being the alcohol byproduct (ethanol vs. methanol).

Experimental Protocol: Preparation of Hydrophobic Silica (B1680970) Coatings via Sol-Gel Method[3]

This protocol describes the synthesis of a superhydrophobic silica coating using a mixture of tetraethoxysilane (TEOS) and methyltriethoxysilane (MTES), a trifunctional silane often compared with difunctional silanes.

Materials:

  • Tetraethoxysilane (TEOS)

  • Methyltriethoxysilane (MTES)

  • Ethanol (EtOH)

  • Ammonia (NH₄OH)

  • Deionized water

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve TEOS in ethanol.

    • Solution B: Mix ammonia, water, and ethanol.

  • Mix Solution A and Solution B and heat at 60°C with stirring for 90 minutes.

  • Prepare a third solution (Solution C) of MTES in ethanol.

  • Add Solution C to the reacting mixture of A and B.

  • Continue stirring for 19 hours at 60°C under reflux.

  • The final molar ratio of the components should be: MTES:TEOS:H₂O:EtOH:NH₄OH = 0.16:0.24:4:14:1.

  • Age the resulting silica sol at room temperature for a specified period (e.g., 5 days).

  • Coat a glass substrate by dip-coating at a controlled rate (e.g., 1000 mm/min).

  • Cure the coated substrate at 400°C.

Polymer Synthesis and Crosslinking

Dimethoxysilanes can act as crosslinking agents in polymers, enhancing their mechanical properties and thermal stability. The crosslinking mechanism involves the hydrolysis of the methoxy groups and subsequent condensation to form siloxane (Si-O-Si) bridges between polymer chains.

The choice of crosslinking agent can significantly impact the final properties of the polymer. The following table illustrates the effect of using vinyltrimethoxysilane (B1682223) (VTMOS), a trifunctional silane, as a crosslinking agent for high-molecular-weight polyethylene (B3416737) (HMWPE).

Table 2: Mechanical Properties of HMWPE Crosslinked with Vinyltrimethoxysilane (VTMOS)

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Reference
HMWPE (uncrosslinked)VariesNot significantly affected[4][5]
HMWPE + VTMOSSignificant decreaseNot significantly affected[4][5]

The decrease in Young's Modulus with the addition of VTMOS was attributed to a reduction in crystallinity or the heterogeneous structure of the crosslinked samples.[4][5]

Experimental Protocol: Silane Grafting and Crosslinking of HMWPE[4]

Materials:

  • High-molecular-weight polyethylene (HMWPE)

  • Vinyltrimethoxysilane (VTMOS)

  • Dicumyl peroxide (DCP) - initiator

Procedure:

  • Mix HMWPE, VTMOS, and DCP in the desired proportions.

  • Process the mixture in an extruder to promote the grafting of VTMOS onto the HMWPE chains.

  • The subsequent crosslinking occurs via exposure to moisture, which hydrolyzes the methoxy groups on the grafted VTMOS, leading to the formation of siloxane crosslinks.

Adhesion Promotion in Composites

As coupling agents, dimethoxysilanes enhance the adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices. They form a chemical bridge at the interface, improving the stress transfer between the two phases and thus enhancing the mechanical properties of the composite material.

The effectiveness of a silane coupling agent depends on its chemical structure and its ability to react with both the filler and the polymer matrix.

Table 3: Shear Bond Strength of Resin Composites with Different Silane Coupling Agents

Silane Coupling AgentSubstrateShear Bond Strength (MPa)Reference
γ-methacryloyloxy propyltrimethoxysilaneCAD/CAM composite resinInfluenced by application method and acid addition[6]
8-methacryloyloxyoctyl trimethoxysilaneCAD/CAM composite resinInfluenced by application method and acid addition[6]
3-methacryloyloxypropyl trichlorosilaneCAD/CAM composite resinInfluenced by application method and acid addition[6]
Anodizing + Resin Pre-coatingTitanium-CFRP20.73[7]
Anodizing + Silane KH-560Titanium-CFRP~12.72[7]

Note: While this table does not directly feature a this compound, it highlights the comparative performance of different silane coupling agents and an alternative surface treatment method, providing context for the importance of selecting the appropriate adhesion promoter.

Visualizing the Chemistry: Diagrams of Key Processes

To better understand the underlying chemical transformations, the following diagrams illustrate the general mechanisms of silane surface modification and the sol-gel process.

SilaneSurfaceModification cluster_hydrolysis Hydrolysis cluster_condensation Condensation R-Si(OCH3)2 This compound H2O Water R-Si(OH)2 Silanediol R-Si(OCH3)2->R-Si(OH)2 + 2 H2O CH3OH Methanol R-Si(OH)2->CH3OH - 2 CH3OH Substrate-OH Substrate Surface with -OH groups CovalentBond Stable Covalent Bond (Substrate-O-Si-R) R-Si(OH)2->CovalentBond + Substrate-OH H2O_out Water CovalentBond->H2O_out - 2 H2O

Caption: General mechanism of surface modification using a this compound.

SolGelProcess Precursors Silane Precursors (e.g., this compound, TEOS) Sol Sol (Colloidal Suspension) Precursors->Sol Hydrolysis & Partial Condensation Gel Gel (3D Network) Sol->Gel Gelation Coating Coating Application (e.g., Dip-coating) Gel->Coating FinalCoating Final Cured Coating Coating->FinalCoating Curing/Drying

Caption: Simplified workflow of the sol-gel process for creating silica coatings.

References

A Comparative Guide to Dimethoxysilane and Traditional Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic pathway. This guide provides an objective comparison of dimethoxysilane, a representative of the increasingly popular silane-based reducing agents, against the more traditional hydride sources, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

This comparison is supported by experimental data for the reduction of a model ketone, acetophenone (B1666503), and an ester, ethyl benzoate (B1203000), to their corresponding alcohols. Detailed experimental protocols and mechanistic insights are provided to assist in making informed decisions for specific research and development needs.

Performance Comparison at a Glance

The following tables summarize the key performance indicators for the reduction of acetophenone and ethyl benzoate using this compound, sodium borohydride, and lithium aluminum hydride.

Table 1: Reduction of Acetophenone to 1-Phenylethanol

Reducing AgentReaction TimeTemperature (°C)Yield (%)
This compound2 hours25~95%
Sodium Borohydride1 hour25>95%[1]
Lithium Aluminum Hydride0.5 - 1 hour0 to 25High

Table 2: Reduction of Ethyl Benzoate to Benzyl Alcohol

Reducing AgentReaction TimeTemperature (°C)Yield (%)
This compoundNot effective--
Sodium BorohydrideGenerally not effective--
Lithium Aluminum Hydride1 - 2 hours0 to 25High[2]

In-Depth Analysis

This compound: A Mild and Selective Alternative

This compound and other alkoxysilanes have emerged as valuable reducing agents due to their mild reactivity and enhanced safety profile compared to traditional metal hydrides.[3] They often require a catalyst, such as a Lewis acid or a transition metal complex, to activate the Si-H bond for hydride transfer.

Advantages:

  • High Chemoselectivity: Silanes can exhibit excellent chemoselectivity, allowing for the reduction of one functional group in the presence of others.[3][4] For instance, they can selectively reduce aldehydes and ketones without affecting less reactive carbonyl groups like esters and amides.[3]

  • Safety: Silanes are generally less pyrophoric and easier to handle than reagents like lithium aluminum hydride.

  • Milder Reaction Conditions: Reductions with silanes can often be carried out under milder conditions.

Limitations:

  • Lower Reactivity: this compound is typically not reactive enough to reduce esters, amides, or carboxylic acids under standard conditions.

  • Catalyst Requirement: The need for a catalyst can add complexity and cost to the reaction setup.

Sodium Borohydride: The Workhorse for Ketone and Aldehyde Reduction

Sodium borohydride is a widely used, mild, and selective reducing agent, particularly for the reduction of aldehydes and ketones.[1] Its ease of use and high yields for these transformations make it a staple in many organic synthesis laboratories.

Advantages:

  • Excellent for Aldehydes and Ketones: NaBH₄ provides high yields for the reduction of aldehydes and ketones to their corresponding alcohols.[1]

  • Good Chemoselectivity: It generally does not reduce esters, amides, or carboxylic acids, allowing for selective reductions in multifunctional molecules.[5]

  • Ease of Handling: It is a stable solid that can be handled in the air, and reactions are often performed in protic solvents like methanol (B129727) or ethanol.

Limitations:

  • Limited Scope: Its reducing power is generally insufficient for less reactive carbonyl compounds such as esters and amides.

Lithium Aluminum Hydride: A Powerful and Versatile Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[6]

Advantages:

  • High Reactivity: LiAlH₄ can reduce even relatively unreactive carbonyl functional groups.[6]

  • Versatility: It is effective for a broad spectrum of reductions.

Limitations:

  • Lack of Selectivity: Its high reactivity can lead to the reduction of multiple functional groups within a molecule if not carefully controlled.

  • Hazardous: LiAlH₄ is highly pyrophoric and reacts violently with water and protic solvents, requiring careful handling under anhydrous conditions.

Reaction Mechanisms

The reduction of a ketone by these agents proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction_Mechanism cluster_Silane This compound Reduction cluster_NaBH4 Sodium Borohydride Reduction Ketone R(CO)R' Intermediate Activated Complex Ketone->Intermediate + Silane + Catalyst Silane H-Si(OMe)₂Me Catalyst Catalyst Product R(CHOH)R' Intermediate->Product Hydride Transfer Ketone_NaBH4 R(CO)R' Alkoxide R(CHO⁻)R' Ketone_NaBH4->Alkoxide + [BH₄]⁻ NaBH4 [BH₄]⁻ Product_NaBH4 R(CHOH)R' Alkoxide->Product_NaBH4 + Solvent (H⁺ source) Solvent Solvent (e.g., MeOH)

Caption: General mechanisms for ketone reduction.

Experimental Protocols

Reduction of Acetophenone with this compound (Illustrative Protocol)

Materials:

  • Acetophenone

  • This compound

  • Catalyst (e.g., a Lewis acid or transition metal complex)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetophenone in the anhydrous solvent.

  • Add the catalyst to the solution.

  • Slowly add this compound to the reaction mixture at room temperature.

  • Stir the reaction for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent.

  • Perform an aqueous workup to extract the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Reduction of Acetophenone with Sodium Borohydride

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve acetophenone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of 1 M HCl in an ice bath.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[1]

Reduction of Ethyl Benzoate with Lithium Aluminum Hydride

Materials:

  • Ethyl benzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Nitrogen or Argon)

  • A suitable workup procedure (e.g., Fieser workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether.

  • Cool the suspension in an ice bath.

  • Add a solution of ethyl benzoate in anhydrous ether dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ using a sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting white precipitate and wash it thoroughly with ether.

  • Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate to obtain the product.

Experimental Workflow

A typical workflow for comparing the efficacy of different reducing agents is outlined below.

Experimental_Workflow Start Start: Select Substrate (e.g., Acetophenone) Setup Prepare Three Parallel Reactions Start->Setup Reaction1 Reaction 1: This compound + Catalyst Setup->Reaction1 Reaction2 Reaction 2: Sodium Borohydride Setup->Reaction2 Reaction3 Reaction 3: Lithium Aluminum Hydride Setup->Reaction3 Monitor Monitor Reactions (TLC, GC/MS) Reaction1->Monitor Reaction2->Monitor Reaction3->Monitor Workup Quench and Workup Monitor->Workup Purify Purify Products (Column Chromatography) Workup->Purify Analyze Analyze Products (NMR, Yield, Purity) Purify->Analyze Compare Compare Results: Yield, Selectivity, Time, Temp. Analyze->Compare Conclusion Conclusion: Determine Optimal Reducing Agent Compare->Conclusion

Caption: Workflow for comparing reducing agents.

Conclusion

The choice between this compound and traditional reducing agents is highly dependent on the specific requirements of the chemical transformation.

  • This compound is an excellent choice for the mild and selective reduction of aldehydes and ketones, particularly when other reducible functional groups that are inert to silanes are present in the molecule. Its enhanced safety profile is a significant advantage in both laboratory and process settings.

  • Sodium borohydride remains a reliable and convenient reagent for the routine reduction of aldehydes and ketones, offering high yields and operational simplicity.

  • Lithium aluminum hydride is the reagent of choice for the reduction of less reactive carbonyl compounds such as esters, carboxylic acids, and amides, where its high reactivity is necessary to achieve the desired transformation. However, its hazardous nature necessitates stringent safety precautions.

For drug development professionals and researchers, a thorough understanding of the reactivity, selectivity, and handling requirements of each of these reducing agents is paramount for the successful and efficient synthesis of target molecules.

References

The Economic Balancing Act: Dimethoxysilane in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the competitive landscape of industrial manufacturing, the choice of chemical inputs is a critical determinant of both product performance and economic viability. Dimethoxysilane (DMS), a versatile organosilicon compound, is increasingly finding application in diverse sectors ranging from coatings and adhesives to advanced silicone polymer synthesis. This guide provides an objective economic and technical comparison of this compound against common alternatives such as trimethoxysilane (B1233946), triethoxysilane (B36694), and methyltrimethoxysilane (B3422404). By presenting performance data, cost analyses, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Performance and Economic Comparison

The selection of a silane (B1218182) in an industrial process is a trade-off between desired performance characteristics and cost. This compound, with its two methoxy (B1213986) groups, offers a unique balance of reactivity and stability compared to its tri-functional counterparts.

SilaneTypical Price (USD/kg)Key Performance CharacteristicsCommon Industrial Applications
This compound (DMS) 9.50 - 12.00[1][2]Moderate hydrolysis rate, good adhesion promotion, contributes to polymer chain extension.[3]Silicone rubber processing, coatings, adhesives.
Trimethoxysilane 0.30 - 13.50[4][5]High reactivity due to three methoxy groups, faster hydrolysis, can lead to higher cross-linking density.[6][7]Crosslinking agent, surface treatment, synthesis of other silanes.[4]
Triethoxysilane 0.25 - 4.15[8]Slower hydrolysis rate compared to methoxy silanes, produces ethanol (B145695) as a byproduct (lower toxicity than methanol), offers a longer pot life in formulations.[6][7]Coupling agent, water repellent, organic synthesis.[8]
Methyltrimethoxysilane (MTMS) 1.80 - 11.80[9][10]Used as a crosslinker, contributes to the formation of three-dimensional siloxane networks.[11]Silicone sealants, coatings, waterproofing agents.[12][13]

Note: Prices are indicative and can vary based on supplier, purity, and volume.

The economic analysis extends beyond the initial purchase price. The faster hydrolysis of methoxy-containing silanes like this compound and trimethoxysilane can lead to shorter processing times, potentially reducing operational costs.[7] However, this increased reactivity might also necessitate more stringent storage and handling protocols to prevent premature reaction, which could add to indirect costs. Conversely, the slower reactivity of triethoxysilane provides a longer working time for formulations, which can be advantageous in complex manufacturing processes.[7]

Experimental Protocols

To facilitate objective comparison, detailed methodologies for key performance indicators are provided below.

Adhesion Strength Testing (Pull-Off Method based on ASTM D4541)

This protocol determines the pull-off adhesion strength of a coating from a substrate.

Methodology:

  • Substrate Preparation: Clean the substrate (e.g., aluminum panel) with acetone (B3395972) and deionized water, then dry completely.

  • Silane Treatment: Prepare a 2% (v/v) solution of the silane (this compound or alternative) in a 95:5 (v/v) ethanol/water solution. Apply the solution to the substrate by dip-coating for 60 seconds.

  • Curing: Cure the treated substrate in an oven at 110°C for 15 minutes.

  • Coating Application: Apply a uniform layer of the desired industrial coating (e.g., epoxy paint) over the silane-treated surface.

  • Dolly Adhesion: Affix a loading fixture (dolly) to the coated surface using a compatible adhesive and allow it to cure as per the adhesive manufacturer's instructions.

  • Testing: Using a portable pull-off adhesion tester, apply a perpendicular tensile force to the dolly until it detaches from the surface.

  • Data Recording: Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating).

Hydrolysis Rate Determination (via Gas Chromatography)

This protocol measures the rate at which the silane hydrolyzes in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a solution of the silane in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol to ensure miscibility) at a known concentration.

  • Reaction Initiation: Initiate the hydrolysis reaction, often by the addition of an acid or base catalyst.

  • Sampling: At regular time intervals, extract aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the catalyst or rapidly diluting the sample in a non-reactive solvent.

  • GC Analysis: Analyze the quenched sample using gas chromatography (GC) to determine the concentration of the unreacted silane.

  • Data Analysis: Plot the concentration of the silane versus time to determine the reaction rate and calculate the hydrolysis rate constant.

Contact Angle Measurement for Surface Wettability

This protocol assesses the hydrophobicity of a surface after treatment with the silane.

Methodology:

  • Substrate Preparation: Prepare a flat substrate (e.g., glass slide) by cleaning it with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and drying.

  • Silane Treatment: Apply the silane to the cleaned substrate using the same method as in the adhesion test.

  • Contact Angle Measurement: Place a droplet of deionized water of a specific volume onto the treated surface.

  • Imaging: Use a goniometer or a camera with a macro lens to capture a profile image of the droplet.

  • Data Analysis: Analyze the image to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. A higher contact angle indicates greater hydrophobicity.[14]

Visualizing the Process

To better understand the logical flow of selecting and evaluating a silane for an industrial process, the following diagram illustrates the key decision and experimental stages.

G cluster_0 Decision Phase cluster_1 Experimental Phase cluster_2 Analysis & Selection Define Application Requirements Define Application Requirements Identify Potential Silanes Identify Potential Silanes Define Application Requirements->Identify Potential Silanes Preliminary Cost Analysis Preliminary Cost Analysis Identify Potential Silanes->Preliminary Cost Analysis Adhesion Testing Adhesion Testing Preliminary Cost Analysis->Adhesion Testing Hydrolysis Rate Analysis Hydrolysis Rate Analysis Preliminary Cost Analysis->Hydrolysis Rate Analysis Wettability Assessment Wettability Assessment Preliminary Cost Analysis->Wettability Assessment Performance Data Comparison Performance Data Comparison Adhesion Testing->Performance Data Comparison Hydrolysis Rate Analysis->Performance Data Comparison Wettability Assessment->Performance Data Comparison Economic Viability Assessment Economic Viability Assessment Performance Data Comparison->Economic Viability Assessment Final Silane Selection Final Silane Selection Economic Viability Assessment->Final Silane Selection

Caption: Workflow for Silane Selection and Evaluation.

The following diagram illustrates the general signaling pathway of a silane coupling agent, from hydrolysis to bonding with an inorganic substrate and an organic polymer.

G Silane R-Si(OR')₃ (this compound) Hydrolysis Hydrolysis (+H₂O) Silane->Hydrolysis Step 1 Silanol R-Si(OH)₃ (Silanetriol) Hydrolysis->Silanol Substrate Inorganic Substrate (e.g., Glass, Metal) Silanol->Substrate Step 2: Condensation (-H₂O) Polymer Organic Polymer Silanol->Polymer Step 3: Reaction with organic functional group (R) Interface Durable Interface Substrate->Interface Polymer->Interface

Caption: Silane Coupling Agent Mechanism.

References

Safety Operating Guide

Proper Disposal of Dimethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethoxysilane, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound and related compounds are reactive substances that require careful handling and disposal. The primary and mandated method for the disposal of significant quantities of this compound is through a licensed hazardous waste disposal service.[1][2][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. For small quantities of residual waste, an in-lab neutralization procedure can be performed before collection by a certified hazardous waste management company.

Key Chemical Hazards

Proper handling of this compound and its byproducts is paramount. The following table summarizes the key hazards associated with this compound and the products of its hydrolysis.

Chemical NameFormulaKey Hazards
This compoundC₂H₈O₂SiHighly flammable liquid and vapor.[2] Reacts with water and moisture to liberate methanol.[1] May cause skin and serious eye irritation.[1][2]
MethanolCH₃OHFlammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the central nervous system and optic nerve.[1][2]
Silicon DioxideSiO₂Generally considered low hazard, but inhalation of fine dust should be avoided.

In-Lab Neutralization Protocol for Small Quantities of this compound Waste

The following protocol details a safe method for neutralizing small amounts of this compound waste in a laboratory setting through controlled hydrolysis. This procedure should only be carried out by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Required:
  • Safety goggles (chemical splash resistant)

  • Flame-resistant lab coat

  • Neoprene or nitrile rubber gloves

  • NIOSH-certified organic vapor respirator may be required depending on the scale and ventilation.

Step-by-Step Neutralization Procedure:
  • Preparation:

    • Ensure a chemical fume hood is operational and free of clutter.

    • Have an appropriate fire extinguisher (Class B: CO₂, dry chemical, or foam) readily accessible.[4]

    • Prepare a secondary containment tray or ice bath to cool the reaction vessel if necessary.

  • Dilution:

    • In a flask or beaker made of a compatible material (e.g., borosilicate glass), dilute the this compound waste with 5-10 volumes of ethanol. This increases the solubility and allows for a more controlled reaction.

  • Controlled Hydrolysis:

    • Slowly and cautiously add water to the diluted this compound solution while stirring. A slightly acidic aqueous solution (pH 4-5) can facilitate the hydrolysis.

    • The reaction is exothermic; add the water dropwise to control the temperature. Use an ice bath to cool the reaction vessel if it becomes warm to the touch.

    • Continue stirring the mixture at room temperature until the reaction is complete. The absence of a separate organic phase and the formation of a white precipitate (silicon dioxide) are indicators of completion.

  • Neutralization:

    • Once the hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a weak base, such as sodium bicarbonate. Be cautious as this may cause some frothing due to the release of carbon dioxide.

  • Waste Segregation:

    • Separate the solid (silicon dioxide) from the liquid (methanol/ethanol/water mixture) via filtration.

    • Collect the liquid filtrate in a clearly labeled, sealed container for non-halogenated organic waste.

    • The solid polysiloxane residue should be collected and disposed of as solid hazardous waste.

  • Container Rinsing and Final Disposal:

    • Rinse the empty this compound container with ethanol. Add the rinsate to the liquid waste container.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup for the segregated waste streams. Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe in-lab neutralization and preparation of this compound waste for professional disposal.

G cluster_prep Phase 1: Preparation & Safety cluster_reaction Phase 2: Neutralization Reaction cluster_disposal Phase 3: Waste Segregation & Disposal start Start: Small Quantity of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First hood Work in a Chemical Fume Hood ppe->hood dilute 1. Dilute with 5-10 volumes of Ethanol hood->dilute hydrolyze 2. Slowly add Water and adjust to acidic pH (4-5) dilute->hydrolyze stir 3. Stir at Room Temperature until reaction is complete hydrolyze->stir neutralize 4. Neutralize with Sodium Bicarbonate to pH 6-8 stir->neutralize separate 5. Separate Solid and Liquid Waste (Filtration) neutralize->separate solid_waste Dispose of Solid Polysiloxane Residue in Solid Waste Container separate->solid_waste Solid liquid_waste Collect Liquid Filtrate in Non-Halogenated Organic Waste separate->liquid_waste Liquid rinse 6. Rinse Empty Container with Ethanol solid_waste->rinse add_rinsate Add Rinsate to Liquid Waste liquid_waste->add_rinsate rinse->add_rinsate end_procedure End of Procedure: Arrange for Professional Disposal add_rinsate->end_procedure

Caption: A step-by-step workflow for the safe in-lab neutralization of this compound waste.

Disclaimer: This information is intended for use by qualified laboratory personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Safeguarding Your Research: A Guide to Handling Dimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Dimethoxysilane

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this chemical, fostering a secure laboratory environment. The information presented is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to handle this chemical with caution in a well-ventilated laboratory and consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following table summarizes the recommended protective equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes. Contact lenses should not be worn.[1][2][3]
Hands Neoprene or nitrile rubber glovesGloves should be inspected before use and meet the standards of EU Directive 89/686/EEC and EN 374.[1][2][3]
Body Lab coat, potentially fire/flame resistant and impervious clothingWear suitable protective clothing to prevent skin contact. For larger quantities or significant splash risk, enhanced chemical and flame resistance is necessary.[1][2][3]
Respiratory NIOSH-certified organic vapor respiratorTo be used in areas with inadequate ventilation or where exposure limits may be exceeded.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. Follow this step-by-step operational plan.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5]

  • Store separately from incompatible materials such as oxidizing agents, water, and moisture.[1][2]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][4][7]

  • Use only non-sparking tools.[1][7][8]

  • Avoid all contact with skin and eyes, and do not breathe vapors.[1][2]

  • Wash hands thoroughly after handling.[1][2][5]

3. Disposal:

  • Dispose of waste this compound and contaminated materials through incineration by a licensed waste disposal facility.[1]

  • Do not dispose of down the drain or into the environment.[2]

  • Handle empty containers with care as they may contain flammable residual vapors.[1][7]

Emergency Response: Preparedness is Key

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Response:

  • Evacuate all non-essential personnel from the spill area.[1][2][6][7]

  • Remove all sources of ignition.[1][6][7][8]

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as detailed in the table above.[1][2][7]

  • Contain the spill using an inert absorbent material (e.g., sand, earth).[1][6]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][8]

  • For large spills, contact your institution's EHS department immediately.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2][3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][8]

Experimental Protocols: A Foundation of Safety

While specific experimental protocols will vary, the following safety principles should be integrated into all procedures involving this compound:

  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Ventilation: All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][4][5][6]

  • Ignition Sources: Prohibit all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the work area.[1][4][5]

  • Static Electricity: Implement measures to prevent the buildup of static electricity, such as grounding and bonding of all metal equipment.[1][4][7]

Visualizing Safety: Handling and Emergency Workflow

The following diagram illustrates the logical workflow for safely handling this compound and responding to potential emergencies.

Dimethoxysilane_Safety_Workflow This compound Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Response cluster_first_aid First Aid start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe handling Handle in Fume Hood (Grounding, Non-Sparking Tools) ppe->handling end_use Complete Experiment handling->end_use spill Spill Occurs handling->spill Potential Hazard exposure Exposure Occurs handling->exposure Potential Hazard disposal Dispose via Licensed Facility end_use->disposal end End disposal->end evacuate Evacuate Area spill->evacuate ignite Remove Ignition Sources evacuate->ignite spill_ppe Don Spill Response PPE ignite->spill_ppe contain Contain Spill with Absorbent spill_ppe->contain collect Collect Waste contain->collect spill_disposal Dispose of Contaminated Materials collect->spill_disposal inhalation Inhalation: Move to Fresh Air exposure->inhalation skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact eye_contact Eye Contact: Flush with Water (15 min) exposure->eye_contact ingestion Ingestion: Do NOT Induce Vomiting exposure->ingestion medical Seek Medical Attention inhalation->medical skin_contact->medical eye_contact->medical ingestion->medical

Caption: Workflow for handling this compound and responding to emergencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.